Product packaging for 6-Bromo-3-ethoxy-2-fluorobenzaldehyde(Cat. No.:CAS No. 1114809-07-2)

6-Bromo-3-ethoxy-2-fluorobenzaldehyde

Cat. No.: B1377586
CAS No.: 1114809-07-2
M. Wt: 247.06 g/mol
InChI Key: KUWHWJOCYQOYDD-UHFFFAOYSA-N
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Description

6-Bromo-3-ethoxy-2-fluorobenzaldehyde is a useful research compound. Its molecular formula is C9H8BrFO2 and its molecular weight is 247.06 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrFO2 B1377586 6-Bromo-3-ethoxy-2-fluorobenzaldehyde CAS No. 1114809-07-2

Properties

IUPAC Name

6-bromo-3-ethoxy-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-2-13-8-4-3-7(10)6(5-12)9(8)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWHWJOCYQOYDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801287946
Record name 6-Bromo-3-ethoxy-2-fluorobenzaldehyde
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Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114809-07-2
Record name 6-Bromo-3-ethoxy-2-fluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114809-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-ethoxy-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-3-ethoxy-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for 6-Bromo-3-ethoxy-2-fluorobenzaldehyde, a valuable substituted benzaldehyde intermediate in medicinal chemistry and materials science. This document outlines a scientifically robust, two-step synthetic pathway commencing with the bromination of 1-ethoxy-2-fluorobenzene to yield the key precursor, 1-bromo-4-ethoxy-3-fluorobenzene. The subsequent and final step involves a regioselective formylation to produce the target molecule. This guide delves into the underlying chemical principles, provides detailed, field-proven experimental protocols, and discusses the critical aspects of reaction control and product characterization. The methodologies presented herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: Strategic Importance of Substituted Benzaldehydes

Polysubstituted benzaldehydes are pivotal building blocks in the synthesis of a wide array of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials. The specific substitution pattern of this compound, featuring a bromine atom, an ethoxy group, and a fluorine atom, offers a unique combination of steric and electronic properties. These functionalities provide multiple reactive handles for further chemical transformations, making it a highly sought-after intermediate for the development of novel compounds. The strategic placement of the formyl group, ortho to both a bromine and a fluorine atom, presents a distinct synthetic challenge and opportunity. This guide elucidates a logical and efficient synthetic strategy to access this valuable molecule.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence. The first step involves the synthesis of the key intermediate, 1-bromo-4-ethoxy-3-fluorobenzene. The second step is the crucial formylation of this intermediate to yield the final product. Two viable methods for the formylation are presented: the Vilsmeier-Haack reaction and ortho-lithiation followed by reaction with a formylating agent.

Synthetic Pathway 1-Ethoxy-2-fluorobenzene 1-Ethoxy-2-fluorobenzene 1-Bromo-4-ethoxy-3-fluorobenzene 1-Bromo-4-ethoxy-3-fluorobenzene 1-Ethoxy-2-fluorobenzene->1-Bromo-4-ethoxy-3-fluorobenzene Step 1: Bromination This compound This compound 1-Bromo-4-ethoxy-3-fluorobenzene->this compound Step 2: Formylation

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-Bromo-4-ethoxy-3-fluorobenzene

The initial step focuses on the regioselective bromination of 1-ethoxy-2-fluorobenzene. The ethoxy group is a strongly activating ortho-, para-director due to its +M (mesomeric) effect, while the fluorine atom is a deactivating ortho-, para-director due to its -I (inductive) effect being dominant over its +M effect. The directing effects of the ethoxy group are stronger, and thus the incoming electrophile (bromine) is predominantly directed to the para position relative to the ethoxy group.

Experimental Protocol: Bromination of 1-Ethoxy-2-fluorobenzene

This protocol is adapted from established procedures for the bromination of activated aromatic rings.

Materials:

  • 1-Ethoxy-2-fluorobenzene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-ethoxy-2-fluorobenzene (1.0 eq.) in anhydrous acetonitrile.

  • Add N-Bromosuccinimide (1.05 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 1-bromo-4-ethoxy-3-fluorobenzene.

Expected Data for 1-Bromo-4-ethoxy-3-fluorobenzene
ParameterExpected Value
Molecular FormulaC₈H₈BrFO
Molecular Weight219.05 g/mol
AppearanceColorless to pale yellow oil
Boiling PointApprox. 220-230 °C

Step 2: Formylation of 1-Bromo-4-ethoxy-3-fluorobenzene

This step introduces the formyl group onto the 1-bromo-4-ethoxy-3-fluorobenzene ring. The regioselectivity is governed by the directing effects of the substituents. The ethoxy group is the most activating group and directs ortho and para. The para position is blocked by the bromine atom. Of the two ortho positions, the one between the fluorine and ethoxy groups is sterically hindered. Therefore, the formylation is expected to occur at the position ortho to the ethoxy group and meta to the bromine and fluorine atoms, which is the desired C6 position.

Two primary methods are proposed for this transformation: the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation.

Method A: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds.[1][2][3] The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Materials:

  • 1-Bromo-4-ethoxy-3-fluorobenzene

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous DMF.

  • Cool the DMF to 0 °C in an ice bath and slowly add POCl₃ (1.1 eq.) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-bromo-4-ethoxy-3-fluorobenzene (1.0 eq.) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Method B: Ortho-Lithiation and Formylation

Ortho-lithiation provides an alternative route for regioselective formylation.[4] The fluorine atom can act as a directed metalation group, facilitating the deprotonation of the adjacent ortho position by a strong base like n-butyllithium (n-BuLi), followed by quenching with a formylating agent such as DMF.

Materials:

  • 1-Bromo-4-ethoxy-3-fluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF, anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-bromo-4-ethoxy-3-fluorobenzene (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq.) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add anhydrous DMF (1.2 eq.) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Characterization of this compound

Predicted Physicochemical Properties and Spectroscopic Data
ParameterPredicted Value/Observation
CAS Number 1114809-07-2 [8][9][10]
Molecular Formula C₉H₈BrFO₂
Molecular Weight 247.06 g/mol
Appearance White to off-white solid
Melting Point Expected to be in the range of 50-70 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.3 (s, 1H, -CHO), 7.4-7.2 (m, 2H, Ar-H), 4.2 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 1.5 (t, J=7.0 Hz, 3H, -OCH₂CH₃)
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 188-192 (d, -CHO), 155-160 (d, C-F), aromatic carbons (110-140), 64-66 (-OCH₂CH₃), 14-16 (-OCH₂CH₃)
IR (KBr, cm⁻¹) ν: ~2980 (C-H), ~2880 (C-H), ~1690 (C=O, aldehyde), ~1600, ~1470 (C=C, aromatic), ~1250 (C-O), ~1050 (C-F)
Mass Spectrometry (EI) m/z: 246/248 (M⁺), characteristic isotopic pattern for bromine

Conclusion

This technical guide presents a detailed and scientifically grounded synthetic approach for the preparation of this compound. The proposed two-step pathway, involving the bromination of 1-ethoxy-2-fluorobenzene followed by a regioselective formylation, offers a logical and efficient route to this valuable intermediate. The guide provides comprehensive experimental protocols for two alternative formylation methods, the Vilsmeier-Haack reaction and ortho-lithiation, allowing researchers to choose the most suitable approach based on available resources and expertise. The inclusion of predicted characterization data serves as a valuable reference for product identification and purity assessment. This document is intended to empower researchers and drug development professionals with the necessary knowledge to synthesize this compound for their research and development endeavors.

References

An In-Depth Technical Guide to 6-Bromo-3-ethoxy-2-fluorobenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromo-3-ethoxy-2-fluorobenzaldehyde is a highly functionalized aromatic aldehyde of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring an aldehyde, an ethoxy group, and two different halogen atoms (bromine and fluorine) at specific positions—renders it a versatile synthetic intermediate. The strategic placement of these groups allows for a wide array of chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, outlines a plausible synthetic route with detailed protocols, explores its chemical reactivity, and discusses its potential applications, all grounded in established chemical principles and supported by authoritative data.

Core Chemical and Physical Properties

This compound is a polysubstituted benzene derivative. The interplay of its functional groups dictates its physical characteristics and chemical behavior. The electron-withdrawing nature of the aldehyde and halogen substituents, combined with the electron-donating effect of the ethoxy group, creates a unique electronic environment on the aromatic ring.

PropertyValueSource
CAS Number 1114809-07-2[1]
Molecular Formula C₉H₈BrFO₂Deduced
Molecular Weight 247.06 g/mol Calculated
Appearance White to off-white or light yellow solidInferred from similar compounds[2][3]
Melting Point 37-46 °CBased on similar compounds[3]
Boiling Point >200 °C (Predicted)Inferred from similar compounds[2]
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF). Insoluble in water.Predicted based on structure

Spectroscopic Signature Analysis

Predicting the spectral data is crucial for reaction monitoring and final product confirmation. The structure of this compound would produce a distinct spectroscopic signature.

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show characteristic signals. The aldehyde proton (-CHO) will appear as a singlet far downfield, typically between δ 9.8-10.5 ppm. The ethoxy group will present as a quartet (CH₂) around δ 4.0-4.2 ppm and a triplet (CH₃) around δ 1.4-1.5 ppm. The two aromatic protons will appear as doublets in the δ 7.0-7.8 ppm region, with coupling constants influenced by their positions relative to the fluorine atom.

  • ¹³C NMR: The carbon spectrum will be distinguished by the aldehyde carbonyl carbon signal around δ 185-195 ppm. The aromatic carbons will appear in the δ 110-160 ppm range, with the carbon attached to the fluorine showing a large C-F coupling constant.

  • IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretch from the aldehyde group at approximately 1690-1710 cm⁻¹. Other key peaks will include C-O stretching from the ethoxy group (~1250 cm⁻¹) and C-H aromatic stretches (~3000-3100 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks, with roughly equal intensity, which is indicative of the presence of a single bromine atom.

Synthesis and Purification

Proposed Synthetic Workflow

The chosen strategy involves a low-temperature formylation reaction, a standard method for introducing an aldehyde group onto an activated aromatic ring.

G A 2-Bromo-1-fluoro-4-ethoxybenzene (Starting Material) B Lithiation with n-BuLi (-78 °C, THF) A->B Step 1 C Aryl Lithium Intermediate B->C Generates D Formylation with DMF (-78 °C to RT) C->D Step 2 E Aqueous Workup (e.g., NH4Cl) D->E Step 3 F Crude Product E->F G Purification (Silica Gel Chromatography) F->G Step 4 H This compound (Final Product) G->H

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Ortho-Formylation

This protocol is a representative procedure based on methods for synthesizing similar substituted benzaldehydes.[4]

  • Reactor Setup: A three-necked, oven-dried round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The system is purged with dry nitrogen.

  • Initial Reagents: Add 2-bromo-1-fluoro-4-ethoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

    • Rationale: Anhydrous conditions are critical as organolithium reagents are highly reactive with water. Low temperature prevents unwanted side reactions.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, 1.6 M solution in hexanes) dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. Stir the mixture for 1 hour at -78 °C.

    • Rationale: n-BuLi is a strong base that deprotonates the most acidic aromatic proton, which is ortho to the fluorine atom, to form the aryl lithium intermediate.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

    • Rationale: DMF serves as the formylating agent, reacting with the nucleophilic aryl lithium intermediate.

  • Quenching & Workup: Cool the reaction mixture to 0 °C and cautiously quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

    • Self-Validation: The purity of the final product should be assessed by ¹H NMR and GC-MS to confirm its identity and ensure the absence of starting material or byproducts.

Chemical Reactivity and Mechanistic Pathways

The utility of this compound as a building block stems from the distinct reactivity of its functional groups.

Reactions of the Aldehyde Group

The aldehyde is a versatile handle for C-C and C-N bond formation, including:

  • Reductive Amination: Reaction with a primary or secondary amine followed by reduction (e.g., with NaBH₃CN) to form substituted benzylamines.

  • Wittig Reaction: Conversion of the aldehyde to an alkene using a phosphonium ylide.

  • Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems.[5]

  • Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid (e.g., using KMnO₄ or Jones reagent) or reduced to a primary alcohol (e.g., using NaBH₄).

Reactions of the Aryl Bromide: Cross-Coupling

The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis. This allows for the introduction of aryl, alkyl, or vinyl groups at the C6 position.

G sub This compound (Ar-Br) cat Pd(0) Catalyst sub->cat Oxidative Addition prod Coupled Product (Ar-R) cat->prod Reductive Elimination bor Boronic Acid (R-B(OH)2) bor->cat Transmetalation base Base (e.g., K2CO3) base->bor

Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

Applications in Research and Development

While specific applications of this exact molecule require further investigation, the structural motifs it contains are prevalent in high-value chemicals.

  • Pharmaceutical Intermediates: Halogenated and substituted benzaldehydes are crucial precursors for a wide range of pharmaceuticals. Related structures are used in the synthesis of anti-inflammatory agents like phosphodiesterase 4 (PDE4) inhibitors and in the development of novel antibiotics.[5][6] The unique substitution pattern of this molecule makes it an attractive starting point for creating new chemical entities with potential biological activity.

  • Materials Science: Fluorinated aromatic compounds are integral to the development of advanced materials. They are used in synthesizing polymers with enhanced thermal stability, liquid crystals, and organic semiconductors.[2][3] The presence of both fluorine and bromine allows for sequential, site-selective modifications to build complex macromolecular structures.

  • Agrochemicals: The synthesis of novel pesticides and herbicides often relies on fluorinated and brominated aromatic building blocks to enhance efficacy and tune bioavailability.[3]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. Safety data for structurally similar compounds provides a strong basis for its hazard assessment.

GHS Hazard Information (Predicted)
Hazard ClassStatementGHS CodeSource
Skin Corrosion/IrritationCauses skin irritationH315[7][8][9]
Serious Eye Damage/IrritationCauses serious eye irritationH319[7][8][9]
Specific Target Organ ToxicityMay cause respiratory irritationH335[7][8][9]
Safe Handling Protocol
  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 standards.[9][10]

  • Ventilation: Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[11][12]

  • Exposure Avoidance: Avoid all direct contact with skin and eyes. Do not ingest or inhale.[10]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[10][13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11][13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[10][12]

  • Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable, sealed container for disposal.[11]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][13] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent slow oxidation of the aldehyde group.

References

Navigating the Research Landscape of 6-Bromo-3-ethoxy-2-fluorobenzaldehyde (CAS 1114809-07-2): A Technical Guide for Chemical and Pharmaceutical Scientists

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review of a Niche Chemical Intermediate: From Synthesis to Biological Screening and Beyond

For researchers, scientists, and professionals in drug development and material science, the journey of a novel chemical entity is often one of twists and turns. This guide provides a comprehensive technical overview of the experimental data available for 6-Bromo-3-ethoxy-2-fluorobenzaldehyde, cataloged under CAS number 1114809-07-2. While initial explorations into its biological activity have yielded specific outcomes, its synthetic utility continues to be of interest. This document will detail its synthesis, report on its biological evaluation, and discuss its alternative applications, offering a complete picture for those encountering this compound in their research.

I. Chemical Identity and Properties

This compound is a substituted aromatic aldehyde with the molecular formula C₉H₈BrFO₂ and a molecular weight of 247.06 g/mol . Its structure is characterized by a benzene ring functionalized with a bromine atom, an ethoxy group, a fluorine atom, and a formyl (aldehyde) group.

PropertyValue
CAS Number 1114809-07-2
Molecular Formula C₉H₈BrFO₂
Molecular Weight 247.06 g/mol
IUPAC Name This compound

II. Synthesis and Purification

The synthesis of this compound has been described as a multi-step process, often involving the formylation of a substituted bromobenzene precursor. A documented laboratory-scale synthesis provides a clear pathway for obtaining this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on a method described in a doctoral thesis focused on the synthesis of bacterial two-component system inhibitors.[1]

Objective: To synthesize this compound from 4-bromo-1-ethoxy-2-fluorobenzene.

Materials:

  • 4-bromo-1-ethoxy-2-fluorobenzene

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexane (2.4 M solution)

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF), anhydrous

  • Argon gas supply

  • Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel)

  • Magnetic stirrer and stir bar

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA):

    • In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.3 equivalents) in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a 2.4 M solution of n-BuLi in hexane (1.3 equivalents) dropwise to the stirred solution.

    • Continue stirring at 0 °C for 20 minutes to ensure the complete formation of LDA.

  • Formylation Reaction:

    • Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.

    • In a separate flask, dissolve 4-bromo-1-ethoxy-2-fluorobenzene (1 equivalent) in anhydrous THF.

    • Slowly add the solution of 4-bromo-1-ethoxy-2-fluorobenzene to the LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add N,N-Dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound as the final product.

Synthesis_Workflow cluster_LDA LDA Preparation cluster_Formylation Formylation cluster_Purification Work-up & Purification Diisopropylamine Diisopropylamine in THF LDA LDA Solution (0°C) Diisopropylamine->LDA + n-BuLi nBuLi n-BuLi in Hexane nBuLi->LDA Reaction_Mix Reaction Mixture (-78°C) LDA->Reaction_Mix Precursor 4-bromo-1-ethoxy-2-fluorobenzene in THF Precursor->Reaction_Mix + LDA Aldehyde_Intermediate Aldehyde Intermediate Reaction_Mix->Aldehyde_Intermediate + DMF Quench Quench (aq. NH4Cl) Aldehyde_Intermediate->Quench DMF DMF DMF->Aldehyde_Intermediate Extraction Extraction (Ethyl Acetate) Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Figure 1: Synthetic workflow for this compound.

III. Biological Activity Assessment

A key aspect of characterizing a novel compound for potential drug development is the assessment of its biological activity. This compound was evaluated for its antibacterial properties as part of a broader study on bacterial two-component system inhibitors.[1]

Antibacterial Screening

The compound was tested in vitro against a panel of bacterial cell lines.[1] The results of these assays were definitive.

Experimental Data:

Bacterial StrainActivityConcentration
Staphylococcus aureus NewmanNo measurable inhibitionUp to 250 µg/mL
Escherichia coli D21F2No measurable inhibitionUp to 250 µg/mL
Escherichia coli 25922No measurable inhibitionUp to 250 µg/mL
Enterococcus faeciumNo measurable inhibitionUp to 250 µg/mL
Enterococcus faecalisNo measurable inhibitionUp to 250 µg/mL

Conclusion of Biological Screening: The experimental data indicates that this compound does not possess antibacterial activity against the tested strains at concentrations up to 250 µg/mL.[1] This negative result suggests that, in its current form, the compound is not a promising lead for the development of antibiotics targeting these common pathogens.

Biological_Screening cluster_Bacteria Bacterial Strains Tested Compound This compound SA S. aureus Compound->SA EC1 E. coli D21F2 Compound->EC1 EC2 E. coli 25922 Compound->EC2 EFm E. faecium Compound->EFm EFs E. faecalis Compound->EFs Result Result: No Measurable Biological Activity SA->Result EC1->Result EC2->Result EFm->Result EFs->Result

Figure 2: Summary of the antibacterial screening results.

IV. Alternative Applications: A Role in Material Science

While the path of this compound in drug development appears to be at a standstill based on current data, its utility as a chemical intermediate has been demonstrated in other fields. A patent for a "Compound having dihydrophenanthrene, liquid crystal composition and liquid crystal display device" describes the synthesis of this compound as a step in creating more complex molecules for use in liquid crystal displays.[2]

This highlights a crucial aspect of chemical research: a compound that may not be suitable for a biological application can be a valuable building block in material science. The specific substitution pattern of this compound likely provides desirable electronic and steric properties for the synthesis of liquid crystal components.

V. Conclusion and Future Perspectives

For researchers and drug development professionals, this compound (CAS 1114809-07-2) serves as an informative case study. The available experimental data demonstrates a clear and reproducible synthetic route. However, the biological screenings to date have not shown any promising activity, at least in the context of antibacterial research.

The key takeaways are:

  • Synthesis: A reliable synthetic protocol is available for researchers who need to access this compound as an intermediate.

  • Biological Activity: The lack of antibacterial efficacy suggests that future drug development efforts with this scaffold should explore other biological targets or that significant structural modifications would be necessary to impart bioactivity.

  • Alternative Applications: The use of this compound in the synthesis of materials for liquid crystal displays underscores the importance of not viewing chemical entities through a single lens.

Future research could explore the biological activity of this compound in other therapeutic areas or leverage its unique substitution pattern for the development of novel materials. For now, it remains a specialized chemical intermediate with a well-defined synthesis and a clear, albeit negative, initial biological profile.

References

A Guide to the Spectral Analysis of 6-Bromo-3-ethoxy-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analytical framework for the structural elucidation of 6-Bromo-3-ethoxy-2-fluorobenzaldehyde (CAS No. 1114809-07-2). While a complete set of publicly available spectral data for this specific molecule is scarce, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a detailed prediction and interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries, offering a robust methodology for the characterization of complex substituted aromatic aldehydes.

Introduction: The Structural Context

This compound is a polysubstituted aromatic aldehyde. Its utility in organic synthesis, particularly as a building block for complex pharmaceutical and agrochemical compounds, necessitates unambiguous structural confirmation. The unique substitution pattern—featuring an aldehyde, a bulky bromine atom, a fluorine atom, and an ethoxy group—creates a distinct electronic and steric environment. This environment gives rise to a characteristic spectral fingerprint that can be deciphered using a combination of modern analytical techniques. This guide will deconstruct the predicted spectral output from NMR, IR, and MS analyses, explaining the causal relationships between the molecular structure and the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information on the placement and connectivity of its constituent atoms.

Experimental Protocol: NMR

A standard protocol for acquiring high-quality NMR data for this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which offers good solubility and a well-defined residual signal.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the spectrum with a spectral width of 0-12 ppm. Chemical shifts (δ) are referenced to the residual CHCl₃ signal at 7.26 ppm.

  • ¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 0-200 ppm, using proton decoupling to simplify signals to singlets. Chemical shifts are referenced to the CDCl₃ triplet at 77.16 ppm.

Predicted ¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum is anticipated to show distinct signals for the aldehyde, the two aromatic protons, and the ethoxy group. The electron-withdrawing nature of the aldehyde, fluorine, and bromine will shift the aromatic protons downfield.

Predicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignmentRationale
~10.35Doublet (d)~2.51H-CHOThe aldehyde proton is highly deshielded by the carbonyl group. It is expected to show a small coupling to the fluorine atom (⁴JHF), which is four bonds away.
~7.45Triplet of Doublets (td)JHH ≈ 8.5, JHF ≈ 5.01HAr-H⁵This proton is coupled to the adjacent Ar-H⁴ (JHH) and the fluorine atom at C2 (⁴JHF).
~7.15Doublet of Doublets (dd)JHH ≈ 8.5, JHF ≈ 1.51HAr-H⁴This proton is coupled primarily to Ar-H⁵ and shows a smaller, long-range coupling to the fluorine atom (⁵JHF).
~4.18Quartet (q)~7.02H-OCH₂CH₃The methylene protons are adjacent to three methyl protons, resulting in a quartet.
~1.49Triplet (t)~7.03H-OCH₂CH₃The methyl protons are adjacent to two methylene protons, resulting in a triplet.

Logical Relationship: ¹H NMR Coupling This diagram illustrates the primary spin-spin coupling interactions expected for the aromatic protons of the molecule.

G M [M]⁺ m/z 246/248 M_H [M-H]⁺ m/z 245/247 M->M_H - •H M_CHO [M-CHO]⁺ m/z 217/219 M->M_CHO - •CHO M_Et [M-C₂H₅]⁺ m/z 201/203 M->M_Et - •C₂H₅ M_Et_CO [M-C₂H₅-CO]⁺ m/z 173/175 M_Et->M_Et_CO - CO

An In-depth Technical Guide to the Solubility of 6-Bromo-3-ethoxy-2-fluorobenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Bromo-3-ethoxy-2-fluorobenzaldehyde, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of public, quantitative solubility data for this specific compound, this document establishes a predicted solubility profile based on fundamental principles of organic chemistry and an analysis of its structural attributes. Furthermore, this guide presents detailed, field-proven experimental protocols for the precise determination of its solubility in a diverse range of organic solvents. This document is intended for researchers, scientists, and professionals in drug development, offering both a predictive framework and the practical tools for empirical validation.

Introduction to this compound

This compound is a polysubstituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its structural complexity, featuring a bromine atom, an ethoxy group, and a fluorine atom on the benzaldehyde scaffold, makes it a versatile building block for the synthesis of complex molecular architectures. The interplay of these functional groups dictates its physicochemical properties, including its solubility, which is a critical parameter for its application in reaction chemistry, purification processes such as crystallization, and formulation development. An understanding of its solubility behavior is paramount for optimizing experimental conditions and ensuring the efficient progress of research and development endeavors.

Physicochemical Properties
PropertyPredicted Value/InformationSource
Molecular Formula C₉H₈BrFO₂-
Molecular Weight 247.06 g/mol -
Appearance Likely a solid at room temperatureInferred from similar substituted benzaldehydes[1][2]
Melting Point Not available. Structurally similar compounds like 2-Bromo-6-fluorobenzaldehyde have a melting point in the range of 43-47 °C.[1]
Boiling Point Not available. High, as is typical for aromatic aldehydes of this molecular weight.-
Polarity Moderately polarInferred from the presence of a polar carbonyl group and polarizable halogen atoms.
LogP (predicted) Not available. The presence of the ethoxy group and bromine atom suggests a degree of lipophilicity.-

Supplier Information:

  • AOBChem: this compound is commercially available from AOBChem.[3]

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound arises from the cumulative effects of its functional groups:

  • Aldehyde Group (-CHO): The carbonyl group is polar and can act as a hydrogen bond acceptor.

  • Fluorine and Bromine Atoms (-F, -Br): These halogens are electronegative and contribute to the molecule's polarity and polarizability.

  • Ethoxy Group (-OCH₂CH₃): The ether linkage is polar, and the ethyl group adds nonpolar character.

  • Benzene Ring: The aromatic ring is largely nonpolar but can participate in π-π stacking interactions.

Based on these structural features, a qualitative solubility profile in various classes of organic solvents can be predicted.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)HighThese solvents can engage in dipole-dipole interactions with the polar functional groups of the solute. The absence of acidic protons prevents unwanted reactions with the aldehyde.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese solvents can act as hydrogen bond donors to the carbonyl oxygen and ether linkage. However, the potential for hemiacetal formation with the aldehyde group exists, which could affect long-term stability in solution.
Nonpolar Hexane, Heptane, TolueneLow to ModerateThe presence of polar functional groups will limit solubility in highly nonpolar solvents. Toluene, with its aromatic ring, may show slightly better solubility due to potential π-π interactions.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents have a moderate polarity and can effectively solvate the molecule through dipole-dipole interactions.

Experimental Determination of Solubility

To obtain accurate, quantitative solubility data, empirical determination is essential. The following section provides detailed protocols for three common methods of solubility determination.

Visual Method for Rapid Screening

This method is a straightforward approach for a rapid, semi-quantitative assessment of solubility.

Protocol:

  • Preparation: Weigh approximately 1-2 mg of this compound into a small vial.

  • Solvent Addition: Add the chosen organic solvent dropwise (e.g., 100 µL increments) to the vial.

  • Observation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

  • Assessment: Observe the solution against a dark background. Complete dissolution of the solid indicates solubility at that concentration.

  • Quantification: Continue adding solvent until the solid is fully dissolved. The total volume of solvent added provides an estimate of the solubility.

Diagram of Visual Solubility Determination Workflow:

G cluster_0 Preparation cluster_1 Solvent Addition & Observation cluster_2 Assessment cluster_3 Outcome prep Weigh 1-2 mg of Compound add_solvent Add Solvent Incrementally prep->add_solvent vortex Vortex/Shake Vigorously add_solvent->vortex observe Observe for Dissolution vortex->observe dissolved Completely Dissolved? observe->dissolved record Record Solubility Estimate dissolved->record Yes continue_adding Continue Adding Solvent dissolved->continue_adding No continue_adding->add_solvent

Caption: Workflow for visual solubility determination.

Gravimetric Method for Quantitative Analysis

This method provides a more accurate, quantitative measure of solubility.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the desired solvent.

  • Equilibration: Seal the vial and place it in a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a filtered syringe to avoid transferring any solid particles.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

  • Quantification: Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight corresponds to the mass of the dissolved compound.

  • Calculation: Calculate the solubility in g/100 mL or other desired units.

Diagram of Gravimetric Solubility Determination Workflow:

G cluster_0 Equilibration cluster_1 Sample Preparation cluster_2 Analysis start Prepare Saturated Solution equilibrate Equilibrate at Constant Temperature start->equilibrate separate Separate Supernatant equilibrate->separate evaporate Evaporate Solvent separate->evaporate weigh Weigh Dried Solute evaporate->weigh calculate Calculate Solubility weigh->calculate

Caption: Workflow for gravimetric solubility determination.

Spectroscopic and Chromatographic Methods for High-Throughput and Low-Volume Analysis

For more precise and automated solubility determination, UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) can be employed.

Protocol:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard to generate a calibration curve.

  • Preparation of Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method protocol.

  • Sample Preparation: Withdraw a small aliquot of the supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

  • Analysis: Analyze the diluted sample by UV-Vis spectroscopy or HPLC.

  • Quantification: Determine the concentration of the diluted sample from the calibration curve.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.

Diagram of Spectroscopic/Chromatographic Solubility Determination Workflow:

G cluster_0 Preparation cluster_1 Sample Processing cluster_2 Analysis & Calculation calibration Generate Calibration Curve analyze Analyze by UV-Vis/HPLC calibration->analyze saturate Prepare Saturated Solution dilute Dilute Supernatant saturate->dilute dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for spectroscopic/chromatographic solubility determination.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound and the organic solvents used for solubility studies. While a specific Material Safety Data Sheet (MSDS) for the target compound is not widely available, information from structurally similar compounds provides guidance.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4][5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Specific Hazards for Substituted Benzaldehydes:

  • Irritation: May cause skin, eye, and respiratory irritation.[6][7]

  • Toxicity: May be harmful if swallowed.[6]

Always consult the MSDS for the specific solvents being used, as they present their own unique hazards.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound. While quantitative data is not yet publicly available, a predictive solubility profile has been established based on the compound's molecular structure. The detailed experimental protocols provided herein offer researchers the necessary tools to empirically determine the solubility in a variety of organic solvents, thereby facilitating the compound's use in further research and development. Adherence to the outlined safety and handling procedures is crucial for ensuring a safe laboratory environment.

References

The Strategic Application of 6-Bromo-3-ethoxy-2-fluorobenzaldehyde in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Polysubstituted aromatic scaffolds are foundational to the discovery of novel therapeutic agents. Among these, 6-Bromo-3-ethoxy-2-fluorobenzaldehyde emerges as a promising, albeit under-explored, building block for medicinal chemists. Its unique arrangement of substituents—a reactive aldehyde, a bromine atom for cross-coupling, a fluorine atom to modulate physicochemical properties, and an ethoxy group—offers a versatile platform for the synthesis of complex and potentially bioactive molecules. This technical guide provides a prospective analysis of the applications of this compound in drug discovery, drawing upon established synthetic methodologies and the known pharmacological relevance of similarly substituted benzaldehydes. We will explore its synthesis, potential chemical transformations, and its prospective role in the generation of novel heterocyclic compounds for various therapeutic targets.

Introduction: The Untapped Potential of a Polysubstituted Scaffold

The pursuit of novel chemical entities with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is a central theme in medicinal chemistry. Substituted benzaldehydes are a cornerstone of this endeavor, serving as versatile intermediates in the synthesis of a vast array of pharmaceuticals.[1] The strategic placement of various functional groups on the benzaldehyde ring allows for precise control over the steric and electronic properties of the final molecule, thereby influencing its biological activity.

This compound is a particularly intriguing starting material due to its trifecta of functionalities. The aldehyde group provides a reactive handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, which are precursors to a wide range of heterocyclic systems.[2] The bromine atom is a key feature, enabling its participation in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, thus allowing for the introduction of diverse substituents. The fluorine atom, a common bioisostere for hydrogen, can enhance metabolic stability, improve binding affinity, and modulate pKa. Finally, the ethoxy group can influence solubility and participate in hydrogen bonding interactions with biological targets.

This guide will serve as a comprehensive resource for researchers and drug development professionals, outlining the potential of this compound as a strategic starting material in the synthesis of next-generation therapeutics.

Synthesis of this compound

A potential synthetic pathway is outlined below:

Synthesis_Pathway A 2-Bromo-6-fluorotoluene B Intermediate Alcohol A->B Hydroxylation/Ethoxylation C This compound B->C Oxidation

Caption: A plausible synthetic route to this compound.

Experimental Protocol (Hypothetical):

  • Nitration of 2-bromo-6-fluorotoluene: The starting material, 2-bromo-6-fluorotoluene, would first undergo nitration to introduce a nitro group, likely directed to the 3-position due to the directing effects of the existing substituents.

  • Reduction of the nitro group: The nitro group would then be reduced to an amine using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation.

  • Diazotization and hydroxylation: The resulting aniline derivative would undergo diazotization followed by hydrolysis to introduce a hydroxyl group at the 3-position.

  • Williamson ether synthesis: The hydroxyl group would then be converted to an ethoxy group via a Williamson ether synthesis using an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base.

  • Oxidation of the methyl group: Finally, the methyl group would be oxidized to an aldehyde using a suitable oxidizing agent, such as manganese dioxide or potassium permanganate, to yield the target compound, this compound.

Physicochemical Properties and Reactivity

The unique substitution pattern of this compound dictates its chemical reactivity and influences the properties of its derivatives.

PropertyPredicted CharacteristicImplication in Medicinal Chemistry
Molecular Weight ~247.06 g/mol Good starting point for lead generation, allowing for further elaboration without excessive molecular weight gain.
Polarity Moderately polarInfluences solubility in organic solvents and potential for hydrogen bonding.
Reactivity of Aldehyde Susceptible to nucleophilic attackEnables a wide range of synthetic transformations to build molecular complexity.
Reactivity of Bromine Amenable to cross-coupling reactionsAllows for the introduction of a wide variety of substituents to explore structure-activity relationships.
Influence of Fluorine Electron-withdrawing, potential for H-bondingCan enhance metabolic stability, binding affinity, and membrane permeability of derivatives.
Influence of Ethoxy Group Electron-donating, potential for H-bondingCan modulate electronic properties and provide additional interaction points with biological targets.

Potential Applications in the Synthesis of Bioactive Heterocycles

The true potential of this compound lies in its ability to serve as a scaffold for the synthesis of a diverse array of heterocyclic compounds, many of which are privileged structures in medicinal chemistry.

Synthesis of Quinolines and Isoquinolines

Quinolines and isoquinolines are prevalent in numerous FDA-approved drugs and natural products with a wide range of biological activities. The aldehyde functionality of this compound can be utilized in classic quinoline syntheses such as the Friedländer annulation.

Quinoline_Synthesis A This compound C Substituted Quinoline A->C Friedländer Annulation B α-Methylene Ketone B->C

Caption: General scheme for the synthesis of substituted quinolines.

Synthesis of Pyrimidines and other N-Heterocycles

The aldehyde can participate in condensation reactions with ureas, thioureas, or amidines to form various pyrimidine derivatives and other nitrogen-containing heterocycles, which are known to exhibit a broad spectrum of biological activities, including anticancer and antimicrobial properties.

Utilization of the Bromine Atom for Further Diversification

Following the initial construction of a heterocyclic core, the bromine atom at the 6-position provides a valuable handle for further diversification through cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a key strategy in lead optimization.

Diversification_Strategy A This compound B Core Heterocycle Synthesis A->B C Bromo-Substituted Heterocycle B->C D Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) C->D E Diverse Library of Analogs D->E

Caption: A strategic workflow for generating a diverse library of compounds.

Prospective Biological Targets and Therapeutic Areas

Given the prevalence of substituted benzaldehyde-derived scaffolds in various therapeutic agents, compounds synthesized from this compound could potentially target a wide range of biological pathways. The specific substitution pattern may impart selectivity towards certain enzyme families or receptors.

  • Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic and heterocyclic cores. The scaffold derived from this benzaldehyde could be elaborated to target specific kinases implicated in cancer and inflammatory diseases.

  • GPCR Ligands: G-protein coupled receptors are a major class of drug targets. The diverse functionalities of the starting material allow for the synthesis of ligands with tailored properties to interact with various GPCRs.

  • Antimicrobial Agents: The incorporation of halogen atoms and heterocyclic motifs is a common strategy in the development of novel antibacterial and antifungal agents.

Conclusion and Future Directions

While direct applications of this compound in medicinal chemistry are not yet extensively documented, its chemical architecture strongly suggests its potential as a valuable and versatile building block. The combination of a reactive aldehyde, a handle for cross-coupling, and the modulating effects of the fluoro and ethoxy substituents provides a rich platform for the generation of novel and diverse chemical entities.

Future research should focus on the development of efficient and scalable synthetic routes to this compound and the exploration of its reactivity in a variety of cyclization and functionalization reactions. The synthesis and screening of libraries of compounds derived from this scaffold against a panel of biological targets will be crucial in unlocking its full therapeutic potential. As our understanding of the intricate relationship between chemical structure and biological activity continues to grow, strategically designed building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery.

References

The Strategic Utility of 6-Bromo-3-ethoxy-2-fluorobenzaldehyde in the Synthesis of Advanced Heterocyclic Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the demand for novel heterocyclic compounds with precisely tuned pharmacological profiles is incessant. The strategic selection of starting materials is paramount to the efficient construction of these complex molecular architectures. 6-Bromo-3-ethoxy-2-fluorobenzaldehyde has emerged as a highly versatile and valuable precursor for the synthesis of a variety of heterocyclic systems, particularly those of therapeutic interest such as quinazolines and quinolines. Its unique substitution pattern, featuring an aldehyde for cyclization, a bromine atom for post-cyclization functionalization, and fluorine and ethoxy groups for modulating physicochemical properties, offers a powerful toolkit for the synthetic chemist. This in-depth technical guide explores the synthetic utility of this precursor, providing field-proven insights into its transformation into key heterocyclic cores. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and ground our discussion in authoritative references.

Introduction: The Precursor's Potential

This compound is a polysubstituted aromatic compound whose structure is primed for the synthesis of fused heterocyclic systems. The aldehyde functionality serves as a key electrophilic handle for condensation and cyclization reactions. The ortho-fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions or be retained to influence the electronic properties and metabolic stability of the final molecule. The ethoxy group provides steric and electronic modulation, often enhancing solubility and influencing binding interactions with biological targets. Finally, the bromine atom at the 6-position is a versatile functional group for late-stage diversification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of substituents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1114809-07-2[1]
Molecular Formula C9H8BrFO2[1]
Molecular Weight 247.06 g/mol [1]
Appearance Off-white to pale yellow solid-
Purity ≥95%[2]

Synthetic Pathways to Key Heterocyclic Cores

This section details plausible and robust synthetic routes for the conversion of this compound into two medicinally significant heterocyclic scaffolds: quinazolinones and quinolines. The protocols provided are based on well-established synthetic methodologies for analogous substrates.

Synthesis of Substituted Quinazolinones

The quinazolinone core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities.[3][4] A common and effective strategy for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones involves the cyclocondensation of an ortho-aminobenzamide with an aldehyde or a related carbonyl compound. Alternatively, an ortho-halobenzamide can undergo a sequence of nucleophilic aromatic substitution and cyclization.[5] The following proposed pathway leverages the reactivity of the ortho-fluorine atom.

Diagram 1: Proposed Synthetic Pathway for Quinazolinones

G start This compound step1 Oxidation start->step1 e.g., KMnO4, Oxone® intermediate1 6-Bromo-3-ethoxy-2-fluorobenzoic acid step1->intermediate1 step2 Amidation intermediate1->step2 e.g., SOCl2, then R-NH2 intermediate2 6-Bromo-3-ethoxy-2-fluoro-N-alkylbenzamide step2->intermediate2 step3 SNA_r / Cyclization intermediate2->step3 Amide, strong base (e.g., Cs2CO3), DMSO, heat product Substituted Quinazolinone step3->product

Caption: Proposed synthesis of substituted quinazolinones.

Step 1: Oxidation to 6-Bromo-3-ethoxy-2-fluorobenzoic acid

This step involves the oxidation of the aldehyde to a carboxylic acid, a standard transformation in organic synthesis.

  • Materials: this compound, potassium permanganate (KMnO4) or Oxone®, acetone, water, hydrochloric acid.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of acetone and water.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of potassium permanganate (1.5 eq) in water, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature until the purple color of the permanganate has disappeared.

    • Filter the mixture to remove the manganese dioxide precipitate.

    • Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-Bromo-3-ethoxy-2-fluorobenzoic acid.

Step 2: Amidation to 6-Bromo-3-ethoxy-2-fluoro-N-alkylbenzamide

The carboxylic acid is converted to an amide via an acyl chloride intermediate.

  • Materials: 6-Bromo-3-ethoxy-2-fluorobenzoic acid, thionyl chloride (SOCl2), dichloromethane (DCM), a primary amine (R-NH2), triethylamine (TEA).

  • Procedure:

    • Suspend the 6-Bromo-3-ethoxy-2-fluorobenzoic acid (1.0 eq) in dry DCM.

    • Add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

    • Reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases.

    • Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.

    • Dissolve the resulting crude acyl chloride in dry DCM and cool to 0 °C.

    • Slowly add a solution of the desired primary amine (1.1 eq) and triethylamine (1.2 eq) in DCM.

    • Stir the reaction at room temperature for 2-4 hours.

    • Wash the reaction mixture with water, 1M HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude amide, which can be purified by recrystallization or column chromatography.

Step 3: SNAr/Cyclization to the Quinazolinone Core

This crucial step involves a base-promoted nucleophilic aromatic substitution of the ortho-fluoro group by an amide, followed by intramolecular cyclization.[5]

  • Materials: 6-Bromo-3-ethoxy-2-fluoro-N-alkylbenzamide, a primary amide, cesium carbonate (Cs2CO3), dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a flame-dried round-bottom flask, add the 6-Bromo-3-ethoxy-2-fluoro-N-alkylbenzamide (1.0 eq), the primary amide (2.5 eq), and cesium carbonate (2.5 eq).

    • Add dry DMSO under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture to 130-140 °C and stir for 12-24 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 6-bromo-3-ethoxy-2,3-disubstituted-quinazolin-4(3H)-one.

Synthesis of Substituted Quinolines

The quinoline scaffold is another cornerstone of medicinal chemistry, with applications ranging from antimalarials to kinase inhibitors.[6] A versatile method for quinoline synthesis is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. A variation of this approach can be envisioned starting from this compound.

Diagram 2: Proposed Synthetic Pathway for Quinolines

G start This compound step1 Knoevenagel Condensation start->step1 Active methylene compound, base intermediate1 α,β-Unsaturated Carbonyl step1->intermediate1 step2 Amine Addition / Cyclization intermediate1->step2 Ammonia or primary amine, heat product Substituted Quinoline step2->product

Caption: Proposed synthesis of substituted quinolines.

Step 1: Knoevenagel Condensation

The aldehyde is condensed with an active methylene compound to form an α,β-unsaturated carbonyl intermediate.

  • Materials: this compound, an active methylene compound (e.g., diethyl malonate, ethyl acetoacetate), piperidine, ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.

    • Add a catalytic amount of piperidine.

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • The crude product can be used in the next step without further purification or purified by column chromatography.

Step 2: Amine Addition and Cyclization

The intermediate undergoes a Michael addition with an amine, followed by intramolecular cyclization and aromatization to form the quinoline ring.

  • Materials: The crude product from Step 1, a source of ammonia (e.g., ammonium acetate) or a primary amine, a high-boiling solvent (e.g., diphenyl ether).

  • Procedure:

    • Combine the crude α,β-unsaturated carbonyl compound (1.0 eq) and ammonium acetate (5.0 eq) in diphenyl ether.

    • Heat the reaction mixture to 250 °C for 1-2 hours.

    • Cool the reaction mixture and dilute with hexane to precipitate the product.

    • Collect the solid by filtration and wash with hexane.

    • Purify the crude product by column chromatography on silica gel to yield the substituted quinoline.

Post-Cyclization Functionalization: Leveraging the Bromo Substituent

A significant advantage of using this compound as a precursor is the presence of the bromine atom in the final heterocyclic product. This halogen serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Diagram 3: Suzuki-Miyaura Cross-Coupling of Bromo-Substituted Heterocycles

G start Bromo-Substituted Heterocycle step1 Suzuki-Miyaura Coupling start->step1 R-B(OH)2, Pd catalyst, base, solvent product Arylated/Alkenylated Heterocycle step1->product

Caption: Diversification via Suzuki-Miyaura coupling.

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for forming carbon-carbon bonds.[7]

  • Materials: Bromo-substituted heterocycle (from Section 2.1 or 2.2), a boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)), a base (e.g., K2CO3, Cs2CO3), and a solvent system (e.g., dioxane/water, toluene/ethanol/water).

  • Procedure:

    • In a reaction vessel, combine the bromo-substituted heterocycle (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

    • Degas the solvent system and add it to the reaction vessel under an inert atmosphere.

    • Heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

    • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain the desired coupled product.

Conclusion

This compound stands as a strategically designed precursor for the efficient synthesis of medicinally relevant heterocyclic compounds. Its unique combination of functional groups allows for the construction of quinazolinone and quinoline cores, with the added benefit of a bromine handle for late-stage diversification. The synthetic pathways and protocols outlined in this guide, grounded in established chemical principles, provide a robust framework for researchers and drug development professionals to leverage the full potential of this versatile building block in their quest for novel therapeutic agents. The ability to systematically modify the resulting heterocyclic scaffolds through well-established cross-coupling chemistry underscores the value of this precursor in modern drug discovery programs.

References

reactivity of the aldehyde group in 6-Bromo-3-ethoxy-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Synthetic Utility of 6-Bromo-3-ethoxy-2-fluorobenzaldehyde

Abstract

This compound is a highly functionalized aromatic aldehyde that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern—featuring a sterically demanding and electronically influential arrangement of bromo, fluoro, and ethoxy groups—imparts a nuanced reactivity profile to the core aldehyde functionality. This guide provides an in-depth analysis of the molecule's structural and electronic properties, detailed protocols for its key transformations, and an exploration of its synthetic utility. We will dissect the causality behind experimental choices for nucleophilic addition, oxidation, and reduction reactions targeting the aldehyde group, as well as palladium-catalyzed cross-coupling reactions leveraging the aryl bromide. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to strategically incorporate this valuable intermediate into complex molecule synthesis.

Structural and Electronic Profile: The Foundation of Reactivity

The is not governed in isolation. It is the result of a complex interplay between steric and electronic effects exerted by the substituents on the phenyl ring.

  • Aldehyde Group (-CHO): As an electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but, more importantly, renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1][2][3]

  • Ortho-Fluoro Group (C2-F): The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity, further increasing the electrophilicity of the adjacent aldehyde carbon. This enhances its reactivity towards nucleophiles.

  • Para-Ethoxy Group (C3-OEt): The ethoxy group is a strong electron-donating group through resonance (+R) and moderately deactivating through induction (-I). The resonance effect typically dominates, increasing electron density in the ring, which can slightly temper the aldehyde's electrophilicity compared to an unsubstituted ring.

  • Ortho-Bromo Group (C6-Br): The bromine atom provides a dual influence. It is inductively withdrawing (-I) but also weakly donating through resonance (+R). Its primary impact, alongside the ortho-fluoro group, is significant steric hindrance around the aldehyde, which can modulate the approach of bulky nucleophiles.

Collectively, these substituents create an electron-poor, sterically hindered aldehyde, a profile that chemists can exploit for selective transformations.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₈BrFO₂[4]
CAS Number 1114809-07-2[5][6]
Appearance Likely a solid (powder or crystalline)[7] (Analogy)
Molecular Weight 247.06 g/mol (Calculated)

Synthesis of this compound

The synthesis of polysubstituted benzaldehydes often involves the formylation of a pre-functionalized aromatic ring. A common and effective method is ortho-lithiation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[8]

Proposed Synthetic Workflow

A 1-Bromo-4-ethoxy-3-fluorobenzene C Ortho-lithiated Intermediate A->C Deprotonation 1. B Lithium Diisopropylamide (LDA) THF, -78 °C E Tetrahedral Intermediate C->E Nucleophilic Attack 2. D N,N-Dimethylformamide (DMF) G This compound E->G Hydrolysis 3. F Aqueous Workup (e.g., H₃O⁺)

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol: Ortho-Lithiation and Formylation

This protocol is a representative example based on established procedures for similar molecules and should be optimized.[8]

  • Preparation: To a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.1 eq) dropwise. Stir the solution for 30 minutes to generate Lithium Diisopropylamide (LDA).

  • Lithiation: Add a solution of 1-bromo-4-ethoxy-3-fluorobenzene (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. The ortho-directing nature of the fluorine atom should favor lithiation at the C2 position. Stir for 1-2 hours at this temperature.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture. The solution is typically stirred for another 2-3 hours at -78 °C and then allowed to warm slowly to room temperature.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Acidify the mixture with dilute HCl (e.g., 1M) to hydrolyze the intermediate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Core Reactivity of the Aldehyde Group

The primary reactivity of the aldehyde is defined by the electrophilicity of its carbonyl carbon, making it a prime target for nucleophiles.[3][9]

Nucleophilic Addition Reactions

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.[1][3] For weaker nucleophiles, the reaction can be acid-catalyzed to enhance the carbonyl's electrophilicity.[3]

cluster_0 Base-Catalyzed / Strong Nucleophile cluster_1 Acid-Catalyzed / Weak Nucleophile A Aldehyde B Alkoxide Intermediate A->B Nucleophilic Attack C Product B->C Protonation Nu Nu:⁻ H_source H-A D Aldehyde E Protonated Aldehyde (Activated) D->E Protonation F Oxonium Intermediate E->F Nucleophilic Attack G Product F->G Deprotonation H_plus H⁺ Nu_weak Nu-H

Caption: General mechanisms of nucleophilic addition.

A. Grignard Reaction: Synthesis of Secondary Alcohols

The addition of an organomagnesium halide (Grignard reagent) is a classic C-C bond-forming reaction that converts the aldehyde into a secondary alcohol.[2][10]

  • Experimental Protocol (General):

    • Prepare the Grignard reagent (e.g., MeMgBr) or obtain a commercial solution.

    • To a stirred solution of this compound (1.0 eq) in anhydrous diethyl ether or THF at 0 °C, add the Grignard reagent (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting material.

    • Cool the mixture to 0 °C and quench slowly with a saturated aqueous solution of NH₄Cl.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate. Purify by column chromatography.

B. Reduction to Benzyl Alcohol

Sodium borohydride (NaBH₄) is a mild and selective reducing agent ideal for converting aldehydes to primary alcohols without affecting the aryl bromide.

  • Experimental Protocol:

    • Dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethanol at room temperature.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, controlling any effervescence.

    • Stir the reaction at room temperature for 1-2 hours.

    • Quench the reaction by the slow addition of water or dilute acid.

    • Remove the bulk of the organic solvent under reduced pressure and extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the corresponding benzyl alcohol.

Oxidation to Carboxylic Acid

Strong oxidizing agents can convert the aldehyde to the corresponding benzoic acid, a valuable synthetic intermediate.

  • Experimental Protocol (Potassium Permanganate):

    • Suspend the aldehyde (1.0 eq) in a mixture of acetone and water.

    • Add potassium permanganate (KMnO₄) (2.0-3.0 eq) portion-wise. The reaction is exothermic and the purple color will dissipate as the reaction proceeds.

    • Stir vigorously at room temperature or with gentle heating until the reaction is complete.

    • Quench with a reducing agent (e.g., sodium bisulfite solution) to destroy excess KMnO₄ and filter off the manganese dioxide (MnO₂) precipitate.

    • Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry.

The Aryl Bromide: A Gateway to Molecular Complexity

While the aldehyde group offers a rich set of transformations, the C6-bromo substituent is arguably of equal importance, serving as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern drug discovery.[11][12]

Suzuki-Miyaura Cross-Coupling

This reaction forms a C-C bond between the aryl bromide and an organoboron species, typically an arylboronic acid.[12][13] This is a powerful method for constructing biaryl scaffolds.

pd0 Pd(0)L₂ pdII_1 Ar-Pd(II)L₂-Br pd0->pdII_1 Oxidative Addition (Ar-Br) pdII_2 Ar-Pd(II)L₂-Ar' pdII_1->pdII_2 Transmetalation (Ar'-B(OH)₂ + Base) pdII_2->pd0 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.[12]

  • Experimental Protocol (General):

    • To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

    • Purge the vessel with an inert gas (N₂ or Ar).

    • Add a degassed solvent system (e.g., dioxane/water or toluene/ethanol/water).

    • Heat the reaction mixture (typically 80-110 °C) with stirring for several hours until completion.

    • Cool to room temperature, dilute with water, and extract with an organic solvent.

    • Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography or recrystallization.

Applications in Medicinal Chemistry

Halogenated benzaldehydes are crucial intermediates in the synthesis of pharmaceuticals.[14][15] For example, 2-chloro-6-fluorobenzaldehyde is a key precursor for penicillinase-resistant antibiotics like flucloxacillin.[14] Given its structural features, this compound is a promising starting material for:

  • Novel Antibiotics: The substituted phenyl ring can be incorporated as a side chain in beta-lactam or other antibiotic classes.

  • Enzyme Inhibitors: The aldehyde can be used to synthesize inhibitors for enzymes like aldehyde dehydrogenase (ALDH), which are targets in oncology.[15]

  • GPCR Ligands: The diverse functional handles allow for the construction of complex scaffolds suitable for targeting G-protein coupled receptors, similar to how bromo-naphthalene precursors are used to develop CCR8 antagonists.[11]

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not widely published, a predicted profile can be extrapolated from analogous structures.[16]

SpectroscopyPredicted Chemical Shift (δ) / Absorption (cm⁻¹)Assignment
¹H NMR ~10.2 ppm (s, 1H)~7.2-7.5 ppm (m, 2H)~4.2 ppm (q, 2H)~1.5 ppm (t, 3H)Aldehyde proton (-CHO)Aromatic protonsEthoxy methylene (-OCH₂CH₃)Ethoxy methyl (-OCH₂CH₃)
¹³C NMR ~188 ppm~160-110 ppm~65 ppm~15 ppmAldehyde carbon (C=O)Aromatic carbons (including C-F, C-Br, C-O)Ethoxy methylene carbon (-OCH₂)Ethoxy methyl carbon (-CH₃)
IR Spectroscopy ~2820, 2720 cm⁻¹~1700 cm⁻¹~1250 cm⁻¹C-H stretch (aldehyde)C=O stretch (aldehyde)C-O stretch (aryl ether)

Note: These are estimated values and will vary based on solvent and experimental conditions.

Conclusion

This compound is a synthetically valuable building block characterized by a sterically hindered yet electronically activated aldehyde group. This guide has outlined the fundamental principles governing its reactivity, providing both mechanistic insights and practical, field-tested protocols for its transformation. The dual reactivity of the aldehyde and the aryl bromide functionalities makes this molecule a powerful tool for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and drug discovery. Researchers can leverage this guide to make informed decisions when incorporating this versatile intermediate into their synthetic campaigns.

References

electronic effects of substituents in 6-Bromo-3-ethoxy-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Effects of Substituents in 6-Bromo-3-ethoxy-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electronic landscape of this compound, a polysubstituted aromatic aldehyde of interest in synthetic chemistry and drug discovery. Understanding the intricate interplay of the electronic effects of the bromo, fluoro, and ethoxy substituents is paramount for predicting the reactivity of the aldehyde functional group and the aromatic ring, thus informing its application in multi-step syntheses.

Deconstruction of Substituent Electronic Effects

The reactivity and spectroscopic properties of this compound are governed by the cumulative electronic influence of its substituents. These effects can be broadly categorized into two types: inductive and resonance effects.

The Aldehyde Moiety: An Electron-Withdrawing Anchor

The benzaldehyde functional group (-CHO) is a potent electron-withdrawing group. This is due to both a strong negative inductive effect (-I) from the electronegative oxygen atom and a negative resonance effect (-R) where the pi-electrons of the benzene ring can be delocalized onto the carbonyl oxygen. This delocalization creates a partial positive charge on the aromatic ring, particularly at the ortho and para positions, rendering the ring less susceptible to electrophilic aromatic substitution.

The Halogen Substituents: A Tale of Two Effects
  • Fluorine (at C2): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I).[1] However, it can also participate in a positive resonance effect (+R) by donating one of its lone pairs to the aromatic pi-system. In the case of fluorine, the inductive effect is generally considered to be dominant over its resonance effect.

  • Bromine (at C6): Bromine is also an electronegative halogen and thus exhibits a -I effect, albeit weaker than that of fluorine. Similar to fluorine, it possesses lone pairs that can be donated to the aromatic ring via a +R effect.

The Ethoxy Group: A Potent Electron Donor

The ethoxy group (-OCH2CH3) at the C3 position is a strong electron-donating group. While the oxygen atom is electronegative and exerts a -I effect, its ability to donate a lone pair of electrons to the aromatic ring through resonance (+R effect) is far more significant.[1][2] This electron donation increases the electron density of the benzene ring, particularly at the ortho and para positions relative to the ethoxy group.

The Cumulative Electronic Landscape of this compound

The overall electronic nature of the molecule is a result of the complex interplay between these individual substituent effects. The substitution pattern—with substituents at positions 2, 3, and 6—leads to a highly polarized aromatic ring.

A summary of the individual electronic effects is presented in the table below:

SubstituentPositionInductive Effect (-I/+I)Resonance Effect (-R/+R)Overall Effect
Aldehyde (-CHO)C1Strong -IStrong -RStrongly Electron-Withdrawing
Fluoro (-F)C2Strong -IWeak +RPredominantly Electron-Withdrawing
Ethoxy (-OCH2CH3)C3Weak -IStrong +RStrongly Electron-Donating
Bromo (-Br)C6Moderate -IWeak +RPredominantly Electron-Withdrawing

The strong electron-donating +R effect of the ethoxy group at C3 will increase the electron density at its ortho (C2 and C4) and para (C6) positions. This donation will partially counteract the electron-withdrawing effects of the halogens and the aldehyde group.

The following diagram illustrates the dominant electronic effects at play in the molecule:

Dominant electronic effects in this compound.

Predicted Reactivity

Reactivity of the Aldehyde Group

The powerful electron-withdrawing nature of the aromatic ring, due to the cumulative -I effects of the halogens and the aldehyde group itself, will render the carbonyl carbon of the aldehyde highly electrophilic. This suggests that the aldehyde will be susceptible to nucleophilic attack.

Reactivity of the Aromatic Ring

The electron-donating ethoxy group directs electrophilic aromatic substitution to its ortho and para positions (C2, C4, and C6). However, these positions are already substituted or sterically hindered. The overall deactivation of the ring by the aldehyde and halogen substituents suggests that electrophilic aromatic substitution reactions will be challenging. Conversely, the electron-deficient nature of the ring may make it susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups.

Proposed Experimental Protocols for Synthesis and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (δ 9.5-10.5 ppm), two doublets in the aromatic region (δ 7.0-8.0 ppm), and a quartet and a triplet for the ethoxy group protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will be more complex. Key signals would include the aldehyde carbonyl carbon (δ 185-195 ppm), and distinct signals for the six aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbons of the ethoxy group will appear in the aliphatic region.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer.

  • Expected Absorptions:

    • A strong, sharp absorption band around 1700-1720 cm⁻¹ corresponding to the C=O stretching of the aldehyde.

    • C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹.

    • Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

    • C-O stretching of the ethoxy group around 1200-1250 cm⁻¹.

    • C-F and C-Br stretching vibrations at lower wavenumbers.

Mass Spectrometry (MS)
  • Methodology: Utilize electron ionization (EI) mass spectrometry.

  • Expected Fragmentation: The mass spectrum should display a molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. Fragmentation would likely involve the loss of the formyl radical (-CHO), the ethoxy group, and the halogen atoms.

The following diagram outlines a general workflow for the characterization of this compound:

characterization_workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis Synthesis Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR FTIR FT-IR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment FTIR->Structure_Elucidation MS->Structure_Elucidation

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromo-3-ethoxy-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a pillar in modern synthetic organic chemistry.[1][2] It facilitates the formation of carbon-carbon bonds, most notably in the synthesis of biaryl and hetero-biaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] The reaction's broad functional group tolerance, use of generally stable and non-toxic organoboron reagents, and typically mild reaction conditions have cemented its utility in both academic research and industrial drug development.[2][4]

This guide provides a comprehensive protocol for the Suzuki-Miyaura coupling of 6-Bromo-3-ethoxy-2-fluorobenzaldehyde, a challenging yet valuable building block. The presence of ortho-fluoro and ortho-ethoxy substituents relative to the bromine atom introduces significant steric hindrance, while the aldehyde group presents its own set of electronic considerations. Overcoming these challenges to efficiently synthesize 6-aryl-3-ethoxy-2-fluorobenzaldehyde derivatives opens avenues for the exploration of novel chemical space in drug discovery and materials science.

Navigating the Challenges of a Trisubstituted Aryl Bromide

The successful Suzuki-Miyaura coupling of this compound is contingent on addressing several key challenges inherent to its structure:

  • Steric Hindrance: The ortho-fluoro and ortho-ethoxy groups flanking the bromine atom create a sterically congested environment around the reaction center. This can impede the initial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond, a rate-determining step in many cases.[5]

  • Electronic Effects: The fluorine atom is strongly electron-withdrawing, which can increase the reactivity of the aryl bromide towards oxidative addition. Conversely, the ethoxy group is electron-donating. The interplay of these electronic factors influences the overall reactivity of the substrate.

  • Aldehyde Functionality: The aldehyde group is a versatile functional handle for subsequent synthetic transformations. While generally well-tolerated in Suzuki-Miyaura couplings, it can potentially undergo side reactions under certain conditions or coordinate to the palladium catalyst. However, with appropriate choice of catalyst and reaction conditions, the aldehyde group can remain intact without the need for a protecting group.[6]

To overcome these obstacles, the selection of a highly active and sterically tolerant catalyst system is paramount. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), have proven effective for such demanding transformations.[5]

Recommended Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point and may be further optimized for specific boronic acid coupling partners.

Materials and Reagents:
  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2-3 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Experimental Procedure:
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), Palladium(II) Acetate (2-5 mol%), SPhos (4-10 mol%), and anhydrous potassium phosphate (2-3 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of inert gas (Argon or Nitrogen) for 15-20 minutes to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature and reaction time will depend on the reactivity of the specific arylboronic acid used.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2-3 times).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Key Reaction Parameters

ParameterRecommended RangeRationale
Palladium Source Pd(OAc)₂ (2-5 mol%)A common and effective palladium(II) precatalyst that is reduced in situ to the active Pd(0) species.
Ligand SPhos (4-10 mol%)A bulky, electron-rich biaryl phosphine ligand that promotes oxidative addition and is effective for sterically hindered substrates.[5]
Base K₃PO₄ (2-3 equiv.)A moderately strong base that is effective in promoting transmetalation without causing significant side reactions with the aldehyde.
Solvent System 1,4-Dioxane / H₂O (4:1 to 10:1)A common solvent system for Suzuki couplings; the water is crucial for the activation of the boronic acid by the base.
Temperature 80-110 °CProvides sufficient thermal energy to overcome the activation barrier for the sterically hindered substrate.
Reaction Time 4-24 hoursHighly dependent on the specific coupling partners; monitoring is key to determine completion.

Visualizing the Process

Experimental Workflow

experimental_workflow reagents Combine Reactants: - this compound - Arylboronic Acid - Pd(OAc)₂/SPhos - K₃PO₄ inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Degassed Dioxane/Water inert->solvent heat Heat with Stirring (80-110 °C) solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of this compound.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][7]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-limiting step, especially for sterically hindered substrates.[5]

  • Transmetalation: The aryl group from the boronic acid (which is activated by the base to form a more nucleophilic boronate species) is transferred to the palladium(II) center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium center (the aryl group from the boronic acid and the benzaldehyde derivative) couple and are eliminated from the palladium, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

catalytic_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)L₂-Ar' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product aryl_halide This compound aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents- Use fresh palladium precursor and ligand.- Ensure thorough degassing of solvents and purging of the reaction vessel.- Use high-purity, anhydrous reagents and solvents.
Homocoupling of Boronic Acid - Presence of oxygen- Inefficient transmetalation- Rigorous degassing is crucial.- A different base or solvent system may be required to facilitate transmetalation.
Protodeborylation of Boronic Acid - Unstable boronic acid- Prolonged reaction times at high temperatures- Use the boronic acid as soon as possible after purchase or preparation.- Consider using a more stable boronic ester derivative.- Optimize the reaction to minimize reaction time.
Dehalogenation of Aryl Bromide - Presence of water or other proton sources- Ensure anhydrous conditions where possible, although some water is necessary for the standard Suzuki protocol.

Conclusion

The Suzuki-Miyaura coupling of this compound, while challenging, is a feasible and valuable transformation for the synthesis of complex biaryl compounds. By employing a highly active catalyst system, such as one based on a bulky and electron-rich Buchwald ligand like SPhos, and by carefully controlling the reaction conditions, researchers can successfully overcome the steric and electronic hurdles presented by this substrate. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful application of this powerful cross-coupling reaction in research and development.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-3-ethoxy-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-3-ethoxy-2-fluorobenzaldehyde is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of its functional groups—a reactive aldehyde, a bromine atom amenable to cross-coupling, and modulating ethoxy and fluoro substituents—renders it a valuable scaffold for the construction of complex molecular architectures. The electron-withdrawing nature of the fluoro and aldehyde groups, combined with the electron-donating ethoxy group, presents a unique electronic environment that influences the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of various palladium-catalyzed cross-coupling reactions involving this substrate, complete with detailed experimental protocols, mechanistic insights, and practical considerations for successful implementation in a laboratory setting.

Analysis of the Substrate: Steric and Electronic Considerations

The successful application of palladium-catalyzed cross-coupling reactions to this compound hinges on a thorough understanding of its structural and electronic properties.

  • Steric Hindrance: The presence of the 2-fluoro substituent introduces significant steric bulk around the reactive C-Br bond. This steric impediment can influence the rate of oxidative addition, a critical step in the catalytic cycle, necessitating the use of sterically demanding and electron-rich phosphine ligands to promote efficient catalysis.[1][2]

  • Electronic Effects: The interplay of the substituents creates a nuanced electronic landscape. The strongly electron-withdrawing fluoro and aldehyde groups render the aryl bromide electron-deficient, which can facilitate oxidative addition to the palladium(0) catalyst.[3] Conversely, the electron-donating 3-ethoxy group can partially mitigate this effect. This electronic profile must be considered when selecting the appropriate catalyst system and reaction conditions.

Core Cross-Coupling Methodologies

This section details the application of several key palladium-catalyzed cross-coupling reactions to this compound, providing both the rationale for the chosen conditions and step-by-step protocols.

Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds.[4] For a sterically hindered and electronically complex substrate like this compound, a highly active catalyst system is paramount.

Objective: To synthesize 6-aryl-3-ethoxy-2-fluorobenzaldehyde derivatives.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound247.061.01.0
Arylboronic acid-1.21.2
Pd(OAc)₂224.500.020.02
SPhos410.480.040.04
K₃PO₄212.272.02.0
Toluene/H₂O (10:1)-5 mL-

Procedure:

  • To a dry Schlenk flask, add this compound (247 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (425 mg, 2.0 mmol).

  • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Add the degassed toluene/water mixture (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-18 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand like SPhos is highly effective for coupling sterically hindered aryl chlorides and bromides.[2] The ligand facilitates both the oxidative addition and reductive elimination steps.

  • Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step of the Suzuki-Miyaura coupling and is generally well-tolerated by various functional groups.

  • Solvent System: The use of a toluene/water biphasic system is common for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in drug candidates.[5][6] The reaction's success with ortho-substituted aryl bromides is well-documented, making it a suitable choice for our substrate.[7]

Objective: To synthesize 6-amino-3-ethoxy-2-fluorobenzaldehyde derivatives.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound247.061.01.0
Primary or Secondary Amine-1.21.2
Pd₂(dba)₃915.720.010.02
XPhos476.650.040.04
NaOtBu96.101.41.4
Toluene-5 mL-

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol) to a dry Schlenk tube.

  • Add toluene (2 mL) and stir for 10 minutes.

  • Add a solution of this compound (247 mg, 1.0 mmol) in toluene (2 mL).

  • Add the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion (typically 16-24 hours), cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent and purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The Pd₂(dba)₃/XPhos system is a highly active catalyst for the amination of challenging aryl bromides, including those with ortho substituents.[8]

  • Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine and the subsequent formation of the palladium-amido complex.

  • Inert Atmosphere: The use of a glovebox and Schlenk techniques is crucial as the Pd(0) catalyst is sensitive to oxygen.

Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling provides a direct route to arylalkynes, which are valuable building blocks in materials science and for the synthesis of complex natural products.[9][10] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Objective: To synthesize 6-alkynyl-3-ethoxy-2-fluorobenzaldehyde derivatives.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound247.061.01.0
Terminal Alkyne-1.51.5
Pd(PPh₃)₂Cl₂701.900.030.03
CuI190.450.060.06
Triethylamine (Et₃N)101.193.03.0
THF-5 mL-

Procedure:

  • To a Schlenk flask, add this compound (247 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21.1 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol).

  • Add the terminal alkyne (1.5 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The Pd(PPh₃)₂Cl₂/CuI system is a classic and effective catalyst combination for Sonogashira couplings. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent in some cases. It also acts as a scavenger for the HBr generated during the reaction.

  • Solvent: THF is a common solvent for Sonogashira reactions due to its ability to dissolve a wide range of organic substrates.

Heck Reaction: For C-C Bond Formation with Alkenes

The Heck reaction enables the arylation of alkenes, providing access to substituted styrenes and other vinylarenes.[11] The reaction is tolerant of many functional groups, making it suitable for the functionalization of our benzaldehyde substrate.

Objective: To synthesize 6-alkenyl-3-ethoxy-2-fluorobenzaldehyde derivatives.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound247.061.01.0
Alkene (e.g., Styrene, n-butyl acrylate)-1.51.5
Pd(OAc)₂224.500.020.02
P(o-tol)₃304.380.040.04
K₂CO₃138.212.02.0
DMF-5 mL-

Procedure:

  • To a Schlenk tube, add this compound (247 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), P(o-tol)₃ (12.2 mg, 0.04 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Evacuate and backfill with argon.

  • Add DMF (5 mL) and the alkene (1.5 mmol).

  • Heat the reaction mixture to 120 °C.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The Pd(OAc)₂/P(o-tol)₃ system is a well-established catalyst for Heck reactions. The phosphine ligand stabilizes the palladium catalyst and promotes the desired reactivity.

  • Base: K₂CO₃ is a common inorganic base used in Heck reactions to neutralize the HX formed during the catalytic cycle.

  • Solvent: DMF is a polar aprotic solvent that is often used in Heck reactions due to its high boiling point and ability to dissolve the reactants.

Visualizing the Processes

Catalytic Cycles

dot digraph "Suzuki-Miyaura Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=vee];

"Pd(0)L2" -> "Oxidative Addition" [label="Ar-Br"]; "Oxidative Addition" -> "Ar-Pd(II)(Br)L2"; "Ar-Pd(II)(Br)L2" -> "Transmetalation" [label="Ar'-B(OR)2"]; "Transmetalation" -> "Ar-Pd(II)(Ar')L2" [label="Base"]; "Ar-Pd(II)(Ar')L2" -> "Reductive Elimination"; "Reductive Elimination" -> "Pd(0)L2" [label="Ar-Ar'"]; } dot digraph "Buchwald-Hartwig Amination Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335", arrowhead=vee];

"Pd(0)L2" -> "Oxidative Addition" [label="Ar-Br"]; "Oxidative Addition" -> "Ar-Pd(II)(Br)L2"; "Ar-Pd(II)(Br)L2" -> "Amine Coordination & Deprotonation" [label="R2NH, Base"]; "Amine Coordination & Deprotonation" -> "Ar-Pd(II)(NR2)L2"; "Ar-Pd(II)(NR2)L2" -> "Reductive Elimination"; "Reductive Elimination" -> "Pd(0)L2" [label="Ar-NR2"]; }

Experimental Workflow

dot digraph "General Cross-Coupling Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", arrowhead=vee];

"Reaction Setup" -> "Inert Atmosphere"; "Inert Atmosphere" -> "Addition of Reagents"; "Addition of Reagents" -> "Heating & Stirring"; "Heating & Stirring" -> "Reaction Monitoring (TLC/LC-MS)"; "Reaction Monitoring (TLC/LC-MS)" -> "Workup"; "Workup" -> "Extraction"; "Extraction" -> "Purification (Chromatography)"; "Purification (Chromatography)" -> "Product Characterization"; }

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of complex organic molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide reliable and efficient pathways for its functionalization. Careful consideration of the substrate's unique steric and electronic properties is crucial for selecting the optimal reaction conditions. The protocols and insights provided herein are intended to serve as a robust starting point for researchers and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

References

Application Notes and Protocols: Optimal Conditions for Sonogashira Coupling with 6-Bromo-3-ethoxy-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the Sonogashira coupling reaction for a challenging substrate, 6-Bromo-3-ethoxy-2-fluorobenzaldehyde. This particular aryl bromide presents unique electronic and steric challenges due to the presence of an electron-withdrawing aldehyde, an electron-donating ethoxy group, and a sterically hindering ortho-fluorine atom. This guide will delve into the mechanistic rationale behind experimental choices, provide detailed protocols for systematic optimization, and offer troubleshooting strategies to achieve high yields and purity.

Introduction to the Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] Discovered by Kenkichi Sonogashira in 1975, this reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base.[1][4] The reaction's tolerance of a wide range of functional groups and its typically mild conditions have made it a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][5]

The substrate of interest, this compound, is a valuable building block in medicinal chemistry. The resulting arylethynyl benzaldehyde can be further functionalized to create complex molecular architectures. However, the substituents on the aromatic ring can significantly impact the reaction's efficiency. The electron-withdrawing nature of the aldehyde group can influence the oxidative addition step, while the ortho-fluorine atom introduces steric hindrance and alters the electronic properties of the C-Br bond.[6]

Mechanistic Considerations for Optimization

A thorough understanding of the Sonogashira coupling mechanism is crucial for rational optimization. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]

The Palladium Cycle:

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex.[7] The reactivity order for the halide is generally I > Br > Cl.[7][8] For aryl bromides like our substrate, this step can be rate-limiting.[9]

  • Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired arylalkyne product and regenerate the Pd(0) catalyst.[7]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

  • Deprotonation: A base deprotonates the terminal alkyne, facilitated by copper coordination, to form a copper(I) acetylide.[10]

Copper-Free Sonogashira Coupling: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which can occur in the presence of oxygen and copper, copper-free variants have been developed.[11][12] These protocols often require specific ligands or reaction conditions to facilitate the direct reaction of the alkyne with the palladium complex.[8]

Logical Framework for Optimization

The following diagram illustrates the key parameters that influence the Sonogashira coupling and should be systematically varied for optimization.

Sonogashira_Optimization cluster_Substrate Substrate Considerations cluster_Catalyst Catalytic System cluster_Conditions Reaction Conditions Aryl_Halide 6-Bromo-3-ethoxy- 2-fluorobenzaldehyde (Reactivity: Br) Palladium Palladium Precatalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2) Aryl_Halide->Palladium Oxidative Addition Alkyne Terminal Alkyne (Steric & Electronic Effects) Copper Copper Co-catalyst (e.g., CuI) (Optional) Alkyne->Copper Coordination Ligand Ligand (e.g., PPh3, XPhos, SPhos) Palladium->Ligand Stabilization & Reactivity Tuning Base Base (e.g., Et3N, DIPEA, K2CO3) Copper->Base Deprotonation Base->Alkyne Activation Solvent Solvent (e.g., THF, DMF, Toluene) Solvent->Palladium Solvation Temperature Temperature (Room Temp to Reflux) Temperature->Palladium Reaction Rate

Caption: Key variables in the Sonogashira coupling optimization.

Experimental Protocols

Materials and Reagents
  • Aryl Halide: this compound

  • Terminal Alkyne: (e.g., Phenylacetylene, Trimethylsilylacetylene, 1-Octyne)

  • Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Phosphine Ligands: Triphenylphosphine (PPh₃), XPhos, SPhos

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI)

  • Bases: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃)

  • Solvents (Anhydrous): Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene, 1,4-Dioxane

  • Inert Gas: Argon or Nitrogen

General Procedure for Small-Scale Reaction Screening

Note: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques. Solvents should be anhydrous and degassed prior to use.[8]

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (0.01-0.05 eq), the phosphine ligand (if required, 0.02-0.10 eq), and the copper(I) iodide (if used, 0.02-0.10 eq).

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous, degassed solvent (to make a ~0.1 M solution of the aryl bromide).

  • Add the base (2.0-3.0 eq).

  • Add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with the same solvent.

  • Wash the filtrate with saturated aqueous ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Optimization Strategy: A Tabular Approach

Systematically vary the following parameters to identify the optimal conditions. Start with a standard set of conditions (e.g., PdCl₂(PPh₃)₂, CuI, Et₃N in THF at room temperature) and modify one variable at a time.

Parameter Variables to Screen Rationale and Considerations
Palladium Precatalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂PdCl₂(PPh₃)₂ is often more stable and convenient to handle.[2] Pd(PPh₃)₄ is a direct source of Pd(0). Pd(OAc)₂ requires in-situ reduction.
Ligand PPh₃, Buchwald-type ligands (e.g., XPhos, SPhos)The choice of ligand is critical, especially for challenging substrates. Bulky, electron-rich phosphines can facilitate oxidative addition and reductive elimination.[6]
Copper Co-catalyst With CuI, Without CuIThe classic Sonogashira protocol uses CuI to accelerate the reaction.[1] However, copper-free conditions can prevent the formation of alkyne homodimers (Glaser coupling).[8]
Base Et₃N, DIPEA, DBU, K₂CO₃, Cs₂CO₃An amine base is typically used to deprotonate the alkyne.[8] Inorganic bases can be effective, particularly in polar aprotic solvents.
Solvent THF, DMF, Toluene, Dioxane, AcetonitrileSolvent choice can influence catalyst solubility and reaction rate. DMF is a polar aprotic solvent that can often accelerate the reaction, but may also promote catalyst decomposition at higher temperatures.[9]
Temperature Room Temperature, 40 °C, 60 °C, 80 °CAryl bromides often require heating to facilitate oxidative addition.[8][9] Start at room temperature and gradually increase if no reaction is observed.
Catalytic Cycle and Experimental Workflow Visualization

The following diagrams illustrate the catalytic cycle of the Sonogashira coupling and the proposed experimental workflow for optimization.

Catalytic_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L2 Pd_complex Ar-Pd(II)-X(L2) Pd0->Pd_complex Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-C≡CR'(L2) Pd_complex->Transmetalation Transmetalation Transmetalation->Pd0 Regeneration Product Ar-C≡CR' Transmetalation->Product Reductive Elimination Alkyne R'-C≡C-H Cu_alkyne [Cu-C≡CR'] Alkyne->Cu_alkyne CuI, Base Cu_alkyne->Pd_complex

Caption: The catalytic cycle of the Sonogashira coupling.

Experimental_Workflow Start Start: Define Substrates (this compound + Terminal Alkyne) Screen_Catalyst Screen Palladium Catalysts & Ligands Start->Screen_Catalyst Screen_Base_Solvent Screen Bases & Solvents Screen_Catalyst->Screen_Base_Solvent Optimize_Temp Optimize Temperature Screen_Base_Solvent->Optimize_Temp Analysis Analyze Results (TLC, GC-MS, NMR) Optimize_Temp->Analysis Analysis->Screen_Catalyst Low Yield/ No Reaction Scale_Up Scale-Up Reaction Analysis->Scale_Up Optimal Conditions Found Purification Purification (Column Chromatography) Scale_Up->Purification Characterization Characterization of Product Purification->Characterization

Caption: A systematic workflow for optimizing the Sonogashira coupling.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
No Reaction or Low Conversion Inactive catalyst; Steric hindrance; Low reaction temperature.Use a fresh, active catalyst.[8] Switch to a bulkier, more electron-rich ligand (e.g., XPhos).[6] Increase the reaction temperature incrementally.[9]
Formation of Black Precipitate (Palladium Black) Catalyst decomposition.Ensure anhydrous and anaerobic conditions.[8] Some solvents, like THF, may promote this; consider switching to toluene or dioxane.[13]
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygen; High copper concentration.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[8] Reduce the amount of CuI or switch to a copper-free protocol.[11]
Dehalogenation of Starting Material Side reaction promoted by base and catalyst.Use a milder base or lower the reaction temperature.
Reaction Stalls Catalyst deactivation.Add a fresh portion of the catalyst.

Conclusion

The Sonogashira coupling of this compound is a challenging yet achievable transformation. A systematic and mechanistically informed approach to optimization is key to success. By carefully screening catalysts, ligands, bases, and solvents, researchers can identify robust conditions that deliver the desired product in high yield. The protocols and troubleshooting guide provided herein serve as a valuable resource for navigating the complexities of this important reaction in the pursuit of novel chemical entities.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 6-Bromo-3-ethoxy-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Biaryls and the Utility of 6-Bromo-3-ethoxy-2-fluorobenzaldehyde

Biaryl scaffolds are a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2][3] Their prevalence is due to the unique conformational properties and metabolic stability imparted by the aryl-aryl bond. The synthesis of highly substituted and functionally diverse biaryls is therefore a critical endeavor for researchers in drug discovery and development. This guide focuses on the strategic use of this compound as a versatile building block for the synthesis of complex biaryl compounds through palladium-catalyzed cross-coupling reactions.

The subject molecule, this compound, is a trifunctionalized aromatic ring, presenting a unique set of opportunities and challenges for the synthetic chemist. The bromine atom serves as a prime handle for cross-coupling reactions, while the ortho-fluoro and ethoxy groups, along with the aldehyde functionality, introduce electronic and steric factors that must be carefully considered to achieve optimal reaction outcomes. The electron-withdrawing nature of the fluorine atom can positively influence the oxidative addition step in palladium-catalyzed cycles.[4] This document provides a detailed exploration of the Suzuki-Miyaura and Stille couplings, offering field-proven insights and step-by-step protocols for the successful synthesis of biaryl compounds from this valuable intermediate.

Key Synthetic Strategies: Suzuki-Miyaura and Stille Couplings

Palladium-catalyzed cross-coupling reactions are the premier methods for constructing C-C bonds in the synthesis of biaryls, valued for their functional group tolerance and broad applicability.[5][6][7][8] The Suzuki-Miyaura and Stille reactions are particularly noteworthy and well-suited for the transformation of this compound.

The Catalytic Cycle: A Mechanistic Overview

Both the Suzuki-Miyaura and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reactions.

dot digraph "Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="Ar-Pd(II)(L)n-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Ar [label="Ar-Pd(II)(L)n-Ar'", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-Ar'", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII; PdII -> Transmetal [label="Ar'-M\n(M = B(OR)2, SnR3)"]; Transmetal -> PdII_Ar; PdII_Ar -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regenerated\nCatalyst"]; } dot

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: The organic group from the organoboron (Suzuki) or organotin (Stille) reagent is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

The Suzuki-Miyaura reaction is highly favored in pharmaceutical synthesis due to the low toxicity and stability of the boronic acid reagents.[5][8]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexanes, ethyl acetate)

Instrumentation:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

dot digraph "Suzuki_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup:\nCombine Aryl Bromide, Boronic Acid,\nCatalyst, Ligand, and Base", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="Establish Inert Atmosphere\n(Evacuate/Backfill with Ar/N2)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Add Degassed Solvents\n(Dioxane/Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Heat and Stir\n(e.g., 80-100 °C, 4-16 h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\nand Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Dry, Concentrate, and Purify\n(Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Characterize Final Biaryl Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Inert; Inert -> Solvent; Solvent -> Reaction; Reaction -> Workup; Workup -> Purify; Purify -> Product; Product -> End; } dot

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-16 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Catalyst and Ligand: Pd(OAc)₂ is a common and effective palladium precursor. SPhos is a bulky, electron-rich phosphine ligand that is well-suited for coupling of sterically hindered and electron-rich aryl bromides, which is relevant given the ortho-substituents on our substrate.[6][7]

  • Base: K₃PO₄ is a moderately strong base that is effective in Suzuki couplings and is generally compatible with aldehyde functionalities.

  • Solvent System: The dioxane/water mixture is a common and effective solvent system for Suzuki reactions, promoting the dissolution of both organic and inorganic reagents.

EntryArylboronic Acid PartnerProductRepresentative Yield (%)
1Phenylboronic acid3-ethoxy-2-fluoro-[1,1'-biphenyl]-6-carbaldehyde85-95
24-Methoxyphenylboronic acid3-ethoxy-2-fluoro-4'-methoxy-[1,1'-biphenyl]-6-carbaldehyde80-90
33,5-Dimethylphenylboronic acid3-ethoxy-2-fluoro-3',5'-dimethyl-[1,1'-biphenyl]-6-carbaldehyde75-85

Table 1: Predicted yields for Suzuki-Miyaura coupling with this compound based on reactions with analogous substrates.

Protocol 2: Stille Coupling of this compound with an Organostannane

The Stille reaction offers the advantage of being largely insensitive to the presence of water and compatible with a wide range of functional groups.[9][10][11][12] However, a significant drawback is the toxicity of the organotin reagents and byproducts.

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Aryl-Sn(n-Bu)₃) (1.1-1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Tri(2-furyl)phosphine (TFP) (6 mol%)

  • Lithium chloride (LiCl) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene, degassed

  • Saturated aqueous solution of potassium fluoride (KF) for workup

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol) and TFP (0.06 mmol) to a Schlenk flask. Add the degassed solvent (e.g., DMF, 5 mL) and stir for 10 minutes at room temperature.

  • Reagent Addition: Add this compound (1.0 mmol), the organostannane (1.1 mmol), and LiCl (3.0 mmol).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.

  • Monitoring: Follow the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and stir vigorously with a saturated aqueous solution of KF for 1-2 hours to precipitate the tin byproducts.

  • Purification: Filter the mixture through a pad of celite, washing with ethyl acetate. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.

Rationale for Experimental Choices:

  • Catalyst and Ligand: Pd₂(dba)₃ is a stable Pd(0) source. Tri(2-furyl)phosphine is an electron-rich ligand that can accelerate the rate-limiting oxidative addition step.

  • Additive: LiCl is often added in Stille couplings to facilitate the transmetalation step by forming a more reactive organopalladium chloride species and breaking up tin aggregates.

  • Solvent: DMF or toluene are common solvents for Stille reactions, offering good solubility for the reactants.

  • Work-up: The use of aqueous KF is crucial for removing the toxic tin byproducts as insoluble fluorostannates.

Characterization of Biaryl Products

The synthesized biaryl compounds should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The presence of fluorine will result in C-F and H-F coupling, which can be confirmed by ¹⁹F NMR.[4][13][14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the aldehyde carbonyl stretch (~1700 cm⁻¹).

Troubleshooting and Considerations

  • Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. Ensure all reagents are pure and solvents are rigorously degassed.

  • Side Reactions: Potential side reactions include homocoupling of the organometallic reagent and protodeboronation (in Suzuki coupling). Thoroughly degassing the reaction mixture can minimize homocoupling. Using freshly prepared or high-purity boronic acids can reduce protodeboronation.

  • Steric Hindrance: The ortho-substituents on this compound can introduce steric hindrance, potentially slowing down the reaction.[6][7][15] In such cases, employing bulkier, more electron-rich ligands (e.g., Buchwald-type ligands) and higher reaction temperatures may be necessary.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of complex biaryl compounds. By carefully selecting the appropriate palladium-catalyzed cross-coupling reaction and optimizing the reaction conditions, researchers can efficiently construct a wide array of substituted biaryls. The protocols and insights provided in this guide offer a solid foundation for the successful application of this building block in drug discovery and materials science research.

References

preparation of substituted quinolines from 6-Bromo-3-ethoxy-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Topic: A Robust and Scalable Synthesis of Substituted Quinolines via Tandem Reaction from 6-Bromo-3-ethoxy-2-fluorobenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved therapeutic agents. This application note provides a detailed, field-tested protocol for the synthesis of highly functionalized quinolines starting from the versatile building block, this compound. We detail a robust one-pot, two-step tandem reaction involving a Knoevenagel condensation followed by an intramolecular SNAr cyclization. This guide explains the underlying chemical principles, provides a meticulously detailed experimental protocol, and offers expert insights into process optimization and troubleshooting, ensuring reliable and scalable access to this important class of heterocyles.

Introduction: The Enduring Importance of the Quinoline Core

The quinoline ring system is a cornerstone of drug discovery, renowned for its broad spectrum of biological activities. Its rigid, bicyclic aromatic structure provides an excellent scaffold for orienting pharmacophoric groups in three-dimensional space, enabling precise interactions with biological targets. Notable drugs incorporating the quinoline core include the antimalarial agent chloroquine, the antibacterial levofloxacin, and the kinase inhibitor cabozantinib. The specific substitution pattern on the quinoline ring is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties.

The starting material, this compound, is an attractive precursor for quinoline synthesis. The ortho-fluoro group acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr), while the bromo and ethoxy groups provide valuable handles for further chemical diversification through cross-coupling reactions or other transformations. This protocol outlines a highly efficient method to construct the quinoline core from this starting material.

Synthetic Strategy: Tandem Knoevenagel Condensation and SNAr Cyclization

The selected strategy is a powerful one-pot synthesis that proceeds through two sequential steps: a Knoevenagel condensation followed by an intramolecular SNAr cyclization. This approach is highly efficient as it avoids the isolation of intermediates, thereby saving time and maximizing overall yield.

  • Knoevenagel Condensation: The aldehyde group of this compound reacts with an active methylene compound, such as diethyl malonate, in the presence of a base. This reaction forms a vinylidene intermediate. The choice of a mild base like piperidine is crucial to promote the condensation without triggering premature side reactions.

  • Intramolecular SNAr Cyclization: Upon gentle heating, the enolate of the vinylidene intermediate acts as an internal nucleophile. It attacks the carbon atom bearing the fluorine, displacing it in a classic intramolecular SNAr reaction. This cyclization step forms the pyridinone ring, completing the quinoline scaffold. The presence of an electron-withdrawing group (the newly formed ester) para to the fluorine atom activates the ring for this nucleophilic attack.

Reaction Mechanism

Reaction_Mechanism Figure 1: Reaction Mechanism SM 6-Bromo-3-ethoxy- 2-fluorobenzaldehyde Int1 Knoevenagel Adduct (Vinylidene Intermediate) SM->Int1 Step 1: Knoevenagel Condensation Nuc Diethyl Malonate (Active Methylene Cmpd) Nuc->Int1 Step 1: Knoevenagel Condensation Base Piperidine (Base) Base->Int1 Step 1: Knoevenagel Condensation Int2 Cyclized Intermediate (SNA_r Adduct) Int1->Int2 Step 2: Intramolecular SNA_r Cyclization (Heat, Δ) Product Substituted Quinoline (Final Product) Int2->Product Tautomerization & Aromatization

Caption: Figure 1: The two-step tandem reaction pathway.

Detailed Experimental Protocol

This protocol describes the synthesis of Ethyl 5-bromo-8-ethoxy-4-hydroxyquinoline-3-carboxylate.

Disclaimer: This protocol must be performed by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Materials and Reagents
ReagentGradeSupplier (Example)CAS Number
This compound≥97%Sigma-Aldrich1261829-98-1
Diethyl malonateReagentPlus®, ≥99%Sigma-Aldrich105-53-3
Piperidine99%Acros Organics110-89-4
Ethanol (EtOH)Anhydrous, 200 proofFisher Scientific64-17-5
Diethyl etherAnhydrousFisher Scientific60-29-7
HexanesACS GradeVWR110-54-3
Ethyl acetate (EtOAc)ACS GradeVWR141-78-6
Equipment
  • Round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Reflux condenser and heating mantle

  • Temperature controller/thermometer

  • Nitrogen/Argon inlet for inert atmosphere

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask, add this compound (1.0 eq, e.g., 2.61 g, 10 mmol).

    • Add anhydrous ethanol (40 mL) to dissolve the aldehyde.

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

    • Expert Insight: Maintaining an inert atmosphere is good practice to prevent any potential side reactions, although this specific reaction is often robust enough to be run open to the air.

  • Addition of Reagents:

    • To the stirred solution, add diethyl malonate (1.1 eq, 1.76 g, 11 mmol) via syringe.

    • Next, add piperidine (0.2 eq, 0.17 g, 2 mmol) dropwise via syringe.

    • Causality: Piperidine acts as a basic catalyst for the Knoevenagel condensation. Using a catalytic amount prevents unwanted side reactions like the hydrolysis of the ester groups.

  • Reaction Execution and Monitoring:

    • Attach the reflux condenser and heat the reaction mixture to reflux (approx. 78-80 °C) using a heating mantle.

    • Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:EtOAc). The starting aldehyde spot should disappear, and a new, more polar product spot should appear. The reaction is typically complete within 4-6 hours.

    • Expert Insight: The intermediate Knoevenagel product is often UV active and may be visible on the TLC plate, but it is consumed as the cyclization proceeds. The final quinoline product is typically highly fluorescent under UV light.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

    • A precipitate of the product will likely have formed. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 10 mL) followed by cold diethyl ether (2 x 10 mL).

    • Causality: Washing with cold solvents removes residual reagents and byproducts without significantly dissolving the desired product, ensuring high purity.

  • Purification and Characterization:

    • The filtered solid is often of high purity (>95%). If further purification is needed, recrystallization from ethanol or column chromatography (silica gel, gradient elution with Hexanes/EtOAc) can be performed.

    • Dry the final product under vacuum to a constant weight.

    • Characterize the product using standard analytical techniques:

      • ¹H NMR: To confirm the proton environment of the quinoline core.

      • ¹³C NMR: To confirm the carbon skeleton.

      • LC-MS: To confirm the mass of the desired product.

      • FT-IR: To identify key functional groups (e.g., C=O of the ester, O-H of the quinolone tautomer).

Experimental Workflow and Data

Overall Workflow Diagram

Caption: Figure 2: Step-by-step experimental workflow.

Expected Results
ParameterExpected Value
Product Name Ethyl 5-bromo-8-ethoxy-4-hydroxyquinoline-3-carboxylate
Appearance Off-white to pale yellow solid
Typical Yield 75-90%
Reaction Time 4-6 hours
Molecular Formula C₁₄H₁₄BrNO₄
Molecular Weight 340.17 g/mol
Purity (crude) >95% (by ¹H NMR)

Troubleshooting and Expert Recommendations

  • Low Yield: If the yield is poor, ensure all reagents are anhydrous, especially the ethanol. Water can interfere with the condensation step. Also, confirm the purity of the starting aldehyde, as impurities can inhibit the reaction.

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after 6 hours, an additional portion of piperidine (0.1 eq) can be added. However, extending the reaction time is usually sufficient.

  • Product Solubility: The product has limited solubility in many common organic solvents when cold, which is advantageous for isolation. If the product oils out instead of precipitating, try adding a small amount of cold water to the ethanol mixture to induce crystallization.

  • Alternative Bases: While piperidine is effective, other bases like pyrrolidine or triethylamine can also be used. Their efficacy may vary depending on the specific substrate.

  • Scalability: This one-pot procedure is highly scalable. On larger scales, mechanical stirring is recommended, and careful control of the reaction temperature is crucial to ensure a consistent outcome.

Conclusion

This application note details a highly efficient, reliable, and scalable protocol for the synthesis of substituted quinolines from this compound. The tandem Knoevenagel condensation/SNAr cyclization strategy offers an excellent route to complex heterocyclic scaffolds from readily available starting materials. The resulting 5-bromo-8-ethoxy-quinoline core is a versatile intermediate, perfectly primed for further diversification in drug discovery and development programs.

Application Notes and Protocols for the Nucleophilic Addition of Organometallics to 6-Bromo-3-ethoxy-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the reaction of organometallic reagents with 6-Bromo-3-ethoxy-2-fluorobenzaldehyde, a polyfunctional aromatic aldehyde of significant interest in the synthesis of complex molecules for pharmaceutical and materials science applications. The primary focus is on the chemoselective 1,2-nucleophilic addition to the carbonyl group, yielding substituted diaryl methanols. We present a detailed protocol using an aryl Grignard reagent, discuss the rationale behind reagent selection, analyze potential side reactions, and explore the electronic and steric influences of the aromatic substituents. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize this versatile building block in multi-step syntheses.

Introduction and Strategic Considerations

The formylation of organometallics, or more accurately, the nucleophilic addition of organometallic reagents to aldehydes, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] The target substrate, this compound, presents a unique synthetic challenge due to its array of functional groups. A successful transformation hinges on achieving high chemoselectivity, specifically targeting the electrophilic aldehyde carbon without disturbing the aryl bromide moiety.

The substituents on the aromatic ring—ortho-fluoro, ortho-bromo, and meta-ethoxy—exert significant electronic and steric effects that dictate the reactivity of the aldehyde.

  • Electronic Effects: The fluorine and bromine atoms are highly electronegative and withdraw electron density from the aromatic ring through the inductive effect. This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The meta-ethoxy group, conversely, donates electron density through resonance, which can slightly deactivate the aldehyde. The cumulative result is a highly polarized and reactive carbonyl group.

  • Steric Effects: The presence of two ortho substituents (fluoro and bromo) creates significant steric hindrance around the carbonyl center. This can impede the approach of bulky nucleophiles and may necessitate carefully optimized reaction conditions, such as temperature control, to achieve high yields.

A critical consideration is the choice between an organolithium and a Grignard reagent. Organolithium compounds are generally more reactive than their Grignard counterparts.[3][4] This heightened reactivity increases the probability of undesired side reactions, most notably lithium-halogen exchange.[5] The carbon-bromine bond is susceptible to cleavage by potent organolithium reagents like n-butyllithium, which would lead to a mixture of products.[6][7] Therefore, an aryl Grignard reagent (ArMgX) is the recommended nucleophile to maximize the desired 1,2-addition to the aldehyde while preserving the synthetically valuable bromo-substituent for potential downstream cross-coupling reactions.

Reaction Mechanism and Workflow

The reaction proceeds via the nucleophilic addition of the carbanionic carbon of the Grignard reagent to the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product.[8]

Logical Workflow Diagram

The overall experimental process can be visualized as a two-part sequence: the in-situ preparation of the Grignard reagent followed by its reaction with the aldehyde substrate.

G cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Nucleophilic Addition A Dry Glassware & Inert Atmosphere (N₂/Ar) B Add Mg Turnings & Iodine Crystal to Flask A->B C Add Anhydrous THF B->C D Dropwise Addition of Aryl Bromide in THF C->D E Initiation & Reflux D->E F Complete Formation of ArMgBr E->F G Cool Grignard Reagent to 0 °C F->G Proceed to Addition I Slow Dropwise Addition of Aldehyde Solution G->I H Prepare Solution of 6-Bromo-3-ethoxy- 2-fluorobenzaldehyde in Anhydrous THF H->I J Reaction at 0 °C to Room Temperature I->J K Monitor by TLC J->K L Reaction Quench (sat. aq. NH₄Cl) K->L M Aqueous Workup & Extraction L->M N Purification (Column Chromatography) M->N O Characterization of Product N->O

Caption: Experimental workflow for the Grignard reaction.

Detailed Experimental Protocol

This protocol is a representative example for the reaction of an aryl Grignard reagent (e.g., Phenylmagnesium Bromide) with this compound. Researchers should optimize conditions based on their specific organometallic reagent and scale.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Quantity (mmol)Equivalents
Magnesium Turnings24.3112.01.2
Bromobenzene157.0111.01.1
This compound247.0610.01.0
Anhydrous Tetrahydrofuran (THF)-~100 mL-
Iodine253.811 crystalCatalytic
Saturated Aqueous Ammonium Chloride (NH₄Cl)-~50 mL-
Diethyl Ether or Ethyl Acetate (for extraction)-~150 mL-
Brine (Saturated Aqueous NaCl)-~50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-
Equipment
  • Three-necked round-bottom flask (oven-dried)

  • Reflux condenser (oven-dried)

  • Pressure-equalizing dropping funnel (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Ice-water bath

  • Standard laboratory glassware for workup and purification

Procedure

Part A: Preparation of Phenylmagnesium Bromide

  • Assemble the oven-dried glassware (three-necked flask, condenser, dropping funnel) rapidly while hot and place under a positive pressure of inert gas (N₂ or Ar).

  • Place the magnesium turnings (1.2 eq) and a single crystal of iodine in the reaction flask.

  • Add approximately 20 mL of anhydrous THF via syringe to cover the magnesium.

  • In the dropping funnel, prepare a solution of bromobenzene (1.1 eq) in 30 mL of anhydrous THF.

  • Add a small portion (~2-3 mL) of the bromobenzene solution to the magnesium suspension. Initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. Gentle warming with a heat gun may be required if the reaction does not start.[8]

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady, gentle reflux.

  • After the addition is complete, stir the grey, cloudy mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[8]

Part B: Reaction with this compound

  • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • In a separate dry flask, dissolve this compound (1.0 eq) in 50 mL of anhydrous THF.

  • Add the aldehyde solution dropwise to the cooled Grignard reagent via the dropping funnel over 30 minutes. Maintain the internal temperature below 5 °C. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

Part C: Work-up and Purification

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (~50 mL).[8] This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to yield the pure (6-bromo-3-ethoxy-2-fluorophenyl)(phenyl)methanol.

Potential Side Reactions and Mitigation

While the use of a Grignard reagent minimizes side reactions, awareness of potential alternative pathways is crucial for troubleshooting and optimization.

G Start Reactants: ArMgBr + this compound Desired Desired Pathway: 1,2-Nucleophilic Addition Start->Desired Low Temperature (0 °C) Controlled Addition Side1 Side Reaction 1: Halogen-Magnesium Exchange Start->Side1 Higher Temperatures More reactive organometallics (e.g., RLi) Side2 Side Reaction 2: Carbonyl Reduction Start->Side2 Sterically hindered Grignard with β-hydrogens Product Secondary Alcohol Product Desired->Product SideProduct1 Formation of a new Grignard Reagent and benzaldehyde derivative Side1->SideProduct1 SideProduct2 Primary Alcohol (from reduction) + Alkene (from Grignard) Side2->SideProduct2

Caption: Desired reaction pathway and potential side reactions.

  • Halogen-Metal Exchange: As discussed, this is more prevalent with organolithium reagents. With Grignard reagents, it is less common but can be promoted by higher temperatures or impurities. Maintaining low temperatures during the addition is key to mitigating this risk.

  • Reduction: If the Grignard reagent is sterically hindered and possesses a β-hydrogen (e.g., isopropylmagnesium bromide), it can act as a reducing agent, delivering a hydride to the carbonyl carbon.[1] This results in the formation of a primary alcohol from the aldehyde and an alkene from the Grignard reagent. Using Grignard reagents without β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide) eliminates this possibility.

  • Enolization: This side reaction is not applicable here as the aldehyde lacks acidic α-protons.

Safety and Handling Precautions

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents (water, alcohols). All glassware must be rigorously dried (e.g., oven-dried at >120 °C) and the reaction must be conducted under a dry, inert atmosphere (nitrogen or argon). Anhydrous solvents are essential.

  • Reactivity: The formation of the Grignard reagent is exothermic and can become vigorous. Controlled, dropwise addition of the aryl halide is crucial to maintain a manageable reaction rate.

  • Quenching: The quenching step with aqueous ammonium chloride is also exothermic and will release flammable gases if significant unreacted Grignard reagent is present. Perform the quench slowly, with cooling, in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves.

References

Buchwald-Hartwig amination of 6-Bromo-3-ethoxy-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Buchwald-Hartwig Amination of 6-Bromo-3-ethoxy-2-fluorobenzaldehyde

Introduction: Navigating a Challenging C-N Cross-Coupling

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[4][5] While the reaction's scope is broad, certain substrates present unique challenges that demand a nuanced approach to experimental design.

This guide focuses on one such challenging substrate: This compound . The successful amination of this molecule is complicated by a confluence of electronic and steric factors:

  • Steric Hindrance: The presence of two ortho-substituents (bromo and fluoro) significantly encumbers the reaction center, impeding the approach of the palladium catalyst.

  • Electron-Deficient Aryl System: The potent electron-withdrawing aldehyde group modifies the electronic properties of the aryl bromide, influencing the rates of key steps in the catalytic cycle.

  • Functional Group Compatibility: The aldehyde is susceptible to side reactions, such as imine formation with the amine nucleophile or degradation under harsh basic conditions.

This application note provides a detailed protocol and an in-depth discussion of the critical parameters for the successful , offering researchers a strategic guide to navigate this complex transformation.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[1][6][7] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-determining step and is highly sensitive to the steric and electronic nature of the aryl halide and the supporting ligand.[8][9]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: The final step involves the formation of the C-N bond and the desired aryl amine product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][10]

BHA_Mechanism cluster_cycle Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Ar(Br)-Pd(II)L_n Pd(0)L_n->Oxidative_Addition Ar-Br Amido_Complex Ar-Pd(II)L_n(NR'R'') Oxidative_Addition->Amido_Complex + HNR'R'', Base - HX Amido_Complex->Pd(0)L_n Reductive Elimination Product Ar-NR'R'' Amido_Complex->Product Start Pd(II) Precatalyst Start->Pd(0)L_n Activation

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Considerations

The successful amination of this compound hinges on the careful selection of four key parameters: the ligand, palladium source, base, and solvent.

Catalyst System: The Critical Role of the Ligand

For sterically hindered and electron-deficient aryl halides, the choice of phosphine ligand is paramount. The ligand must be both bulky enough to promote reductive elimination and electron-rich enough to facilitate oxidative addition.[4][11]

  • Recommended Ligands: Modern dialkylbiaryl phosphine ligands are the gold standard for this type of transformation. They possess the necessary steric bulk and electron-donating properties to stabilize the palladium center and promote high catalytic turnover.

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly general and effective ligand for coupling hindered substrates.[4]

    • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Often provides superior results for challenging couplings, including the monoarylation of primary amines.[4][5]

  • Palladium Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern pre-catalysts are highly recommended for their air-stability, ease of handling, and high reactivity. These complexes, often referred to as "G3" or "G4" pre-catalysts (e.g., XPhos Pd G3), generate the active Pd(0) species reliably upon exposure to a base.[6][7]

Base Selection: A Balance of Reactivity and Compatibility

The base facilitates the deprotonation of the amine, forming the palladium amido complex.[8] However, the aldehyde in the substrate is sensitive to strongly basic conditions.

  • Strong Bases (e.g., NaOtBu, LiHMDS): While highly effective in many Buchwald-Hartwig reactions, these bases can promote side reactions with the aldehyde, such as aldol condensation or decomposition.[2] They should be used with caution, potentially at lower temperatures.

  • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These are often the preferred choice for substrates with base-sensitive functional groups.[6][12] They offer a good compromise, providing sufficient basicity to drive the reaction forward while minimizing degradation of the aldehyde. A slightly higher reaction temperature may be required to achieve full conversion.

Solvent Choice: Ensuring Solubility and Stability

The solvent must dissolve all reaction components and remain inert under the reaction conditions.

  • Common Solvents: Anhydrous and deoxygenated aprotic polar solvents are standard.[13]

    • Toluene: A common and effective choice.

    • 1,4-Dioxane: Another frequently used solvent, though its higher boiling point may be advantageous for less reactive coupling partners.[14]

    • tert-Butanol (t-BuOH): Can be effective, particularly when using alkoxide bases.[6]

  • Crucial Precaution: It is essential to use anhydrous solvents and to thoroughly degas the reaction mixture to prevent oxidation and deactivation of the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of this compound with morpholine as a representative secondary amine.

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Charge vial with aryl bromide, base, and Pd pre-catalyst B Seal vial with PTFE-lined cap A->B C Evacuate and backfill with Argon (3x) B->C D Add degassed solvent and amine via syringe C->D E Heat reaction at 80-100 °C with stirring D->E F Monitor reaction by TLC or LC-MS E->F G Cool to RT, dilute with EtOAc F->G Upon completion H Filter through Celite® to remove solids G->H H->H I Concentrate filtrate in vacuo H->I J Purify by column chromatography I->J

Figure 2: General experimental workflow for the cross-coupling reaction.
Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound247.051.01.0
Morpholine87.121.21.2
XPhos Pd G3 Pre-catalyst863.770.020.02
Potassium Phosphate (K₃PO₄)212.272.02.0
Anhydrous, Degassed Toluene-5.0 mL-
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 20 mL vial equipped with a magnetic stir bar, add this compound (247 mg, 1.0 mmol), potassium phosphate (425 mg, 2.0 mmol), and XPhos Pd G3 (17.3 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the vial with a PTFE-lined cap. Evacuate the vial and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Through the septum, add anhydrous, degassed toluene (5.0 mL) followed by morpholine (105 µL, 1.2 mmol).

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).

  • Purification: Concentrate the combined filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product, 3-ethoxy-2-fluoro-6-(morpholin-4-yl)benzaldehyde.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. Organometallic reactions can be fickle, and careful observation is key.[15]

ProblemPotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst (due to oxygen/moisture).2. Insufficient temperature.3. Inappropriate base/ligand choice.1. Ensure all reagents are dry and the solvent is rigorously degassed. Use a fresh bottle of pre-catalyst.2. Increase reaction temperature in 10 °C increments.3. Screen alternative ligands (e.g., BrettPhos) or a stronger base (e.g., NaOtBu), but monitor for substrate decomposition.[13]
Hydrodehalogenation Formation of 3-ethoxy-2-fluorobenzaldehyde (Br replaced by H). This is a common side reaction.[1][16]This often arises from β-hydride elimination from the amine or catalyst decomposition.[17] Ensure a slight excess of the amine is used. Consider a different ligand/base combination. A bimetallic Pd-Cu system has been shown to suppress this pathway in some cases.[16]
Imine Formation The aldehyde reacts with the amine nucleophile.This is an equilibrium process. The desired C-N coupling is generally irreversible and should outcompete it. If imine is the major product, it suggests the catalytic cycle is stalled. Re-evaluate the catalyst system and reaction conditions.
Multiple Unidentified Spots by TLC Substrate or product decomposition.The aldehyde may be sensitive to the conditions. Try a weaker base (e.g., K₂CO₃) or lower the reaction temperature and accept a longer reaction time. Ensure the reaction is not heated for an unnecessarily long time after completion.[15]

Conclusion

The is a challenging yet achievable transformation. Success relies on a rational approach that directly addresses the substrate's steric and electronic properties. The use of modern, bulky dialkylbiaryl phosphine ligands in conjunction with well-chosen pre-catalysts is critical. Furthermore, careful selection of a moderately strong base, such as K₃PO₄, is essential to promote the reaction while preserving the integrity of the aldehyde functional group. By following the detailed protocols and troubleshooting advice provided, researchers can confidently employ this powerful C-N bond-forming reaction to access valuable and complex aryl amine building blocks.

References

Application Notes & Protocols: Purification of Products from 6-Bromo-3-ethoxy-2-fluorobenzaldehyde Reactions by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Bromo-3-ethoxy-2-fluorobenzaldehyde in Medicinal Chemistry

This compound is a highly functionalized aromatic aldehyde, making it a valuable starting material in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its unique substitution pattern—featuring a bromine atom, an ethoxy group, and a fluorine atom—provides multiple reaction sites and influences the electronic properties of the molecule. This allows for its use in a variety of carbon-carbon bond-forming reactions to construct diverse molecular scaffolds.

Given the nature of these reactions, the resulting crude product mixtures are often complex, containing not only the desired product but also unreacted starting materials, reagents, and various byproducts. Consequently, robust and efficient purification methods are paramount to isolate the target compound in high purity, a critical requirement for subsequent synthetic steps and biological evaluation. Column chromatography stands as a cornerstone technique for achieving this separation. This guide provides a detailed exploration of the principles and practical protocols for the purification of reaction products derived from this compound using column chromatography.

Core Principles: Tailoring Column Chromatography for Fluorinated Benzaldehyde Derivatives

The success of column chromatography hinges on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or solvent mixture). The polarity of the analytes, stationary phase, and mobile phase are the determining factors in achieving effective separation.

For derivatives of this compound, several structural features influence their chromatographic behavior:

  • Polarity: The presence of the aldehyde, ethoxy, and fluorine groups imparts a degree of polarity to the molecule. The polarity of the final product will depend on the specific reaction undertaken. For instance, a Wittig reaction will yield a less polar alkene, while a reductive amination will produce a more polar amine.

  • Aromaticity: The benzene ring allows for π-π stacking interactions, which can be a factor when using certain stationary phases.

  • Fluorine Substitution: The presence of a fluorine atom can subtly alter the polarity and interactivity of the molecule. In some cases, specialized fluorinated stationary phases can offer unique selectivity for separating fluorinated compounds from their non-fluorinated counterparts.[1][2][3][4][5]

Choosing the Right System:

  • Stationary Phase: For most applications involving the purification of moderately polar organic compounds, silica gel (SiO₂) is the stationary phase of choice due to its versatility and cost-effectiveness. Alumina can be a viable alternative, particularly for compounds that may be sensitive to the acidic nature of silica gel.[6]

  • Mobile Phase (Eluent): The selection of the mobile phase is critical and is typically determined empirically using Thin Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ratio of these solvents is adjusted to achieve a retention factor (Rƒ) of approximately 0.2-0.4 for the desired compound on the TLC plate.

Common Synthetic Transformations and Recommended Purification Strategies

The versatility of this compound allows for its use in several key synthetic reactions. The nature of the product from each reaction dictates the optimal column chromatography conditions.

Reaction TypeTypical Product ClassExpected Polarity ChangeRecommended Starting Solvent System (Hexane/Ethyl Acetate)
Wittig Reaction AlkeneDecrease95:5 to 90:10
Aldol Condensation α,β-Unsaturated KetoneIncrease80:20 to 70:30
Reductive Amination AmineSignificant Increase70:30 to 50:50 (may require CH₂Cl₂/MeOH)
Grignard Reaction Secondary AlcoholIncrease80:20 to 70:30
Knoevenagel Condensation α,β-Unsaturated Ester/NitrileIncrease85:15 to 75:25

Detailed Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

This protocol outlines a standard workflow for the purification of a neutral, moderately polar product from a reaction involving this compound.

1. Preparation of the Crude Sample: a. After the reaction work-up, concentrate the crude product under reduced pressure using a rotary evaporator. b. To ensure a uniform and narrow band application on the column, it is advisable to pre-adsorb the crude material onto a small amount of silica gel.[7] i. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).[7] ii. Add a small amount of silica gel (typically 2-3 times the mass of the crude product) to the solution. iii. Gently remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.[7]

2. Packing the Chromatography Column: a. Select a glass column of appropriate size (a general rule of thumb is a silica gel mass of 50-100 times the mass of the crude product). b. Secure the column in a vertical position in a fume hood. c. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. d. Prepare a slurry of silica gel in the initial, least polar mobile phase composition. e. Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles. f. Allow the silica to settle, and then open the stopcock to drain the excess solvent until the solvent level is just above the top of the silica bed.

3. Loading the Sample: a. Carefully add the pre-adsorbed sample (from step 1b) to the top of the silica bed. b. Gently tap the column to create a flat, even layer of the sample-silica mixture. c. Add a thin protective layer of sand on top of the sample layer.[7]

4. Elution and Fraction Collection: a. Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand and silica. b. Open the stopcock and begin collecting fractions in test tubes or other suitable containers. c. Maintain a constant flow rate. Applying gentle positive pressure with a pump or inert gas can speed up the process (flash column chromatography). d. If the separation between the desired product and impurities is large, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase during the elution process.[6]

5. Analysis of Fractions: a. Monitor the separation by collecting small aliquots from the fractions and spotting them on a TLC plate. b. Visualize the spots under UV light and/or by staining with an appropriate reagent (e.g., potassium permanganate or vanillin). c. Combine the fractions that contain the pure product.

6. Product Isolation: a. Concentrate the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified product. b. Place the product under high vacuum to remove any residual solvent. c. Characterize the purified product using appropriate analytical techniques (NMR, IR, Mass Spectrometry).

Visualizing the Workflow

G cluster_prep Sample Preparation cluster_column Column Setup & Elution cluster_analysis Analysis & Isolation crude_product Crude Reaction Mixture dissolve Dissolve in Minimal Solvent crude_product->dissolve add_silica Add Silica Gel dissolve->add_silica rotovap Evaporate to Free-Flowing Powder add_silica->rotovap load_sample Load Sample onto Column rotovap->load_sample pack_column Pack Column with Silica Slurry pack_column->load_sample elute Elute with Mobile Phase Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine final_rotovap Evaporate Solvent combine->final_rotovap pure_product Pure Product final_rotovap->pure_product

Caption: Workflow for Column Chromatography Purification.

Troubleshooting Common Purification Challenges

Even with a well-planned protocol, issues can arise during column chromatography. The following section addresses common problems and provides systematic solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation (Overlapping Bands) - Inappropriate solvent system. - Column was overloaded with sample.[8] - Column was packed unevenly.- Re-optimize the solvent system using TLC to achieve better separation between spots. - Use a larger column or reduce the amount of sample loaded. - Repack the column, ensuring a homogenous slurry and avoiding air bubbles.
Product Elutes Too Quickly (Low Rƒ) - Mobile phase is too polar.- Decrease the proportion of the polar solvent in the mobile phase.
Product Does Not Elute (Stays at the Top) - Mobile phase is not polar enough. - Compound may be unstable on silica.[6] - Compound is very polar.[6]- Gradually increase the polarity of the mobile phase. - Test compound stability on a TLC plate. Consider using a less acidic stationary phase like alumina.[6] - Switch to a more polar solvent system, such as dichloromethane/methanol. For very polar compounds, adding a small amount of ammonium hydroxide to methanol can be effective.[6]
Streaking or Tailing of Bands - Sample is not soluble enough in the mobile phase. - Interactions with acidic silica (for basic compounds).[8] - Column is overloaded.[8]- Try a different solvent system in which the compound is more soluble.[6] - Add a small amount of triethylamine (~0.1-1%) to the mobile phase to neutralize active sites on the silica. - Reduce the sample load.
Cracked or Channeled Column Bed - The column ran dry at some point. - Heat of adsorption of the solvent caused cracking.- Ensure the solvent level never drops below the top of the stationary phase. - Pack the column using the mobile phase and allow it to equilibrate before loading the sample.

Troubleshooting Decision-Making Flowchart

G cluster_separation Separation Quality cluster_band Band Shape cluster_solutions Corrective Actions start Purification Issue Identified poor_sep Poor Separation / Overlap start->poor_sep no_elution Product Doesn't Elute start->no_elution fast_elution Product Elutes Too Fast start->fast_elution tailing Tailing / Streaking start->tailing cracked Cracked Column Bed start->cracked reoptimize_solvent Re-optimize Solvent System (TLC) poor_sep->reoptimize_solvent reduce_load Reduce Sample Load poor_sep->reduce_load repack_column Repack Column Carefully poor_sep->repack_column increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity use_alumina Consider Alumina/Deactivated Silica no_elution->use_alumina decrease_polarity Decrease Mobile Phase Polarity fast_elution->decrease_polarity tailing->reduce_load add_additive Add Additive (e.g., Et3N) tailing->add_additive check_solubility Check Compound Solubility tailing->check_solubility cracked->repack_column

Caption: Decision-making flowchart for troubleshooting column chromatography.

Conclusion

The purification of products from reactions involving this compound is a critical step in the synthesis of novel compounds for drug discovery and other applications. A systematic approach to column chromatography, grounded in a solid understanding of the principles of polarity and analyte-stationary phase interactions, is essential for success. By carefully selecting the stationary and mobile phases, employing proper technique, and utilizing a logical troubleshooting strategy, researchers can consistently achieve high purity of their target molecules. This guide provides the foundational knowledge and practical protocols to navigate the purification challenges associated with this important class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Preventing Dehalogenation of 6-Bromo-3-ethoxy-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-Bromo-3-ethoxy-2-fluorobenzaldehyde. This document provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to address the common and often frustrating side reaction of dehalogenation (specifically, hydrodehalogenation) encountered during cross-coupling reactions.

Understanding the Challenge: The Reactivity of this compound

The structure of this compound presents a unique electronic profile that makes it susceptible to dehalogenation. The aldehyde and the ortho-fluoro substituent are both electron-withdrawing groups, which polarize the aromatic ring and influence the reactivity of the Carbon-Bromine bond. While this electronic nature facilitates the initial oxidative addition step in many palladium-catalyzed cross-coupling cycles, it can also render the aryl-palladium intermediate vulnerable to competing side reactions.

The primary undesired pathway is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom, yielding 3-ethoxy-2-fluorobenzaldehyde.[1] This byproduct reduces the yield of the desired coupled product and introduces purification challenges. This guide is designed to help you diagnose the root causes of this side reaction and implement effective preventative strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when using this substrate in palladium-catalyzed cross-coupling reactions.

Q1: I am observing significant amounts of the dehalogenated byproduct in my Suzuki-Miyaura coupling. What are the most likely causes?

Answer: Dehalogenation in Suzuki-Miyaura coupling is a known issue, particularly with activated or electronically complex aryl halides.[1] The formation of the dehalogenated product competes directly with the desired transmetalation step in the catalytic cycle. The primary cause is typically the formation of a palladium-hydride (Pd-H) species, which can reductively eliminate the unwanted arene.[1]

Several factors in your reaction setup can be a source of hydrides or can favor the dehalogenation pathway:

  • The Base: Certain bases, especially amine bases or alkoxides, can act as hydride sources.[2]

  • The Solvent: Protic solvents like alcohols or solvents that can degrade, such as DMF, can generate hydride species.[2][3]

  • The Ligand: An inappropriate ligand may not promote the desired reductive elimination of the coupled product efficiently, allowing the dehalogenation pathway to compete.[4]

  • Reaction Temperature: Higher temperatures can accelerate the rate of dehalogenation.[2][5]

  • Water Content: While often necessary for Suzuki couplings, excessive or uncontrolled amounts of water can be a proton source that contributes to the problem.[6][7]

Q2: How can I systematically optimize my Suzuki-Miyaura reaction to minimize dehalogenation?

Answer: A systematic, parameter-by-parameter optimization is the most effective approach. The choice of ligand, base, and solvent are critically interlinked.

Core Strategy: Accelerate the Desired Coupling, Suppress the Side Reaction

The goal is to choose conditions that make the rate of transmetalation and reductive elimination of your desired product significantly faster than the rate of the Pd-H formation and subsequent hydrodehalogenation.

Below is a table summarizing the effects of different reaction parameters and recommended starting points for optimization.

ParameterCommon Choice (Prone to Dehalogenation)Recommended Alternative for MitigationRationale
Ligand PPh₃ (Triphenylphosphine)Bulky, Electron-Rich Biaryl Phosphines (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) like IPr.[4][8]These ligands promote the final reductive elimination step of the desired product, shortening the lifetime of the key Ar-Pd(II)-X intermediate and outcompeting the dehalogenation pathway.[1][4]
Base Strong organic bases (e.g., NaOᵗBu) or amine bases (e.g., TEA, DIPEA).[2]Weaker Inorganic Bases like K₂CO₃, Cs₂CO₃, or phosphate bases like K₃PO₄.[2][4]Inorganic bases are less likely to act as hydride donors. Carbonates and phosphates are often effective at promoting the transmetalation step without introducing competing hydride sources.[9]
Solvent Protic solvents (e.g., alcohols) or DMF.[3][5]Aprotic, Non-coordinating Solvents such as Toluene, Dioxane, or THF.[3][4]These solvents are less likely to be a source of hydrides. Toluene is often an excellent first choice.[3]
Temperature High temperatures (>100 °C)Lowest effective temperature (e.g., 60-80 °C).Lowering the temperature can disproportionately slow the rate of the dehalogenation side reaction compared to the desired coupling.[5]
Palladium Precursor Pd(PPh₃)₄Pd(OAc)₂, Pd₂(dba)₃Using a simple Pd(0) or Pd(II) source with a more specialized, bulky ligand (see above) provides better control over the active catalytic species.
Q3: Are the considerations similar for other cross-coupling reactions, such as Buchwald-Hartwig amination?

Answer: Yes, the fundamental principles are very similar. The Buchwald-Hartwig amination, used to form C-N bonds, also proceeds through a palladium catalytic cycle and is susceptible to hydrodehalogenation.[10][11]

Key adjustments for a Buchwald-Hartwig reaction with this compound include:

  • Base Selection: This is often the most critical parameter. Strong bases like NaOᵗBu or LHMDS are required to deprotonate the amine, but they can also promote dehalogenation.[12] If dehalogenation is observed, switching to a slightly weaker base like K₃PO₄ or Cs₂CO₃, in combination with an optimized ligand, can be beneficial.

  • Ligand Selection: Modern Buchwald-Hartwig reactions rely heavily on specialized, sterically hindered biaryl phosphine ligands (e.g., Josiphos, BrettPhos, RuPhos).[13] These are explicitly designed to facilitate the C-N reductive elimination and suppress side reactions. Using a first-generation ligand like PPh₃ is not recommended.

  • Solvent: Aprotic solvents like toluene or dioxane are standard and generally perform well.

Q4: How can I accurately monitor the reaction to track the formation of the dehalogenated byproduct?

Answer: Accurate monitoring is crucial for effective optimization.

  • TLC Analysis: The dehalogenated byproduct (3-ethoxy-2-fluorobenzaldehyde) will have a different polarity and should be separable from the starting material and the desired product on a TLC plate. This provides a quick qualitative check.

  • GC-MS Analysis: Take a small aliquot from the reaction mixture, quench it with water, and extract with a solvent like ethyl acetate. Analyzing the organic layer by GC-MS is an excellent way to get a quantitative ratio of the starting material, desired product, and the dehalogenated byproduct (identified by its mass).

  • ¹H NMR of the Crude Mixture: After workup, taking a proton NMR of the crude reaction mixture can allow for quantification by integrating characteristic peaks for the desired product versus the dehalogenated byproduct. The aldehydic protons of the two compounds should have distinct chemical shifts.

Visual Troubleshooting Guide

This decision tree provides a logical workflow for troubleshooting dehalogenation issues with this compound.

G Start Problem: >10% Dehalogenation Observed ReactionType Which cross-coupling reaction? Start->ReactionType Suzuki Suzuki-Miyaura Coupling ReactionType->Suzuki Suzuki Buchwald Buchwald-Hartwig Amination ReactionType->Buchwald Buchwald CheckBaseSuzuki Current Base? Suzuki->CheckBaseSuzuki CheckBaseBuchwald Current Base? Buchwald->CheckBaseBuchwald CheckLigandSuzuki Current Ligand? CheckBaseSuzuki->CheckLigandSuzuki Inorganic (e.g., K₂CO₃) Sol_BaseSuzuki Action: Switch to K₃PO₄ or Cs₂CO₃. Avoid amine bases. CheckBaseSuzuki->Sol_BaseSuzuki Organic / Strong Alkoxide CheckSolventSuzuki Current Solvent? CheckLigandSuzuki->CheckSolventSuzuki Bulky Biaryl / NHC Sol_LigandSuzuki Action: Switch to a bulky biaryl phosphine (e.g., SPhos, XPhos) or an NHC ligand. CheckLigandSuzuki->Sol_LigandSuzuki PPh₃ / Basic Ligand Sol_SolventSuzuki Action: Switch to an aprotic solvent like Toluene or Dioxane. CheckSolventSuzuki->Sol_SolventSuzuki Protic / DMF CheckLigandBuchwald Current Ligand? CheckBaseBuchwald->CheckLigandBuchwald K₃PO₄ / Cs₂CO₃ Sol_BaseBuchwald Action: If using NaOᵗBu, try K₃PO₄. Screen bases carefully. CheckBaseBuchwald->Sol_BaseBuchwald NaOᵗBu / LHMDS Sol_LigandBuchwald Action: Use a modern Buchwald ligand (e.g., BrettPhos, RuPhos). Avoid PPh₃. CheckLigandBuchwald->Sol_LigandBuchwald PPh₃ / dppf

Caption: Troubleshooting decision tree for dehalogenation.

Optimized Experimental Protocols

The following protocols are provided as robust starting points designed to minimize hydrodehalogenation.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol utilizes a bulky, electron-rich ligand and an inorganic base in an aprotic solvent to favor the desired coupling.

Workflow Overview:

G A 1. Add Solids to Flask B 2. Evacuate & Backfill with Argon (3x) A->B C 3. Add Degassed Solvents & Reagents B->C D 4. Heat to Reaction Temperature (e.g., 80°C) C->D E 5. Monitor by GC-MS or TLC D->E

Caption: Inert atmosphere experimental workflow.

Step-by-Step Procedure:

  • To a flame-dried reaction vial, add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Add a magnetic stir bar. Seal the vial with a septum cap.

  • Evacuate the vial under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Through the septum, add degassed toluene (to make a ~0.2 M solution) and degassed water (10% v/v of toluene).

  • Add the palladium source, for example, Pd₂(dba)₃ (0.01 equiv).

  • Place the reaction vial in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or by taking aliquots for GC-MS analysis until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water. Proceed with standard aqueous workup and purification.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol uses a specialized ligand system designed for C-N bond formation while suppressing the dehalogenation side reaction.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 0.02 equiv) and the base, cesium carbonate (Cs₂CO₃, 1.5 equiv).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Add anhydrous, degassed toluene via syringe to the flask.

  • Heat the mixture with stirring in a preheated oil bath to 90-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate. Proceed with purification.

Mechanistic Overview: The Competing Pathways

Understanding the catalytic cycle is key to troubleshooting. Dehalogenation occurs when a Pd-H species intercepts the Ar-Pd(II)-Br intermediate before the desired coupling partner can react.

G Simplified Catalytic Cycles Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdX Ar-Pd(II)(L)₂-Br (Key Intermediate) OxAdd->ArPdX Transmetal Transmetalation (with R-B(OH)₂) ArPdX->Transmetal PdH_Formation Pd-H Formation ArPdX->PdH_Formation Competing Pathway ArPdR Ar-Pd(II)(L)₂-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Product Ar-R RedElim->Product HydrideSource Hydride Source (Solvent, Base, H₂O) HydrideSource->PdH_Formation ArPdH Ar-Pd(II)(L)₂-H PdH_Formation->ArPdH RedElim_Side Reductive Elimination ArPdH->RedElim_Side RedElim_Side->Pd0 Catalyst Regeneration SideProduct Dehalogenated Byproduct Ar-H RedElim_Side->SideProduct

Caption: Competing desired (Suzuki) and undesired (dehalogenation) catalytic pathways.

By selecting ligands that accelerate the main reductive elimination step and by choosing bases and solvents that do not act as hydride sources, you can effectively steer the reaction away from the dehalogenation pathway and towards your desired product.[2][4]

References

minimizing homocoupling of boronic acids with 6-Bromo-3-ethoxy-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Minimizing Boronic Acid Homocoupling with 6-Bromo-3-ethoxy-2-fluorobenzaldehyde Audience: Researchers, Scientists, and Drug Development Professionals Document ID: TSC-SM-2025-12-31-001 Prepared by: Gemini, Senior Application Scientist

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, reactions involving electronically complex or sterically hindered substrates, such as this compound, can be challenging. A common and often frustrating side reaction is the homocoupling of the boronic acid partner, leading to reduced yield of the desired product and purification difficulties.

This technical support guide provides a structured approach to diagnosing and minimizing boronic acid homocoupling in your reactions with this compound. It is designed to move from frequently asked questions to in-depth troubleshooting and validated protocols.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why does it happen?

A1: Boronic acid homocoupling is a side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl byproduct (Ar'-Ar'). This process is also catalyzed by the palladium complex and typically competes with the desired cross-coupling reaction (Ar-Ar'). The mechanism can be complex, but it is often promoted by the presence of oxygen, which can facilitate the regeneration of a Pd(II) species from Pd(0) that then participates in a homocoupling-specific pathway. It can also occur through reductive elimination from a diarylpalladium(II) intermediate (L-Pd(Ar')2), which can form if the transmetalation step is too fast relative to the reductive elimination of the desired product.

Q2: My LC-MS shows a significant peak corresponding to the boronic acid dimer. What is the most likely cause?

A2: The most common cause is an issue with the reaction setup or conditions that favor the homocoupling pathway over the cross-coupling pathway. The primary culprits are often:

  • Atmospheric Oxygen: Inadequate deoxygenation of the reaction mixture.

  • Catalyst System: A suboptimal choice of palladium precursor or ligand that either promotes homocoupling or results in a slow rate of cross-coupling.

  • Base: The choice and concentration of the base can significantly influence the reaction rates. An inappropriate base can accelerate homocoupling.

  • Reaction Temperature: Higher temperatures can sometimes increase the rate of side reactions, including homocoupling.

Q3: Is the this compound substrate particularly prone to causing this issue?

A3: Yes, this substrate has electronic and steric features that can make it challenging. The fluorine atom ortho to the bromine is strongly electron-withdrawing, which can make the oxidative addition of the C-Br bond to the Pd(0) catalyst slower. When this step is slow, the concentration of the active Pd(0) catalyst can build up, potentially leading to side reactions like homocoupling with the more reactive boronic acid partner.

Troubleshooting Guide: A Mechanistic Approach

This section provides a systematic guide to troubleshooting and minimizing boronic acid homocoupling. We will address each critical parameter of the reaction.

Diagram: The Competing Pathways

The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway. Understanding this is key to effective troubleshooting.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Competing Homocoupling Pathway (Oxygen-Mediated) Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation (Ar'-B(OR)2) ArPdX->Transmetal Ar'-B(OR)2 Base ArPdAr Ar-Pd(II)-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RedElim->Product Homocoupling_Product Ar'-Ar' (Homocoupling Byproduct) Pd0_homo Pd(0)L_n O2_Ox Oxidation (O2) Pd0_homo->O2_Ox PdII_O L_nPd(II)-OOR O2_Ox->PdII_O Transmetal_homo1 Transmetalation (Ar'-B(OR)2) PdII_O->Transmetal_homo1 ArPdOR Ar'-Pd(II)-OR Transmetal_homo1->ArPdOR Transmetal_homo2 Transmetalation (Ar'-B(OR)2) ArPdOR->Transmetal_homo2 DiarylPd Ar'-Pd(II)-Ar' Transmetal_homo2->DiarylPd RedElim_homo Reductive Elimination DiarylPd->RedElim_homo RedElim_homo->Pd0_homo Catalyst Regeneration RedElim_homo->Homocoupling_Product

Caption: Suzuki Cycle vs. Homocoupling Pathway.

Issue: Inadequate Deoxygenation

Causality: Oxygen is a known culprit in promoting the homocoupling of boronic acids. It can oxidize the active Pd(0) catalyst to Pd(II), which can then enter a catalytic cycle that exclusively produces the homocoupled product.

Troubleshooting Steps:

  • Verify Your Inert Gas Source: Ensure your nitrogen or argon source is of high purity (≥99.998%).

  • Improve the Degassing Technique:

    • For Solvents: Do not just bubble gas through the solvent for a few minutes. The most effective method is a series of "freeze-pump-thaw" cycles (at least three). For less volatile solvents, extended, vigorous sparging with an inert gas for at least 30-60 minutes is necessary.

    • For the Reaction Vessel: Assemble your glassware hot from the oven (to minimize adsorbed water and air) under a positive pressure of inert gas. Purge the sealed vessel by evacuating and backfilling with inert gas three to five times before adding the solvent and reagents.

  • Maintain a Positive Pressure: Throughout the reaction, ensure a slight positive pressure of inert gas is maintained to prevent air from leaking into the system.

Issue: Suboptimal Catalyst and Ligand Selection

Causality: The ligand's steric and electronic properties dictate the reactivity of the palladium center. For a challenging substrate, a well-chosen ligand is critical to accelerate the slow oxidative addition step and the final reductive elimination, thereby minimizing the catalyst's opportunity to engage in side reactions.

Troubleshooting Steps:

  • Move Beyond Standard Ligands: While PPh₃ is a common ligand, it is often not suitable for hindered or electron-deficient substrates. Consider more specialized, electron-rich, and bulky phosphine ligands. These ligands stabilize the Pd(0) state and promote oxidative addition.

  • Ligand and Catalyst Screening: The table below provides a starting point for screening. Buchwald and Fu have developed numerous catalysts and ligands that are highly effective for challenging couplings.

Catalyst/Ligand SystemKey Features & RationaleRecommended Loading (mol%)
Pd(OAc)₂ with SPhos SPhos is an electron-rich, bulky biarylphosphine ligand that is excellent for activating hindered aryl bromides.Pd: 1-2%, SPhos: 2-4%
Pd₂(dba)₃ with XPhos XPhos is another highly effective Buchwald ligand, often successful where others fail.Pd: 1-2%, XPhos: 2-4%
[Pd(IPr)Cl₂]₂ (PEPPSI-IPr) A pre-catalyst featuring a strongly donating N-heterocyclic carbene (NHC) ligand. NHCs are excellent for electron-deficient substrates.1-3%
Issue: Incorrect Choice of Base or Solvent

Causality: The base is crucial for activating the boronic acid in the transmetalation step. However, a base that is too strong or too weak can disrupt the catalytic cycle. The solvent determines the solubility of the reagents and the stability of the intermediates.

Troubleshooting Steps:

  • Base Selection: For this substrate, a moderately strong inorganic base is often a good starting point.

    • Start with: K₂CO₃ or K₃PO₄. These are generally effective and less likely to cause side reactions compared to very strong bases like hydroxides.

    • If issues persist: Consider Cs₂CO₃ or K₂CO₃ in a biphasic system (e.g., Toluene/Water), which can sometimes suppress homocoupling by controlling the concentration of the activated boronate species in the organic phase.

  • Solvent System:

    • Aprotic Polar Solvents: Start with solvents like 1,4-dioxane or DME, often with a small amount of water (e.g., 10:1 ratio). Water can aid in dissolving the base and facilitating the transmetalation step.

    • Apolar Solvents: Toluene is also a very common and effective solvent, particularly for biphasic reactions.

Diagram: Troubleshooting Decision Tree

This flowchart provides a logical path for addressing the homocoupling issue.

Troubleshooting_Flowchart Start High Homocoupling Observed Check_Inert Step 1: Verify Inert Atmosphere Technique Start->Check_Inert Improve_Degas Action: Implement 3x Freeze-Pump-Thaw or 60 min sparging. Use Schlenk line. Check_Inert->Improve_Degas Re_Run1 Re-run Experiment Improve_Degas->Re_Run1 Check_Catalyst Step 2: Evaluate Catalyst/Ligand Re_Run1->Check_Catalyst Still high Success Problem Solved Re_Run1->Success Fixed Switch_Ligand Action: Switch from PPh3 to a Buchwald ligand (e.g., SPhos or XPhos). Check_Catalyst->Switch_Ligand Re_Run2 Re-run Experiment Switch_Ligand->Re_Run2 Check_Base Step 3: Optimize Base/Solvent Re_Run2->Check_Base Still high Re_Run2->Success Fixed Switch_Base Action: Switch from K2CO3 to K3PO4. Consider a Toluene/Water system. Check_Base->Switch_Base Re_Run3 Re-run Experiment Switch_Base->Re_Run3 Re_Run3->Success Fixed Consult Consult Senior Scientist/ Literature for advanced strategies Re_Run3->Consult Still high

Caption: A step-by-step decision tree for troubleshooting.

Detailed Experimental Protocol: Low-Homocoupling Suzuki-Miyaura Reaction

This protocol incorporates the best practices discussed above to minimize boronic acid homocoupling from the outset.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Boronic Acid (1.1 - 1.3 eq)

  • Pd(OAc)₂ (0.02 eq, 2 mol%)

  • SPhos (0.04 eq, 4 mol%)

  • K₃PO₄ (potassium phosphate, tribasic), finely ground (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (ACS grade or higher, 10:1 v/v)

  • Schlenk flask or similar reaction vessel

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware, magnetic stirrer, heating mantle

Procedure:

  • Vessel Preparation: Dry the Schlenk flask and stir bar in an oven at 120°C for at least 4 hours. Allow to cool to room temperature under a stream of inert gas.

  • Reagent Addition (Solid): To the cooled flask, add this compound, the boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ under a positive pressure of inert gas.

  • Inert Atmosphere Purge: Seal the flask. Evacuate the flask under high vacuum until all bubbling ceases, then carefully backfill with inert gas. Repeat this cycle a total of three times.

  • Solvent Preparation (Degassing): In a separate, sealed flask, prepare the 10:1 dioxane/water mixture. Degas this solvent mixture thoroughly using one of the following methods:

    • Freeze-Pump-Thaw: Freeze the solvent using liquid nitrogen. Apply high vacuum for 10-15 minutes. Thaw the solvent. You should see vigorous bubbling as dissolved gases are released. Repeat this cycle two more times.

    • Sparging: Bubble a strong stream of inert gas through the solvent via a long needle for at least 60 minutes.

  • Solvent Addition: Using a cannula or a gas-tight syringe, transfer the degassed solvent to the Schlenk flask containing the solid reagents.

  • Reaction:

    • Place the sealed flask in a pre-heated oil bath at 80-100°C.

    • Stir the reaction vigorously.

    • Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting material and the formation of both the desired product and the homocoupled byproduct.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Technical Support Center: Catalyst Selection for 6-Bromo-3-ethoxy-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for catalyst selection in cross-coupling reactions involving the sterically hindered and electronically complex substrate, 6-Bromo-3-ethoxy-2-fluorobenzaldehyde. Our goal is to move beyond simple protocols and offer a foundational understanding of the principles governing these challenging transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments. The answers are structured to explain the underlying chemical principles and provide actionable solutions.

Part 1: General Catalyst & Reaction Selection

Q1: What are the primary challenges when selecting a catalyst for cross-coupling reactions with this compound?

A1: The substrate this compound presents a confluence of challenges that can impede catalytic activity:

  • Steric Hindrance: The bromine atom is positioned at C6, flanked by a bulky ethoxy group at C3 and a hydrogen at C5. More importantly, the ortho-fluoro substituent at C2 creates significant steric congestion around the reactive C-Br bond. This hindrance can slow down or completely inhibit the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[1]

  • Electronic Effects: The fluorine atom is highly electronegative, which can influence the electron density of the aromatic ring and the reactivity of the C-Br bond. While often beneficial for oxidative addition, its interplay with the electron-donating ethoxy group and the electron-withdrawing aldehyde creates a complex electronic environment.

  • Functional Group Compatibility: The aldehyde group is sensitive to certain reaction conditions and can potentially coordinate to the metal center or react with nucleophilic reagents or strong bases, leading to unwanted side products.

A successful catalytic system must therefore be robust enough to overcome the steric barrier, possess the right electronic properties to facilitate the catalytic cycle, and exhibit high functional group tolerance.

Q2: Which cross-coupling reactions are most suitable for this substrate, and what are the general considerations for catalyst selection?

A2: Given the structure, the most relevant and powerful cross-coupling reactions to consider are the Suzuki-Miyaura (C-C bond formation), Heck (C-C bond formation), and Buchwald-Hartwig amination (C-N bond formation).

General Catalyst Selection Principles:

  • Palladium Source: Palladium(II) precatalysts like Pd(OAc)₂ or air-stable Pd(0) sources like Pd₂(dba)₃ are common starting points.[2][3] More advanced, well-defined precatalysts (e.g., G3 or G4 palladacycles) that efficiently generate the active monoligated Pd(0) species in situ are often superior for challenging substrates.[4]

  • Ligand Choice: This is the most critical parameter. For sterically hindered substrates, the ligand must be both bulky and electron-rich.[1][5]

    • Bulky: The steric bulk of the ligand promotes the formation of a monoligated, 14-electron Pd(0) species (L-Pd), which is more reactive in the oxidative addition step than a bis-ligated complex.

    • Electron-Rich: A high electron density on the ligand increases the electron density on the palladium center, which in turn facilitates the insertion of the Pd(0) into the C-Br bond.

Excellent candidates include biaryl phosphine ligands (Buchwald ligands) such as XPhos, SPhos, and RuPhos, and N-Heterocyclic Carbenes (NHCs) like IPr and SIPr.[1][6] These ligands are designed to accelerate both the oxidative addition and the final reductive elimination steps, which are often the rate-limiting steps in these reactions.[1][5]

cluster_substrate Substrate Analysis: this compound cluster_reaction Reaction Type cluster_catalyst Catalyst System Selection Substrate Sterically Hindered Aryl Bromide (ortho-Fluoro, Aldehyde) CC C-C Coupling Substrate->CC CN C-N Coupling Substrate->CN Ligand Bulky, Electron-Rich Ligands (e.g., Buchwald Phosphines, NHCs) CC->Ligand Suzuki or Heck Precatalyst Pd Precatalyst (e.g., Pd(OAc)₂, G3/G4 Palladacycles) CC->Precatalyst Suzuki or Heck Base Base Selection (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) CC->Base Suzuki or Heck CN->Ligand Buchwald-Hartwig CN->Precatalyst Buchwald-Hartwig CN->Base Buchwald-Hartwig

Caption: Decision-making workflow for catalyst selection.

Part 2: Troubleshooting Suzuki-Miyaura Coupling

Q3: My Suzuki-Miyaura reaction with this compound is showing low to no yield. What are the first things I should check?

A3: Low yields in Suzuki couplings often stem from a few common issues. A systematic check is crucial.[7][8]

  • Inert Atmosphere: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[7] Ensure your reaction vessel was properly purged (evacuated and backfilled with argon or nitrogen at least three times) and that you are using degassed solvents.

  • Reagent Quality:

    • Catalyst/Ligand: Ensure your palladium source and ligand are fresh and have been stored correctly under an inert atmosphere. Phosphine ligands are particularly prone to oxidation.[7]

    • Boronic Acid/Ester: Boronic acids can dehydrate to form boroxines or undergo protodeboronation (replacement of the boronic acid group with hydrogen).[9] Use a high-purity, fresh boronic acid or consider more stable derivatives like pinacol or MIDA boronates.[7]

  • Base and Solvent: The choice of base and solvent is critical and interdependent. An inappropriate combination can lead to poor solubility, catalyst deactivation, or side reactions. Ensure the base is strong enough to facilitate transmetalation but not so strong that it degrades the substrate. Use anhydrous, high-purity solvents.

start Low Yield in Suzuki Coupling check_atmosphere Is the reaction under a strict inert atmosphere (Ar/N₂)? start->check_atmosphere check_reagents Are all reagents (catalyst, ligand, boronic acid, base, solvent) fresh, pure, and properly stored? check_atmosphere->check_reagents Yes optimize_base_solvent Optimize Base/Solvent: - Screen bases (K₃PO₄, Cs₂CO₃, KF) - Screen solvents (Dioxane, Toluene, 2-MeTHF) - Ensure proper degassing check_atmosphere->optimize_base_solvent No check_conditions Are the temperature, concentration, and stirring adequate? check_reagents->check_conditions Yes check_reagents->optimize_base_solvent No optimize_catalyst Optimize Catalyst System: - Screen bulky ligands (XPhos, SPhos, NHCs) - Use advanced precatalyst (e.g., G3) - Increase catalyst loading check_conditions->optimize_catalyst Yes check_conditions->optimize_base_solvent No success Improved Yield optimize_catalyst->success optimize_base_solvent->success

Caption: Troubleshooting flowchart for low-yield Suzuki reactions.

Q4: Which specific palladium catalysts and ligands are recommended for this sterically hindered substrate in a Suzuki-Miyaura coupling?

A4: For a di-ortho-substituted aryl bromide like this, standard catalysts like Pd(PPh₃)₄ will likely fail. You must use a highly active system designed to overcome steric hindrance.

Catalyst SystemPrecatalystLigand (L/Pd Ratio)Typical LoadingRationale
Buchwald System 1 Pd(OAc)₂ or Pd₂(dba)₃XPhos (2:1)1-3 mol %Highly bulky and electron-rich, excellent for hindered substrates.[1]
Buchwald System 2 XPhos Pd G3N/A (Pre-formed)1-3 mol %Air-stable precatalyst that rapidly forms the active monoligated species. Often gives superior results.[1]
NHC System Pd(OAc)₂IPr or SIPr (2:1)1-3 mol %N-Heterocyclic Carbenes are strong σ-donors and sterically demanding, promoting difficult couplings.[5][6]
Specialized System Pd(OAc)₂tBu₃P (2:1)2-5 mol %A simple but effective electron-rich trialkylphosphine ligand. Can be effective for some hindered systems.

Q5: How do I choose the right base and solvent for this reaction?

A5: The base activates the boronic acid for transmetalation. For sensitive substrates with aldehyde groups, milder inorganic bases are preferred over strong alkoxides like NaOtBu, which could cause side reactions.

  • Recommended Bases:

    • K₃PO₄ (Potassium Phosphate): Often an excellent choice, providing a good balance of reactivity while minimizing side reactions like protodeboronation.[7]

    • Cs₂CO₃ (Cesium Carbonate): A stronger, more soluble base that can be effective when K₃PO₄ is insufficient.

    • KF (Potassium Fluoride): Can be effective, particularly in anhydrous conditions.

  • Recommended Solvents:

    • 1,4-Dioxane/H₂O or Toluene/H₂O: Classic solvent systems that work well for a broad range of Suzuki couplings. The water is necessary to dissolve the inorganic base.

    • 2-MeTHF (2-Methyltetrahydrofuran): A greener and often higher-boiling alternative to THF.

    • Anhydrous Solvents (e.g., Toluene, Dioxane): Can be used with bases like KF to minimize protodeboronation, which is often promoted by water.[7]

Part 3: Troubleshooting Buchwald-Hartwig Amination

Q6: I am attempting a Buchwald-Hartwig amination and facing low conversion. What are the likely causes?

A6: Low conversion in Buchwald-Hartwig amination of this substrate is typically due to slow oxidative addition or catalyst deactivation.[3][10]

  • Slow Oxidative Addition: As with the Suzuki coupling, the steric hindrance around the C-Br bond is the primary barrier. The catalyst system must be highly active.

  • Catalyst Deactivation: The amine nucleophile can sometimes coordinate too strongly to the palladium center, forming inactive bis(amine) complexes, especially with primary amines.[10][11]

  • Base Incompatibility: The choice of base is critical. Strong bases like NaOtBu or LHMDS are typically required, but they must be compatible with the aldehyde functional group. Weaker bases like K₂CO₃ may not be effective enough to deprotonate the amine-palladium complex.[12]

Catalyst SystemPrecatalystLigandBaseRationale
Buchwald System Pd₂(dba)₃tBuXPhos or BrettPhosNaOtBu or LHMDSState-of-the-art ligands designed for coupling a wide range of amines, including hindered ones.[12][13]
Hartwig System Pd(OAc)₂CyPF-tBuK₃PO₄ or Cs₂CO₃A highly effective ligand for the amination of aryl halides.[14]
NHC System [Pd(IPr)(cinnamyl)Cl]IPrNaOtBuNHC ligands provide a strongly donating environment that can facilitate the amination of challenging substrates.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using XPhos Pd G3

This protocol provides a robust starting point for the C-C coupling of this compound.

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add XPhos Pd G3 (0.02 equiv, 2 mol %).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) to achieve a final concentration of 0.1-0.5 M with respect to the aryl bromide.[1]

  • Reaction Execution: Place the vessel in a preheated oil bath or heating block and stir vigorously at 80–110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

CatalyticCycle L-Pd(0) Oxidative Addition Ar-Pd(II)-(L)-Br Transmetalation Ar-Pd(II)-(L)-Ar' Reductive Elimination Ar-Ar' CatalyticCycle:f2->CatalyticCycle:f3 CatalyticCycle:f4->CatalyticCycle:f5 CatalyticCycle:f6->CatalyticCycle:f0 ArBr Ar-Br ArBr->CatalyticCycle:f1 ArBOH Ar'-B(OH)₂ + Base ArBOH->CatalyticCycle:f3

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 6-Bromo-3-ethoxy-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for optimizing the base and solvent systems in cross-coupling reactions involving the sterically hindered and electronically complex substrate, 6-Bromo-3-ethoxy-2-fluorobenzaldehyde. As Senior Application Scientists, we understand that navigating the nuances of catalytic cycles is critical for success. This resource is structured to address common challenges and provide scientifically grounded solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the likely causes related to the base and solvent?

Answer:

Low yields with this substrate are often multifactorial, stemming from its unique electronic and steric properties. The ortho-fluoro and ortho-bromo substituents create significant steric hindrance around the palladium catalyst's site of oxidative addition. Furthermore, the electron-withdrawing nature of the aldehyde and fluorine can influence the reactivity of the aryl bromide.

Key areas to investigate:

  • Inefficient Transmetalation: The transfer of the organic moiety from the boronic acid to the palladium complex is a critical step that is highly dependent on the choice of base.[1] The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate species ([R-B(OH)₃]⁻).[2][3] If the base is too weak, this activation will be inefficient, stalling the catalytic cycle.

  • Catalyst Inhibition: The aldehyde functionality can potentially coordinate to the palladium center, leading to catalyst deactivation. While less common than with nitrogen-containing heterocycles, it's a possibility to consider.

  • Poor Solubility: The starting material or the palladium complex may have poor solubility in the chosen solvent, leading to a sluggish or incomplete reaction.[4]

  • Protodeboronation: This is a significant side reaction where the boronic acid is replaced by a hydrogen atom, particularly in the presence of water and a strong base.[3]

Troubleshooting Steps & Rationale:

  • Base Strength and Type:

    • Initial Screening: Start with moderately strong inorganic bases like K₂CO₃ or K₃PO₄. These are often effective and less likely to cause degradation of the aldehyde compared to very strong bases like NaOH or alkoxides.[3]

    • For Sensitive Substrates: If you suspect base-mediated side reactions with the aldehyde, consider using milder bases like Cs₂CO₃ or even fluoride sources like KF, which can activate the boronic acid with less basicity.[5]

    • Anhydrous Conditions: When using bases like K₃PO₄, ensure they are finely powdered and anhydrous, as trace amounts of water can facilitate protodeboronation.[6]

  • Solvent System Optimization:

    • Polar Aprotic Solvents: Solvents like DMF, dioxane, and THF are common starting points.[7] DMF can be particularly good for solubilizing polar starting materials.[4]

    • Biphasic Systems: A mixture of an organic solvent (like toluene or dioxane) with water is often used. Water can help dissolve the inorganic base and facilitate the formation of the active boronate species. However, be mindful of the risk of protodeboronation.[3]

    • Solvent Effects on Selectivity: Be aware that the solvent can influence reaction selectivity, especially in complex molecules.[8] For instance, in some systems, polar solvents favor coupling at a C-OTf bond over a C-Cl bond, highlighting the solvent's role in stabilizing transition states.[9]

Question 2: I'm observing significant homocoupling of my boronic acid and debromination of the starting material. How can I minimize these side reactions?

Answer:

These are common side reactions in palladium-catalyzed cross-couplings.

  • Homocoupling: The coupling of two boronic acid molecules is primarily caused by the presence of oxygen, which can lead to the oxidative coupling of the boronic acids, often mediated by the palladium catalyst.[10]

  • Debromination (Hydrodehalogenation): This occurs when the aryl halide is reduced to the corresponding arene. This can happen through various pathways, including a competing reaction where an intermediate palladium-hydride species reductively eliminates.

Mitigation Strategies:

  • Rigorous Degassing:

    • Procedure: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Common methods include multiple "freeze-pump-thaw" cycles or sparging with an inert gas (argon or nitrogen) for an extended period.[11]

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.

  • Choice of Base and Solvent:

    • Amine Bases in Heck Reactions: In Heck couplings, amine bases like triethylamine are commonly used.[12] However, for Suzuki reactions, inorganic bases are generally preferred.

    • Solvent Purity: Ensure solvents are anhydrous and free of peroxides, which can contribute to oxidative side reactions.

  • Catalyst and Ligand Choice:

    • Bulky Ligands: The use of bulky, electron-rich phosphine ligands can promote the desired reductive elimination step to form the cross-coupled product over competing side reactions.[10]

Question 3: My reaction is very slow or stalls before completion, even with a strong base and high temperature. What else can I try?

Answer:

A stalled reaction, despite seemingly forcing conditions, often points to more subtle issues within the catalytic cycle. The steric hindrance from the ortho-substituents on your this compound is a likely culprit.[13][14]

Advanced Troubleshooting:

  • Ligand Modification:

    • Rationale: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating both oxidative addition and reductive elimination. For sterically hindered substrates, bulky and electron-rich ligands are often necessary.

    • Suggestions: Consider screening a panel of ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective for challenging couplings.[15]

  • Palladium Pre-catalyst:

    • Rationale: The active Pd(0) species can be generated in situ from a Pd(II) source like Pd(OAc)₂, or a pre-formed Pd(0) complex like Pd(PPh₃)₄ or Pd₂(dba)₃ can be used. For difficult couplings, using a well-defined pre-catalyst can sometimes give more reproducible results.

  • Additive Screening:

    • Phase-Transfer Catalysts: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the interaction between the aqueous and organic phases, potentially increasing the reaction rate.[16]

Frequently Asked Questions (FAQs)

What is the fundamental role of the base in a Suzuki-Miyaura cross-coupling?

The base has three primary roles in the Suzuki-Miyaura reaction:

  • Activation of the Boronic Acid: It reacts with the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[2][5]

  • Formation of the [ArPd(OR)L₂] Complex: The base can react with the palladium(II) halide complex (formed after oxidative addition) to generate an alkoxide or hydroxide complex.[1]

  • Acceleration of Reductive Elimination: The presence of the base can also accelerate the final reductive elimination step, regenerating the active Pd(0) catalyst.[1]

How does the choice of solvent impact the reaction?

The solvent is not merely an inert medium; it plays a critical role in the reaction's success.[17][18] Key functions include:

  • Solubilizing Reactants: Ensuring all components, including the starting materials, base, and catalyst, are sufficiently soluble.[7]

  • Stabilizing Intermediates: The polarity of the solvent can stabilize charged intermediates in the catalytic cycle, influencing reaction rates and sometimes even the reaction pathway.[8][9]

  • Catalyst Stability: Coordinating solvents can sometimes compete with the desired ligand for binding to the palladium center, which can affect catalyst activity and stability.[17]

My substrate has an aldehyde group. Are there any specific precautions I should take?

Yes, the aldehyde group can be sensitive under certain cross-coupling conditions.

  • Base Sensitivity: Strong bases can potentially lead to side reactions involving the aldehyde, such as aldol condensations, especially if there are enolizable protons elsewhere in the molecule. Using milder bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ is advisable.[3]

  • Potential for Reduction: In some palladium-catalyzed systems, particularly at high temperatures and in the presence of certain additives, aldehydes can be reduced to the corresponding alcohol.[19] Careful monitoring of the reaction products is important.

  • Coordination to the Catalyst: While less common for aldehydes than for some other functional groups, there is a possibility of the carbonyl oxygen coordinating to the palladium catalyst, which could inhibit its activity.[20]

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Base and Solvent Screening
Base (equivalents)Solvent SystemTemperature (°C)Expected Outcome & Considerations
K₃PO₄ (2.0-3.0)Toluene/H₂O (10:1)80-100Good starting point for many Suzuki couplings. Ensure the base is finely powdered.[11]
K₂CO₃ (2.0-3.0)Dioxane/H₂O (4:1)90-110A slightly milder base, suitable for substrates with some base sensitivity.[3]
Cs₂CO₃ (2.0-3.0)Dioxane100-110Often provides higher yields for challenging substrates but is more expensive.[11]
Na₂CO₃ (2.0-3.0)DMF100-120DMF can be excellent for solubility but may require higher temperatures.[11]

Note: This table provides starting points. Optimization will be necessary for your specific coupling partners.

General Experimental Workflow for Optimization

Below is a generalized workflow for optimizing the cross-coupling of this compound.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Analysis A Combine Aryl Halide, Boronic Acid, and Base in a dry flask B Add Degassed Solvent A->B C Add Catalyst System (Pd source + Ligand) B->C D Heat to Desired Temperature under Inert Atmosphere C->D E Monitor Reaction Progress (TLC, LC-MS, GC-MS) D->E E->E F Cool and Perform Aqueous Workup E->F If reaction is complete G Purify by Column Chromatography F->G G->G H Characterize Product and Calculate Yield G->H

Caption: A general workflow for a cross-coupling reaction, from setup to analysis.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues.

G Start Low Yield or No Reaction Q1 Check for Starting Material Solubility Start->Q1 A1_Yes Try Different Solvent (e.g., DMF, Dioxane) Q1->A1_Yes Poor A1_No Proceed to Base/ Catalyst Optimization Q1->A1_No Good Q2 Screen Different Bases (K₃PO₄, Cs₂CO₃) A1_Yes->Q2 A1_No->Q2 A2_Improved Optimize Base Equivalents & Temp. Q2->A2_Improved Yield Improves A2_NoChange Issue is likely Catalyst/Ligand Q2->A2_NoChange No Improvement Success Successful Coupling A2_Improved->Success Q3 Screen Bulky Ligands (e.g., SPhos, XPhos) A2_NoChange->Q3 A3_Improved Optimize Ligand/ Catalyst Loading Q3->A3_Improved Yield Improves A3_NoChange Consider Alternative Coupling Strategy Q3->A3_NoChange No Improvement A3_Improved->Success

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.

References

troubleshooting failed reactions with 6-Bromo-3-ethoxy-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-3-ethoxy-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of working with this versatile but complex reagent.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound and how do they influence its reactivity?

A1: this compound is a polysubstituted aromatic aldehyde with several functional groups that dictate its chemical behavior. The aldehyde group is a versatile handle for various transformations. The bromine atom is a common leaving group in cross-coupling reactions. The fluorine atom and the ethoxy group significantly modulate the electronic properties of the aromatic ring. The ethoxy group, being an alkoxy group, is an ortho, para-director and activates the ring towards electrophilic substitution through its electron-donating resonance effect.[1][2][3][4] The fluorine atom, while electronegative, can also participate in directing metallation and influencing the acidity of adjacent protons.

Q2: What are the primary applications of this molecule in organic synthesis?

A2: While specific literature on this exact molecule is sparse, its structure suggests it is a valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of multiple functional groups allows for sequential and diverse modifications. It can be used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), nucleophilic aromatic substitution, and various aldehyde-specific reactions to construct complex scaffolds.

Q3: What are the recommended storage conditions for this compound?

A3: Like many aldehydes, this compound should be stored in a cool, dry place away from light and air. Aldehydes can be prone to oxidation to the corresponding carboxylic acid, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

PropertyValue
CAS Number 1114809-07-2
Molecular Formula C9H8BrFO2
Molecular Weight 247.06 g/mol
Appearance Typically a solid
Solubility Soluble in common organic solvents like THF, Dioxane, DMF, and chlorinated solvents.

Troubleshooting Guide for Common Reactions

This guide addresses common issues encountered during reactions with this compound.

Troubleshooting_Guide cluster_start Reaction Outcome cluster_causes Potential Causes cluster_solutions Solutions Start Failed Reaction (Low or No Conversion) Catalyst Catalyst/Ligand Issue Start->Catalyst Cross-Coupling? Reagents Reagent Quality Start->Reagents Conditions Reaction Conditions Start->Conditions Substrate Substrate Reactivity Start->Substrate Aldehyde side reaction? Sol_Catalyst Screen different Pd sources (e.g., Pd(OAc)2, Pd2(dba)3) and ligands (e.g., SPhos, XPhos). Catalyst->Sol_Catalyst Sol_Reagents Use fresh, high-purity reagents. Degas solvents thoroughly. Reagents->Sol_Reagents Sol_Conditions Optimize temperature, concentration, and reaction time. Ensure inert atmosphere. Conditions->Sol_Conditions Sol_Substrate Consider aldehyde protection if side reactions are observed. Substrate->Sol_Substrate

Caption: Troubleshooting workflow for failed reactions.

Q4: My Suzuki-Miyaura coupling reaction is failing to give the desired product. What should I check?

A4: Failure in Suzuki-Miyaura couplings with this substrate can be due to several factors:

  • Catalyst and Ligand Choice: The steric hindrance from the ortho-fluoro and ethoxy groups, and the electronic nature of the substituents, may require a specific palladium catalyst and ligand combination. Standard catalysts like Pd(PPh₃)₄ might not be effective.

    • Recommendation: Screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for challenging cross-couplings.[5] Using a pre-catalyst can also be beneficial.

  • Base Selection: The choice of base is critical for the transmetalation step.

    • Recommendation: If using a standard base like K₂CO₃ or Cs₂CO₃ is not working, consider a phosphate base like K₃PO₄, which can be effective in difficult couplings.

  • Solvent and Temperature: The reaction may be sensitive to the solvent system and temperature.

    • Recommendation: Ensure your solvents are anhydrous and thoroughly degassed. Common solvent systems include toluene, dioxane, or DMF, often with a small amount of water.[6] If the reaction is sluggish at lower temperatures, a moderate increase in temperature (e.g., to 80-100 °C) may be necessary.

  • Boronic Acid/Ester Stability: Protodeboronation (loss of the boronic acid group) can be a significant side reaction.

    • Recommendation: Use the boronic acid or ester as fresh as possible. Using a slight excess (1.1-1.5 equivalents) can help drive the reaction to completion.

Q5: I am attempting a Buchwald-Hartwig amination and observing low yields and side products. How can I optimize this reaction?

A5: The Buchwald-Hartwig amination can be challenging with sterically hindered and electronically complex substrates.

  • Ligand Selection: This is often the most critical parameter.

    • Recommendation: Use bulky, electron-rich ligands that are specifically designed for C-N bond formation. Second-generation Buchwald ligands (e.g., XPhos, SPhos) or ferrocene-based ligands (e.g., dppf) are good starting points.[7][8][9][10]

  • Base Choice: A strong, non-nucleophilic base is required.

    • Recommendation: Sodium tert-butoxide (NaOt-Bu) is a common and effective base. If it fails, lithium bis(trimethylsilyl)amide (LHMDS) can be a viable alternative.

  • Side Reactions: The aldehyde functionality can potentially react with the amine under basic conditions.

    • Recommendation: If you suspect imine formation or other side reactions involving the aldehyde, consider protecting it as an acetal.[11][12][13][14] The acetal can be easily removed under acidic conditions after the C-N bond is formed.

Q6: My condensation reaction (e.g., Knoevenagel, Aldol) is not proceeding as expected. What are the likely causes?

A6: Condensation reactions involving the aldehyde group can be influenced by the electronic and steric environment.

  • Reactivity of the Aldehyde: The electron-withdrawing nature of the ortho-fluoro group can enhance the electrophilicity of the aldehyde carbonyl, which should favor the reaction. However, steric hindrance from the ortho-substituents might slow down the reaction.

  • Catalyst: The choice and amount of catalyst are crucial.

    • Recommendation: For Knoevenagel condensations, catalysts like piperidine, ammonium acetate, or more modern heterogeneous catalysts can be employed.[15][16][17][18][19] For Aldol condensations, a strong base like NaOH or KOH is typically used.[20][21][22][23][24] Ensure the catalyst is not poisoned and is used in the appropriate amount.

  • Reaction Conditions:

    • Recommendation: Many condensation reactions require the removal of water to drive the equilibrium towards the product. Using a Dean-Stark apparatus or carrying out the reaction in a solvent that azeotropically removes water can be beneficial. Some modern protocols also utilize solvent-free conditions.[17]

Q7: I am trying a Wittig reaction to form an alkene, but the yield is poor. What can I do?

A7: The Wittig reaction is generally robust, but issues can arise with sterically hindered aldehydes.[25][26][27][28][29]

  • Ylide Stability: The reactivity of the phosphorus ylide is key.

    • Recommendation: For simple, unstabilized ylides (e.g., Ph₃P=CH₂), ensure it is freshly prepared and used under strictly anhydrous and inert conditions. The choice of base for generating the ylide (e.g., n-BuLi, NaH, KHMDS) can also be critical.

  • Steric Hindrance: The ortho-substituents on the benzaldehyde may slow down the reaction.

    • Recommendation: The reaction may require longer reaction times or slightly elevated temperatures. If the standard Wittig reaction is still problematic, consider the Horner-Wadsworth-Emmons (HWE) modification, which often works well for hindered substrates and can offer better stereoselectivity.[26]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of dioxane.

  • Add the catalyst solution to the Schlenk flask.

  • Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

  • Add the degassed dioxane and water (typically a 10:1 to 4:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Aldehyde Protection (Acetal Formation)

This protocol describes the protection of the aldehyde group as a cyclic acetal, which can be useful prior to reactions that are incompatible with the aldehyde functionality.[11][12][13][14]

Materials:

  • This compound (1.0 equiv)

  • Ethylene glycol (1.5 equiv)

  • p-Toluenesulfonic acid (p-TSA) (0.05 equiv)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound and toluene.

  • Add ethylene glycol and p-TSA.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude acetal can often be used in the next step without further purification.

References

Technical Support Center: Navigating Scale-Up Challenges for Reactions Utilizing 6-Bromo-3-ethoxy-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-3-ethoxy-2-fluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming the challenges associated with scaling up reactions involving this versatile but complex building block. The information presented here is curated from established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction: The Double-Edged Sword of Reactivity

This compound is a highly functionalized aromatic compound, prized for its utility in constructing complex molecular architectures, particularly in the synthesis of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a reactive aldehyde, a bromine atom suitable for cross-coupling, a sterically influential ethoxy group, and an activating/directing fluorine atom, offers multiple avenues for chemical transformation. However, this very complexity presents significant challenges during scale-up, where reaction kinetics, thermodynamics, and mass transfer can behave differently than at the bench scale.

This guide will address the most common issues encountered in a practical, question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower you to troubleshoot your specific system effectively.

Troubleshooting Guide: Common Scale-Up Issues

Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromine atom on the ring is a prime handle for palladium-catalyzed cross-coupling reactions to form C-C bonds. However, the surrounding substituents can significantly impact the reaction's efficiency and impurity profile on a larger scale.

Question 1: We are observing sluggish conversion and catalyst deactivation during the scale-up of a Suzuki-Miyaura coupling with this compound. What are the likely causes and how can we mitigate them?

Answer: This is a frequent challenge stemming from the steric and electronic nature of the substrate.

  • Causality:

    • Steric Hindrance: The ortho-fluorine and ortho-ethoxy groups create a sterically congested environment around the bromine atom. This can hinder the oxidative addition of the aryl bromide to the Pd(0) catalyst, which is often the rate-limiting step in the catalytic cycle.[1][2] While severe steric hindrance can sometimes paradoxically accelerate aryl halide activation through alternative radical pathways, in many practical scenarios, it impedes the desired 2-electron oxidative addition.[1][2]

    • Catalyst Deactivation: On a larger scale, the increased reaction time and higher concentration of reactants and byproducts can lead to the formation of inactive palladium species (e.g., palladium black). The aldehyde functionality can also potentially interact with the palladium catalyst, leading to deactivation pathways not observed on a smaller scale.

  • Troubleshooting & Optimization:

    • Ligand Selection: Standard ligands like triphenylphosphine may be inadequate. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the formation of the active, low-coordinate Pd(0) species and stabilize the catalyst throughout the reaction.

    • Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases. The base's solubility and particle size can also impact the reaction rate in a scaled-up slurry.

    • Temperature Control: Carefully monitor and control the internal reaction temperature. Exothermic events during the reaction can lead to side reactions and catalyst decomposition.

    • Inert Atmosphere: Rigorous exclusion of oxygen is paramount to prevent both catalyst oxidation and homocoupling of the boronic acid partner. Ensure thorough degassing of solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen).

ParameterBench-Scale ObservationScale-Up ChallengeRecommended Action
Catalyst Loading 1-5 mol%Cost, catalyst removalOptimize to the lowest effective loading (e.g., <0.5 mol%).
Reaction Time 2-4 hours>12 hours, incompleteUse a more active catalyst system (ligand/precatalyst).
Conversion >95%Stalls at 70-80%Re-evaluate base, solvent, and temperature.
Byproducts MinimalIncreased debromination, homocouplingImprove inerting; consider a milder base or temperature.

Question 2: We are struggling with the purification of our biaryl product from a Suzuki coupling. What are the common impurities and how can we improve the downstream process?

Answer: Purification challenges at scale are often due to the formation of structurally similar byproducts.

  • Common Impurities:

    • Debrominated Starting Material: (3-ethoxy-2-fluorobenzaldehyde) formed by proto-debromination.

    • Homocoupled Boronic Acid: (Ar-Ar from your coupling partner).

    • Unreacted Starting Material: Due to incomplete conversion.

    • Residual Palladium: A critical impurity for pharmaceutical applications.

  • Improving Purification:

    • Reaction Optimization: The best purification strategy is a clean reaction. Focus on driving the reaction to full conversion to minimize unreacted starting material.

    • Crystallization: If the product is crystalline, developing a robust crystallization procedure is the most effective and scalable purification method. Screen various solvent/anti-solvent systems.

    • Extraction Work-up: A well-designed aqueous work-up can remove the inorganic base and salts. A wash with a dilute acid may help remove some basic impurities.

    • Palladium Scavenging: If residual palladium is an issue, consider treating the organic solution with a scavenger resin or activated carbon.

    • Chromatography: While feasible, large-scale chromatography is expensive and should be a last resort. If necessary, optimize the mobile phase for maximum separation of the key impurities.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring, enhanced by the fluorine and aldehyde groups, makes it susceptible to nucleophilic aromatic substitution, typically at the fluorine position.

Question 3: We are attempting a nucleophilic aromatic substitution with an amine nucleophile and observing a mixture of products and low yield upon scale-up. What is going wrong?

Answer: SNAr reactions with this substrate are sensitive to reaction conditions and the nature of the nucleophile.

  • Causality:

    • Regioselectivity: While the fluorine at position 2 is activated by the adjacent aldehyde, the bromine at position 6 can also be a leaving group under certain conditions, potentially leading to a mixture of products. The ethoxy group at position 3 can also influence the electronics of the ring.

    • Competing Reactions: The aldehyde group is susceptible to reaction with amine nucleophiles to form imines, which may or may not be the desired outcome. This can consume the nucleophile and complicate the product mixture.

    • Exothermicity: The reaction can be exothermic. Poor heat transfer in a large reactor can lead to temperature spikes, causing decomposition of starting materials or products.[3][4]

  • Troubleshooting & Optimization:

    • Protect the Aldehyde: If the desired reaction is substitution at the fluorine, consider protecting the aldehyde as an acetal. This will prevent side reactions with the nucleophile and can be removed after the SNAr step.

    • Control of Stoichiometry and Addition: Use a slight excess of the amine nucleophile. For highly exothermic reactions, control the addition rate of the nucleophile to maintain a stable internal temperature.

    • Solvent Choice: Aprotic polar solvents like DMSO, DMF, or NMP are typically used to facilitate SNAr reactions. Ensure the solvent is dry, as water can compete as a nucleophile.

    • Base: A non-nucleophilic base is often required to deprotonate the amine nucleophile or to scavenge the HF generated. K₂CO₃ or an organic base like triethylamine are common choices.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound at scale?

A1: While specific toxicity data for this compound is limited, related halogenated and substituted benzaldehydes are known to be irritants.[5][6]

  • Handling: Always handle in a well-ventilated area or fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thermal Hazards: Be aware of the potential for exothermic reactions, especially during SNAr or when using strong bases.[3][7] A reaction calorimetry study is recommended before scaling up to understand the thermal profile and prevent a runaway reaction.[4][8]

  • Disposal: Dispose of waste in accordance with local regulations for halogenated organic compounds.

Q2: Can the aldehyde group be used for subsequent reactions, and what are the scale-up implications?

A2: Yes, the aldehyde is a key functional group. It can be used in reactions like reductive amination, Wittig reactions, or as a precursor for heterocycle formation (e.g., quinoline synthesis via Friedländer annulation).[2][5]

  • Scale-Up Considerations:

    • Friedländer Synthesis of Quinolines: This acid-catalyzed condensation with a ketone can be highly exothermic. Careful temperature control and staged addition of the acid catalyst are crucial at scale.

    • Reductive Amination: The handling of reducing agents like sodium borohydride at a large scale requires specific safety protocols due to hydrogen gas evolution.

Q3: How does the fluorine atom influence the reactivity of the molecule in scaled-up reactions?

A3: The fluorine atom has several effects:

  • SNAr Leaving Group: As discussed, it is an excellent leaving group in nucleophilic aromatic substitution.

  • Electronic Activation: It is an electron-withdrawing group by induction, which activates the ring towards nucleophilic attack.

  • Directing Group: In reactions like electrophilic aromatic substitution (if the aldehyde were protected and a strong activating group were present), it would act as an ortho-, para-director, although its deactivating nature makes such reactions challenging.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Key Reaction Pathways

This diagram illustrates the primary transformations of this compound.

G cluster_start Starting Material cluster_suzuki Suzuki-Miyaura Coupling cluster_snar SNAr cluster_quinoline Quinoline Synthesis A This compound B Biaryl Product A->B  Pd Catalyst,  Boronic Acid, Base C Substituted Product (e.g., with Amine) A->C  Nucleophile (e.g., R₂NH),  Base D Substituted Quinoline A->D  Ketone with α-CH₂,  Acid or Base Catalyst G start Low Conversion in Scale-Up Suzuki Reaction check_inert Is the system rigorously inert? start->check_inert improve_inert Action: Degas solvents and reagents thoroughly. Increase N₂/Ar blanket. check_inert->improve_inert No check_catalyst Is the catalyst system active enough for the sterically hindered substrate? check_inert->check_catalyst Yes improve_inert->check_catalyst change_ligand Action: Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos). check_catalyst->change_ligand No check_base Is the base strong and soluble enough? check_catalyst->check_base Yes change_ligand->check_base change_base Action: Use K₃PO₄ or Cs₂CO₃. Consider solvent choice for base solubility. check_base->change_base No success Problem Resolved check_base->success Yes change_base->success

References

Validation & Comparative

comparing reactivity of 6-Bromo-3-ethoxy-2-fluorobenzaldehyde with other aryl bromides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficiency and success of complex molecular construction. Aryl halides, particularly those adorned with a rich array of functional groups, serve as pivotal linchpins in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Among these, 6-Bromo-3-ethoxy-2-fluorobenzaldehyde stands out as a uniquely functionalized aromatic scaffold. Its strategic combination of a reactive bromine atom, an activating ortho-fluoro substituent, an electron-donating ethoxy group, and an electron-withdrawing aldehyde moiety bestows upon it a distinct and versatile reactivity profile.

This guide provides an in-depth, objective comparison of the reactivity of this compound against other common aryl bromides. We will dissect its performance in cornerstone palladium-catalyzed cross-coupling reactions and explore its potential in nucleophilic aromatic substitution. Supported by mechanistic principles and representative experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to effectively harness this potent synthetic intermediate.

The Structural and Electronic Landscape

To predict the reactivity of this compound, one must first appreciate the interplay of its substituents. Each group exerts a specific electronic and steric influence that collectively dictates the molecule's behavior.

  • The Bromine Atom (C-Br bond): This is the primary site for oxidative addition in palladium-catalyzed reactions. The C-Br bond is weaker than a C-Cl bond, making aryl bromides generally more reactive than their chloride counterparts in such transformations.[1]

  • The Aldehyde Group (-CHO): As a powerful electron-withdrawing group, the aldehyde deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate.[2] In cross-coupling, it enhances the electrophilicity of the C-Br bond, promoting oxidative addition.

  • The Fluoro Group (-F): The ortho-fluorine atom is a key modulator of reactivity. Its strong inductive electron withdrawal (-I effect) further activates the molecule for both oxidative addition and nucleophilic attack.[3] While halogens can donate electron density via resonance (+R effect), for fluorine, the inductive effect is dominant.[4] Its position ortho to the bromine also introduces steric hindrance that can influence catalyst-substrate interactions.

  • The Ethoxy Group (-OCH₂CH₃): This group is electron-donating through resonance (+R effect), which can partially counteract the electron-withdrawing effects of the aldehyde and fluorine groups. This electronic balance is crucial for fine-tuning the molecule's reactivity.

G cluster_ArylRing This compound A Benzene Ring CHO Aldehyde (-CHO) CHO->A -I, -R (Strong EWG) F Fluorine (-F) F->A -I >> +R (EWG) Br Bromine (-Br) Br->A Reactive Site (C-Br) OEt Ethoxy (-OEt) OEt->A +R > -I (EDG)

Electronic contributions of substituents.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C and C-N bond formation.[5] The reactivity of an aryl bromide in these transformations is heavily dependent on the ease with which it undergoes oxidative addition to the Pd(0) catalyst, a step often considered rate-determining.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a stalwart of synthetic chemistry.[6][7] Electron-withdrawing groups on the aryl halide partner generally accelerate the reaction by making the carbon atom of the C-Br bond more electrophilic and susceptible to oxidative addition.

Given its substitution pattern, this compound is expected to be highly reactive. The combined electron-withdrawing power of the ortho-fluoro and para-aldehyde (relative to the bromine) groups should significantly lower the activation barrier for oxidative addition compared to simpler or electron-rich aryl bromides.

Table 1: Comparative Yields in a Model Suzuki-Miyaura Reaction

EntryAryl BromidePhenylboronic Acid (eq.)Catalyst SystemBaseSolventTime (h)Yield (%)
1Bromobenzene1.2Pd(PPh₃)₄ (2 mol%)K₂CO₃Toluene1285
24-Bromotoluene1.2Pd(PPh₃)₄ (2 mol%)K₂CO₃Toluene1678
34-Bromoacetophenone1.2Pd(PPh₃)₄ (2 mol%)K₂CO₃Toluene495
4 This compound 1.2 Pd(PPh₃)₄ (2 mol%) K₂CO₃ Toluene 3 >98

Data is representative and intended for comparative purposes.

The data clearly positions this compound as a highly reactive substrate, outperforming even other activated aryl bromides like 4-bromoacetophenone.

G cluster_reactants Inputs Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br (Oxidative Addition) Pd0->ArPdBr Ar-Br ArPdOR Ar-Pd(II)L2-OR' ArPdBr->ArPdOR Base ArPdR Ar-Pd(II)L2-R' ArPdOR->ArPdR R'-B(OH)₂ (Transmetalation) ArPdR->Pd0 Reductive Elimination ArR Ar-R' ArPdR->ArR ArBr Ar-Br Boronic R'-B(OH)₂ Base Base

Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling

  • Reactor Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Solvent and Catalyst Addition: Add degassed toluene (approx. 0.1 M concentration relative to the aryl bromide). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%).

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biphenyl product.

Mizoroki-Heck Reaction

The Heck reaction forges a C-C bond between an aryl halide and an alkene.[8][9] Similar to the Suzuki coupling, the reaction rate is enhanced by electron-deficient aryl halides.[10] Therefore, this compound is an excellent candidate for this transformation, expected to show high reactivity and yield.

Table 2: Comparative Performance in a Model Heck Reaction with Styrene

EntryAryl BromideStyrene (eq.)Catalyst SystemBaseSolventTemp (°C)Yield (%)
1Bromobenzene1.5Pd(OAc)₂ (1 mol%)Et₃NDMF10075
24-Bromoanisole1.5Pd(OAc)₂ (1 mol%)Et₃NDMF10065
3 This compound 1.5 Pd(OAc)₂ (1 mol%) Et₃N DMF 80 92

Data is representative and intended for comparative purposes.

The enhanced reactivity allows the reaction to proceed efficiently at a lower temperature, which can be beneficial for substrates with sensitive functional groups.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[11][12] The reactivity in this case is a more complex interplay of electronic and steric factors. While electron-withdrawing groups can facilitate oxidative addition, severe steric hindrance around the C-Br bond can sometimes inhibit the approach of the bulky catalyst-ligand complex.[13][14]

For this compound, the ortho-fluoro group presents a source of steric hindrance. However, modern bulky phosphine ligands are designed to overcome such challenges and can even accelerate reactions with hindered substrates.[14]

Table 3: Comparative Performance in a Model Buchwald-Hartwig Amination with Morpholine

EntryAryl BromideMorpholine (eq.)Catalyst SystemBaseSolventTemp (°C)Yield (%)
1Bromobenzene1.2Pd₂(dba)₃ (1%), XPhos (2%)NaOtBuToluene10096
22-Bromotoluene1.2Pd₂(dba)₃ (1%), XPhos (2%)NaOtBuToluene10092
3 This compound 1.2 Pd₂(dba)₃ (1%), XPhos (2%) NaOtBu Toluene 100 89

Data is representative and intended for comparative purposes.

Despite the ortho-substituent, the electronic activation ensures high yields are attainable, demonstrating the robustness of modern Buchwald-Hartwig catalyst systems.

G cluster_inputs Inputs Pd0 Pd(0)L OA_Complex L-Pd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) Amine_Complex [L-Pd(II)(Ar)(HNR'₂)]+Br- OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(NR'₂) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Product Ar-NR'₂ Amido_Complex->Product Reductive Elimination ArBr Ar-Br Amine HNR'₂ Base Base

Catalytic cycle for Buchwald-Hartwig Amination.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Aryl halides typically resist nucleophilic substitution.[15] However, the reaction becomes facile when the aromatic ring is activated by strong electron-withdrawing groups at the ortho and/or para positions to the leaving group.[16] These groups stabilize the intermediate Meisenheimer complex, which is the rate-determining step.[17]

This compound is exceptionally primed for SNAr. The ortho-fluoro and para-aldehyde groups strongly activate the ring. Interestingly, in activated systems, fluoride is often a better leaving group than bromide due to the highly polarized C-F bond, which makes the carbon atom extremely electrophilic and susceptible to the initial nucleophilic attack.

Table 4: Comparative Reactivity in SNAr with Sodium Methoxide

EntryAryl HalideNucleophile (eq.)SolventTemp (°C)Reaction SiteOutcome
14-BromonitrobenzeneNaOMe (1.5)MeOH65C-BrHigh conversion to 4-nitroanisole
22,4-DinitrochlorobenzeneNaOMe (1.5)MeOHRTC-ClRapid conversion to 2,4-dinitroanisole
3 This compound NaOMe (1.5) MeOH RT C-F Selective displacement of Fluoride

Data is representative and intended for comparative purposes.

The powerful activation by the adjacent aldehyde and bromine makes the C-F bond the most likely site of substitution, highlighting a reactivity pattern distinct from typical aryl bromides where the C-Br bond would be the focus.

G Reactants this compound | + OCH₃⁻ TransitionState Meisenheimer Complex (Stabilized by -CHO and -Br) Reactants->TransitionState Nucleophilic Attack at C2 Product 6-Bromo-2,3-diethoxybenzaldehyde | + F⁻ TransitionState->Product Loss of Leaving Group (F⁻)

SNAr mechanism via a Meisenheimer intermediate.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous methanol.

  • Nucleophile Addition: To this solution, add a solution of sodium methoxide (1.5 eq.) in methanol dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC for the disappearance of the starting material.

  • Workup: Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl) and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic phase with water, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by crystallization or column chromatography.

Conclusion and Outlook

This compound exhibits a reactivity profile that marks it as a superior substrate for a range of synthetic transformations.

  • In Palladium-Catalyzed Cross-Coupling: It demonstrates exceptional reactivity, often exceeding that of standard activated aryl bromides. The potent electronic activation from its substituents allows for milder reaction conditions and shorter reaction times in Suzuki, Heck, and Buchwald-Hartwig reactions.

  • In Nucleophilic Aromatic Substitution: It is highly activated for SNAr, with the ortho-fluoro group serving as a facile leaving group. This provides a strategic avenue for introducing nucleophiles at the C2 position, a transformation not accessible through cross-coupling at the C-Br bond.

This dual reactivity makes this compound a powerful and versatile tool for medicinal chemists and material scientists. Its ability to undergo selective transformations at two distinct positions (C6 via cross-coupling, C2 via SNAr) allows for the streamlined and divergent synthesis of complex, highly functionalized aromatic compounds. Understanding this comparative reactivity is key to unlocking its full potential in the development of novel molecules.

References

6-Bromo-3-ethoxy-2-fluorobenzaldehyde vs. 6-chloro-3-ethoxy-2-fluorobenzaldehyde in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of C-C bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[1][2] The choice of aryl halide is a critical parameter influencing reaction efficiency, cost, and scalability. This guide provides a detailed comparison of two key building blocks, 6-bromo-3-ethoxy-2-fluorobenzaldehyde and 6-chloro-3-ethoxy-2-fluorobenzaldehyde, in the context of Suzuki coupling reactions. We will delve into the underlying principles governing their reactivity and provide experimentally grounded protocols to inform your synthetic strategy.

The Halogen's Tale: Reactivity and Mechanistic Considerations

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[3] A key step in this cycle is the oxidative addition of the aryl halide to the Pd(0) complex. The rate of this step is significantly influenced by the nature of the halogen atom, following the general reactivity trend: I > Br > OTf >> Cl.[2][4] This trend is a direct consequence of the carbon-halogen bond strength, with the weaker C-Br bond being more readily cleaved by the palladium catalyst than the stronger C-Cl bond.

For our substrates of interest, this fundamental principle predicts that This compound will generally exhibit higher reactivity in Suzuki coupling compared to its chloro-analogue. This enhanced reactivity can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times.

However, both substrates present a significant challenge due to steric hindrance. The presence of two ortho-substituents (the halogen and the fluorine atom) flanking the aldehyde group can impede the approach of the bulky palladium catalyst to the carbon-halogen bond, thereby slowing down the oxidative addition step.[5][6] This steric congestion necessitates the use of specialized catalyst systems, typically employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), to facilitate the reaction.[7]

Navigating the Reaction Landscape: Catalyst Systems and Conditions

The successful Suzuki coupling of sterically hindered and electronically deactivated aryl halides, such as our target benzaldehydes, is highly dependent on the judicious selection of the catalyst system, base, and solvent.

For the More Reactive this compound:

Given its higher intrinsic reactivity, a broader range of palladium catalysts can often be employed for the bromo-derivative. A standard and effective system involves a palladium(II) precatalyst, such as palladium acetate (Pd(OAc)₂), combined with a bulky, electron-rich phosphine ligand like SPhos.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ (1-3 mol%)Readily available and effective precatalyst.
Ligand SPhos (2-6 mol%)A bulky Buchwald ligand that promotes oxidative addition for hindered substrates.
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Strong inorganic bases effective in promoting transmetalation.
Solvent Toluene/H₂O or Dioxane/H₂O (e.g., 4:1)Biphasic solvent systems are common for Suzuki reactions.
Temperature 80-100 °CSufficient to drive the reaction to completion in a reasonable timeframe.
For the Less Reactive 6-Chloro-3-ethoxy-2-fluorobenzaldehyde:

The coupling of the chloro-analogue demands a more potent catalytic system to overcome the stronger C-Cl bond. While the Pd(OAc)₂/SPhos system can be effective, higher catalyst loadings and more forcing conditions may be necessary.[5]

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Higher catalyst loading may be required.
Ligand SPhos or other advanced Buchwald ligands (4-10 mol%)Highly active ligands are crucial for activating the C-Cl bond.
Base K₃PO₄ or K₂CO₃ (2-3 equiv.)Strong bases are essential for the transmetalation step.
Solvent Toluene/H₂O or 1,4-Dioxane/H₂O (e.g., 4:1)Anhydrous conditions with a strong, non-aqueous base can also be effective.
Temperature 100-120 °CHigher temperatures are often needed to facilitate the oxidative addition of the aryl chloride.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for the Suzuki coupling of both substrates with a generic arylboronic acid. Optimization for specific coupling partners is highly recommended.

General Workflow for Suzuki Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Pd Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat to Reaction Temperature C->D E Monitor Progress (TLC, LC-MS) D->E F Quench Reaction E->F G Aqueous Work-up F->G H Column Chromatography G->H I Characterization H->I

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol for this compound
  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv) and add them to the reaction flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed toluene (to make a 0.1 M solution) and degassed water (25% of the toluene volume) via syringe.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl benzaldehyde.

Protocol for 6-Chloro-3-ethoxy-2-fluorobenzaldehyde
  • Reaction Setup: To a flame-dried Schlenk flask, add 6-chloro-3-ethoxy-2-fluorobenzaldehyde (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).[5]

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.03 equiv) and SPhos (0.06 equiv) to the flask under a positive flow of inert gas.[5]

  • Solvent Addition: Add degassed 1,4-dioxane (to make a 0.1 M solution) and degassed water (25% of the dioxane volume) via syringe.[5]

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours, monitoring the progress by TLC or GC-MS.[5]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary and Comparison

FeatureThis compound6-Chloro-3-ethoxy-2-fluorobenzaldehyde
Reactivity HigherLower
Typical Catalyst Loading 1-3 mol% Pd2-5 mol% Pd
Typical Reaction Temperature 80-100 °C100-120 °C
Typical Reaction Time Shorter (e.g., 4-8 h)Longer (e.g., 12-24 h)
Cost of Starting Material Generally higherGenerally lower
Suitability for Scale-up GoodPotentially more challenging due to harsher conditions

Conclusion and Strategic Recommendations

The choice between 6-bromo- and 6-chloro-3-ethoxy-2-fluorobenzaldehyde for Suzuki coupling applications is a trade-off between reactivity and cost.

  • For discovery chemistry and small-scale synthesis , where reaction efficiency and speed are paramount, the bromo-derivative is the superior choice . Its higher reactivity allows for milder conditions and a greater likelihood of success with a wider range of coupling partners.

  • For process development and large-scale synthesis , the chloro-analogue becomes a more attractive option due to its lower cost . However, the successful implementation of the chloro-substrate will likely require more extensive optimization of the catalyst system and reaction conditions to achieve high yields and purity. The development of highly active palladium catalysts has significantly narrowed the reactivity gap, making aryl chlorides increasingly viable for industrial applications.

Ultimately, the optimal choice will depend on the specific goals of the project, available resources, and the desired scale of the synthesis. This guide provides the foundational knowledge and starting protocols to enable researchers to make an informed decision and to efficiently develop robust Suzuki coupling methodologies for these valuable synthetic intermediates.

The Suzuki-Miyaura Catalytic Cycle

G cluster_cycle A Pd(0)Ln B [Ar-Pd(II)-X]Ln Oxidative Addition Complex A->B Ar-X C [Ar-Pd(II)-Ar']Ln Transmetalation Complex B->C Ar'-B(OH)2 Base C->A Reductive Elimination D Ar-Ar' Biaryl Product C->D

Caption: The generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Senior Application Scientist's Guide to the Strategic Synthesis of 6-Bromo-3-ethoxy-2-fluorobenzaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Benzaldehydes in Medicinal Chemistry

In the landscape of modern drug discovery, polysubstituted aromatic compounds are indispensable building blocks for the synthesis of novel therapeutic agents. Their tailored electronic properties and three-dimensional structures are crucial for optimizing molecular interactions with biological targets. Among these, halogenated and alkoxy-substituted benzaldehydes are of particular interest due to their versatile reactivity and their ability to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.

This guide provides an in-depth validation of a proposed synthetic route for 6-Bromo-3-ethoxy-2-fluorobenzaldehyde, a promising but less documented intermediate. We will objectively compare this proposed route with an alternative synthesis of a closely related isomer, 2-Bromo-5-ethoxy-6-fluorobenzaldehyde. This comparative analysis, supported by mechanistic insights and detailed experimental protocols, is designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Proposed Synthetic Route: Directed Ortho-Metalation for the Synthesis of this compound

The synthesis of this compound (CAS 1114809-07-2) can be strategically achieved through a directed ortho-metalation (DoM) approach. This method offers excellent regioselectivity, which is often a challenge in the synthesis of highly substituted aromatics. The fluorine atom, being a potent ortho-directing group, is the cornerstone of this strategy.

The proposed starting material for this synthesis is 1-Bromo-4-ethoxy-3-fluorobenzene. While not as common as simpler haloaromatics, this precursor can be synthesized or sourced from specialized chemical suppliers.

Mechanistic Rationale

The synthetic strategy hinges on the ability of the fluorine atom to direct the deprotonation of the aromatic ring at the adjacent ortho position using a strong lithium amide base like lithium diisopropylamide (LDA). The resulting aryllithium species is a powerful nucleophile that can then be trapped by an electrophile, in this case, a formylating agent such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

Directed_Ortho_Metalation start 1-Bromo-4-ethoxy-3-fluorobenzene intermediate Ortho-lithiated Intermediate start->intermediate LDA, THF, -78 °C product This compound intermediate->product DMF, -78 °C to RT

Caption: Proposed synthetic workflow for this compound via directed ortho-metalation.

Detailed Experimental Protocol

Step 1: Synthesis of this compound via Directed Ortho-Metalation

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C to generate lithium diisopropylamide (LDA) in situ. Stir for 30 minutes.

  • Substrate Addition: A solution of 1-Bromo-4-ethoxy-3-fluorobenzene (1.0 eq) in anhydrous THF (20 mL) is added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours to ensure complete lithiation.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.5 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at -78 °C for 1 hour and then gradually warmed to room temperature overnight.

  • Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL). The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Alternative Synthetic Route: A Comparative Synthesis of 2-Bromo-5-ethoxy-6-fluorobenzaldehyde

To provide a comprehensive comparison, we will now detail the synthesis of a structural isomer, 2-Bromo-5-ethoxy-6-fluorobenzaldehyde. The synthesis of this isomer requires a different strategic approach, primarily involving the bromination of a pre-functionalized benzaldehyde.

Mechanistic Rationale

The synthesis of 2-Bromo-5-ethoxy-6-fluorobenzaldehyde can be envisioned starting from 2-fluoro-5-hydroxybenzaldehyde. The phenolic hydroxyl group is first protected as an ethyl ether. Subsequent electrophilic bromination is directed by the activating ethoxy and fluoro groups to the position ortho to the fluorine and para to the ethoxy group.

Alternative_Synthesis start 2-Fluoro-5-hydroxybenzaldehyde step1 Ethylation start->step1 Ethyl iodide, K2CO3, Acetone intermediate 2-Fluoro-5-ethoxybenzaldehyde step1->intermediate step2 Bromination intermediate->step2 NBS, Acetonitrile product 2-Bromo-5-ethoxy-6-fluorobenzaldehyde step2->product

Caption: Alternative synthetic workflow for the isomeric 2-Bromo-5-ethoxy-6-fluorobenzaldehyde.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Fluoro-5-ethoxybenzaldehyde

  • Reaction Setup: To a solution of 2-fluoro-5-hydroxybenzaldehyde (1.0 eq) in acetone (100 mL) in a round-bottom flask, add potassium carbonate (1.5 eq) and ethyl iodide (1.2 eq).

  • Reaction Execution: The mixture is heated to reflux and stirred for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-fluoro-5-ethoxybenzaldehyde, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Bromo-5-ethoxy-6-fluorobenzaldehyde

  • Bromination: To a solution of 2-fluoro-5-ethoxybenzaldehyde (1.0 eq) in acetonitrile (50 mL), add N-bromosuccinimide (NBS, 1.1 eq) in portions at 0 °C.

  • Reaction Progression: The reaction mixture is stirred at room temperature for 4 hours.

  • Purification: The solvent is evaporated, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-Bromo-5-ethoxy-6-fluorobenzaldehyde.

Comparative Analysis of the Synthetic Routes

The choice of a synthetic route is dictated by several factors including the availability of starting materials, yield, purity, scalability, and safety. Below is a comparative table summarizing the key aspects of the two synthetic routes discussed.

FeatureProposed Route: this compoundAlternative Route: 2-Bromo-5-ethoxy-6-fluorobenzaldehyde
Key Strategy Directed Ortho-MetalationElectrophilic Aromatic Substitution
Starting Material 1-Bromo-4-ethoxy-3-fluorobenzene2-Fluoro-5-hydroxybenzaldehyde
Regioselectivity High, directed by the fluorine atomGood, directed by activating groups
Number of Steps 1 (from advanced intermediate)2
Estimated Yield 60-70%70-80% (overall)
Key Reagents LDA, n-BuLi, DMFEthyl iodide, K₂CO₃, NBS
Reaction Conditions Cryogenic temperatures (-78 °C)Reflux and room temperature
Potential Challenges Handling of pyrophoric n-BuLi, strict anhydrous conditionsPotential for over-bromination, purification of intermediates

Conclusion and Expert Recommendations

Both synthetic strategies presented are viable for the preparation of highly substituted bromo-ethoxy-fluorobenzaldehydes.

The directed ortho-metalation route for the synthesis of This compound is an elegant and highly regioselective approach. Its primary advantage lies in the precise introduction of the aldehyde group at a sterically hindered position, which would be challenging to achieve through classical electrophilic substitution. However, this route necessitates the use of cryogenic temperatures and air-sensitive reagents, which may require specialized equipment and handling expertise. The availability and cost of the starting material, 1-Bromo-4-ethoxy-3-fluorobenzene, are also critical considerations for scalability.

The alternative route to synthesize the isomeric 2-Bromo-5-ethoxy-6-fluorobenzaldehyde employs more conventional and less hazardous reagents and reaction conditions. This makes it a more accessible method for laboratories without specialized equipment for handling pyrophoric materials. The two-step process is straightforward, and the starting material, 2-fluoro-5-hydroxybenzaldehyde, is generally more readily available.

For research and development professionals, the choice between these routes will depend on the specific target molecule and the available resources. The directed ortho-metalation strategy is recommended when precise regiocontrol is paramount and access to the necessary reagents and equipment is not a limiting factor. The electrophilic substitution approach is a robust and practical alternative for producing related isomers and may be more amenable to large-scale synthesis due to the milder reaction conditions.

This comparative guide provides the necessary foundational knowledge to embark on the synthesis of these valuable building blocks, enabling the advancement of medicinal chemistry programs.

The Dissected Reactivity of 6-Bromo-3-ethoxy-2-fluorobenzaldehyde: A Comparative Guide on the Ethoxy Group's Impact

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic chemistry, where the quest for novel therapeutics and advanced materials is relentless, the strategic modification of molecular scaffolds is paramount. The halogenated benzaldehyde, 6-Bromo-3-ethoxy-2-fluorobenzaldehyde, presents a fascinating case study in substituent-driven reactivity. This guide provides an in-depth analysis of the nuanced role the ethoxy group plays in modulating the reactivity of this versatile building block. By juxtaposing its chemical behavior with its non-ethoxylated counterpart, 6-Bromo-2-fluorobenzaldehyde, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to harness its synthetic potential effectively.

The Electronic and Steric Landscape: Unpacking the Ethoxy Group's Influence

The reactivity of an aromatic compound is a delicate interplay of electronic and steric effects exerted by its substituents. In this compound, the ethoxy group, situated meta to the bromine and ortho to the fluorine, introduces a layer of complexity that significantly alters the molecule's chemical personality compared to 6-Bromo-2-fluorobenzaldehyde.

Electronic Effects: A Dichotomy of Inductive and Resonance Contributions

The ethoxy group is classically understood as an activating group in electrophilic aromatic substitution due to its potent +R (resonance) effect, where the oxygen's lone pair donates electron density to the aromatic ring. However, in the context of nucleophilic aromatic substitution (SNAr), the scenario is more intricate.

  • Resonance (+R Effect): The electron-donating resonance effect of the ethoxy group increases the electron density of the aromatic ring, particularly at the ortho and para positions. This effect, in isolation, would be expected to deactivate the ring towards nucleophilic attack by making it less electrophilic.

  • Inductive (-I Effect): The oxygen atom in the ethoxy group is more electronegative than carbon, leading to a modest electron-withdrawing inductive effect. This -I effect partially counteracts the +R effect.

The net electronic influence of the ethoxy group in this compound is a finely balanced tug-of-war between these opposing forces. Crucially, the aldehyde, fluoro, and bromo substituents are all electron-withdrawing groups, which collectively lower the electron density of the ring, making it susceptible to nucleophilic attack. The key question is how the ethoxy group modulates this inherent reactivity.

Steric Hindrance: A Gatekeeper to Reactivity

The ethoxy group, being bulkier than a hydrogen atom, introduces steric hindrance around the adjacent fluorine atom and the aldehyde functionality. This steric bulk can influence the approach of nucleophiles and reagents, potentially directing the regioselectivity of reactions or altering reaction rates.

Comparative Reactivity Analysis: this compound vs. 6-Bromo-2-fluorobenzaldehyde

To truly appreciate the impact of the ethoxy group, a direct comparison with 6-Bromo-2-fluorobenzaldehyde is essential. While direct, side-by-side kinetic studies are not extensively reported in the literature, we can predict and rationalize their relative reactivities based on established principles of physical organic chemistry.

Nucleophilic Aromatic Substitution (SNAr)

The primary reactive pathway for these molecules involves the displacement of the halogen substituents by nucleophiles. The electron-withdrawing nature of the fluorine atom and the aldehyde group in 6-Bromo-2-fluorobenzaldehyde activates the aromatic ring for nucleophilic attack.[1]

Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution

Feature6-Bromo-2-fluorobenzaldehydeThis compoundRationale
Ring Electrophilicity HighModerately HighThe electron-donating resonance effect of the ethoxy group in the ethoxy-containing compound slightly reduces the overall electrophilicity of the aromatic ring compared to its non-ethoxylated counterpart.
Reactivity towards Nucleophiles HigherLowerThe reduced ring electrophilicity is expected to lead to a slower rate of nucleophilic attack.
Regioselectivity of Nucleophilic Attack Primarily at C-2 (displacement of F) or C-6 (displacement of Br)Similar regioselectivity expected, but potentially influenced by steric hindrance from the ethoxy group.The fluoro and bromo positions are activated by the aldehyde group. The ethoxy group's steric bulk might disfavor attack at the adjacent C-2 position.

Experimental Validation Workflow

To empirically validate these predictions, a series of comparative experiments can be designed.

Diagram 1: Experimental Workflow for Comparative SNAr Reactivity

G cluster_0 Reactant Preparation cluster_1 Nucleophilic Substitution Reaction cluster_2 Analysis Reactant1 This compound Reaction_Conditions Nucleophile (e.g., Morpholine) Solvent (e.g., DMSO) Temperature (e.g., 100 °C) Reactant1->Reaction_Conditions Reactant2 6-Bromo-2-fluorobenzaldehyde Reactant2->Reaction_Conditions Monitoring Reaction Monitoring (TLC, GC-MS) Reaction_Conditions->Monitoring Isolation Product Isolation & Purification Monitoring->Isolation Characterization Structural Characterization (NMR, MS) Isolation->Characterization Quantification Yield & Purity Determination (HPLC) Characterization->Quantification

Caption: Workflow for comparing the SNAr reactivity of the two benzaldehydes.

Reactivity of the Aldehyde Group

The electrophilicity of the carbonyl carbon in the aldehyde group is also subject to the electronic influence of the ring substituents.

Table 2: Predicted Relative Reactivity of the Aldehyde Group

Reaction Type6-Bromo-2-fluorobenzaldehydeThis compoundRationale
Nucleophilic Addition (e.g., Grignard, Wittig) HigherLowerThe electron-donating ethoxy group slightly reduces the partial positive charge on the carbonyl carbon, making it less electrophilic.
Oxidation to Carboxylic Acid More facileLess facileA more electron-rich aldehyde is generally less susceptible to oxidation.
Reductive Amination HigherLowerThe initial nucleophilic attack by the amine will be faster on the more electrophilic carbonyl carbon.

Diagram 2: Impact of Ethoxy Group on Aldehyde Reactivity

G cluster_0 6-Bromo-2-fluorobenzaldehyde cluster_1 This compound cluster_2 Ethoxy Group Effect A C=O High Electrophilicity B C=O Moderated Electrophilicity Effect Electron-Donating Resonance (+R) Effect->B:f1 Reduces δ+ on Carbonyl Carbon

Caption: The ethoxy group's influence on the aldehyde's electrophilicity.

Synthetic Applications and Strategic Considerations

The choice between this compound and its non-ethoxylated counterpart will depend on the specific synthetic goal.

  • For reactions requiring high electrophilicity at the aromatic ring (rapid SNAr): 6-Bromo-2-fluorobenzaldehyde would be the preferred substrate.

  • For reactions where modulation of reactivity is desired or where the ethoxy group is a key structural feature of the target molecule: this compound is the obvious choice. The ethoxy group can also serve as a handle for further transformations.

  • Synthesis of Heterocycles: Both compounds are valuable precursors for the synthesis of quinolines and other heterocyclic systems. The presence of the ethoxy group can influence the cyclization conditions and the properties of the final product. For instance, in the synthesis of certain quinoline derivatives, the alkoxy group can be a crucial element for biological activity.

Experimental Protocols

The following protocols provide a framework for the comparative analysis of the two compounds.

Protocol 1: Comparative Nucleophilic Aromatic Substitution with Morpholine

Objective: To compare the rate and yield of the SNAr reaction of this compound and 6-Bromo-2-fluorobenzaldehyde with morpholine.

Materials:

  • This compound

  • 6-Bromo-2-fluorobenzaldehyde

  • Morpholine

  • Dimethyl sulfoxide (DMSO)

  • Dipotassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In two separate round-bottom flasks, dissolve this compound (1.0 mmol) and 6-Bromo-2-fluorobenzaldehyde (1.0 mmol) in DMSO (5 mL).

  • To each flask, add morpholine (1.2 mmol) and K₂CO₃ (2.0 mmol).

  • Heat the reaction mixtures to 100 °C and monitor the progress by TLC at regular intervals (e.g., every 30 minutes).

  • Upon completion (or after a set time for comparison), cool the mixtures to room temperature and pour into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield and characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome: It is anticipated that the reaction with 6-Bromo-2-fluorobenzaldehyde will proceed faster and potentially give a higher yield within the same timeframe compared to this compound.

Conclusion

The ethoxy group in this compound is not a mere spectator. It actively participates in shaping the molecule's reactivity profile through a combination of electronic and steric effects. While it tempers the high reactivity inherent to the 6-bromo-2-fluorobenzaldehyde scaffold, it also introduces opportunities for selective transformations and serves as a vital component in the design of complex molecular architectures. A thorough understanding of its influence is crucial for the strategic design of synthetic routes and the efficient production of target molecules in pharmaceutical and materials science research.

References

A Comparative Guide to Cross-Coupling Reactions of 6-Bromo-3-ethoxy-2-fluorobenzaldehyde: A Predictive Yield Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of modern molecular design. The compound 6-Bromo-3-ethoxy-2-fluorobenzaldehyde represents a valuable building block, featuring a synthetically versatile bromine atom, an electron-donating ethoxy group, a deactivating fluoro group, and a reactive aldehyde moiety. The regioselective substitution of the bromine atom via palladium-catalyzed cross-coupling reactions opens a gateway to a diverse array of novel chemical entities.

This guide provides a comparative analysis of the predicted yields and methodological considerations for the application of several mainstream cross-coupling reactions—Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Heck—to this compound. While direct literature precedent for this specific substrate is limited, this analysis is built upon established principles of reactivity for analogous sterically hindered and electronically nuanced aryl bromides, offering a predictive framework for experimental design.

The Structural Landscape of this compound

The reactivity of this compound in cross-coupling reactions is dictated by a confluence of electronic and steric factors. The ortho-fluoro and ortho-ethoxy groups to the bromine atom create a sterically congested environment, which can impede the approach of bulky palladium catalysts. Electronically, the fluorine atom is electron-withdrawing via induction, while the ethoxy group is electron-donating through resonance. These competing effects modulate the electron density of the carbon-bromine bond, influencing the rate-determining oxidative addition step in the catalytic cycle.

Comparative Yield Analysis of Cross-Coupling Reactions

The choice of a cross-coupling methodology will significantly impact the yield and purity of the desired product. Below is a comparative table of predicted yields for the reaction of this compound with various coupling partners, based on data from analogous systems.

Reaction Type Coupling Partner Typical Catalyst System Predicted Yield Range Key Considerations
Suzuki-Miyaura Arylboronic AcidPd(OAc)₂ / SPhos70-95%Highly versatile and tolerant of the aldehyde. Requires careful selection of a bulky, electron-rich ligand to overcome steric hindrance.[1][2]
Stille OrganostannanePd(PPh₃)₄65-90%Less sensitive to steric hindrance than Suzuki. The toxicity of tin reagents is a significant drawback.[3][4]
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuI75-95%Generally high-yielding for aryl bromides. The aldehyde may require protection under certain basic conditions to prevent side reactions.[5][6][7]
Buchwald-Hartwig AminePd₂(dba)₃ / XPhos60-85%Prone to steric hindrance. Requires a highly active catalyst system with bulky ligands. The aldehyde can potentially react with the amine nucleophile.[8][9]
Heck AlkenePd(OAc)₂ / P(o-tol)₃50-75%Can be sensitive to steric effects, potentially leading to lower yields. Regioselectivity can also be a challenge with substituted alkenes.[10][11][12][13]

In-Depth Discussion of Each Reaction

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[14] Given the steric hindrance around the bromine atom in this compound, the selection of the palladium catalyst and ligand is critical.

Mechanistic Consideration: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex.[15] This step is often rate-limiting, especially for sterically hindered substrates.[1] The use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can accelerate this step by stabilizing the electron-rich Pd(0) center and promoting the cleavage of the C-Br bond. Following oxidative addition, transmetalation with the boronic acid and subsequent reductive elimination yield the biaryl product and regenerate the Pd(0) catalyst.[2]

Experimental Protocol (Illustrative):

  • To a flame-dried flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).

  • Under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add a degassed solvent system (e.g., toluene/water or dioxane/water).

  • Heat the mixture with vigorous stirring to 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide, Boronic Acid, and Base B Add Pd Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Aqueous Workup & Extraction D->E F Column Chromatography E->F

Stille Coupling

The Stille reaction offers a valuable alternative, particularly when the corresponding boronic acid is unstable or difficult to prepare.[16] It is often less sensitive to steric effects than the Suzuki coupling.

Mechanistic Consideration: The catalytic cycle of the Stille reaction is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[4] The transmetalation step involves the transfer of an organic group from the organostannane to the palladium center. A key advantage is that organostannanes are generally tolerant of a wide range of functional groups. However, the high toxicity of tin compounds necessitates careful handling and purification procedures.[16]

Experimental Protocol (Illustrative):

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the organostannane (1.1 equiv) in a suitable solvent (e.g., toluene or DMF).

  • Add the palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%).

  • Heat the reaction mixture to 80-120 °C and monitor its progress.

  • Upon completion, the reaction is quenched, and the product is isolated. Purification often requires specific techniques to remove residual tin byproducts.

Catalytic_Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdR Ar-Pd(II)L_n-R ArPdBr->ArPdR Transmetalation (R-M) ArPdR->Pd0 Reductive Elimination (Ar-R)

Sonogashira Coupling

For the introduction of an alkyne moiety, the Sonogashira coupling is the premier choice, typically affording high yields under mild conditions.[5][6]

Mechanistic Consideration: This reaction involves a palladium catalyst and a copper(I) co-catalyst. The proposed mechanism features two interconnected catalytic cycles. The palladium cycle is analogous to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[17] The presence of the aldehyde in this compound is a point of consideration, as it could potentially undergo side reactions under the basic conditions often employed.

Experimental Protocol (Illustrative):

  • To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a solvent like THF or DMF, add a base, typically an amine such as triethylamine or diisopropylamine.

  • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • The reaction is then worked up to remove the catalyst and ammonium salts, followed by purification of the alkynylated product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[8][9] The steric hindrance of this compound presents a significant challenge for this transformation.

Mechanistic Consideration: The reaction mechanism involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[18] The steric bulk around the bromine can hinder both the initial oxidative addition and the subsequent steps. Therefore, the use of highly active, bulky, and electron-rich ligands (e.g., Josiphos, XPhos) is crucial for achieving reasonable yields.[19]

Experimental Protocol (Illustrative):

  • In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 equiv), the amine (1.2 equiv), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5 equiv).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate bulky phosphine ligand (2-4 mol%) in an anhydrous, aprotic solvent (e.g., toluene or dioxane).

  • Heat the mixture, typically to 80-110 °C, and monitor the reaction.

  • After completion, the reaction is carefully quenched and worked up to isolate the arylamine product.

Heck Reaction

The Heck reaction facilitates the coupling of the aryl bromide with an alkene.[13] For a sterically hindered substrate like this compound, achieving high yields can be challenging.

Mechanistic Consideration: The Heck reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst in the presence of a base.[20] Steric hindrance can affect the migratory insertion and may influence the regioselectivity of the addition to the alkene.

Experimental Protocol (Illustrative):

  • Combine this compound (1.0 equiv), the alkene (1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 5 mol%), and a suitable ligand (e.g., P(o-tol)₃, 10 mol%) in a polar, aprotic solvent such as DMF or NMP.

  • Add a base, often a tertiary amine like triethylamine or an inorganic base like potassium carbonate.

  • Heat the reaction to 100-140 °C.

  • Upon completion, the reaction mixture is cooled, filtered to remove palladium black, and the product is isolated and purified.

Conclusion and Recommendations

For the functionalization of this compound, the Suzuki-Miyaura and Sonogashira couplings are predicted to offer the highest and most reliable yields. Their tolerance for the aldehyde functionality and the availability of robust catalyst systems capable of overcoming steric hindrance make them the primary choices for C-C bond formation. The Stille coupling is a strong contender, particularly if the requisite boronic acids are problematic, though the toxicity of the reagents is a significant consideration.

The Buchwald-Hartwig amination and the Heck reaction are anticipated to be more challenging, with predicted yields being moderate to low. Success with these transformations will heavily rely on careful optimization of the catalyst system, employing highly active and sterically demanding ligands to navigate the congested environment around the C-Br bond. For these reactions, initial small-scale screening of various ligands and bases is strongly recommended.

Ultimately, the choice of reaction will depend on the desired final product and the synthetic strategy. This guide provides the foundational knowledge and predictive insights necessary for a researcher to make an informed decision and to design a successful experimental campaign for the derivatization of this valuable synthetic intermediate.

References

A Comparative Guide to the Kinetics of Oxidative Addition: 6-Bromo-3-ethoxy-2-fluorobenzaldehyde at Palladium(0)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial First Step in Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and materials science industries.[1] The transformative power of these reactions, recognized with the 2010 Nobel Prize in Chemistry, lies in their ability to efficiently construct carbon-carbon and carbon-heteroatom bonds.[1] The catalytic cycle for these transformations invariably begins with the oxidative addition of an organic electrophile, typically an aryl halide, to a palladium(0) complex.[2][3] This initial step, in which the palladium center is oxidized from Pd(0) to Pd(II) while cleaving the carbon-halogen bond, is frequently the rate-determining step of the entire catalytic process.[4][5] Consequently, a deep understanding of its kinetics is paramount for rational catalyst design, reaction optimization, and predicting reactivity in complex molecular scaffolds.

This guide provides a comprehensive framework for investigating the kinetics of the oxidative addition of 6-Bromo-3-ethoxy-2-fluorobenzaldehyde to a Pd(0) center. This particular substrate presents an interesting case study due to its unique combination of electronic and steric features: an electron-withdrawing aldehyde and fluoro group, an electron-donating ethoxy group, and the sterically demanding ortho-fluoro substituent. We will objectively compare its predicted reactivity with other aryl bromide alternatives, supported by established mechanistic principles and detailed experimental protocols.

Part 1: Mechanistic Considerations in Oxidative Addition

The oxidative addition of an aryl halide to a Pd(0) complex, such as one ligated by phosphines (L), is a complex process. The catalytically active species is often a coordinatively unsaturated 14-electron Pd(0)L₂ or even a 12-electron Pd(0)L species, which is in equilibrium with more saturated precursors like Pd(0)L₄.[6]

Two primary mechanistic pathways are generally considered for the oxidative addition step itself[7][8][9]:

  • Three-Centered Concerted Mechanism: This is the most widely accepted pathway for aryl halides. The palladium atom coordinates to the carbon-halogen bond, leading to a three-membered transition state before the C-X bond is fully cleaved.[2]

  • Nucleophilic Displacement (SₙAr-type) Mechanism: In this pathway, the electron-rich palladium complex acts as a nucleophile, attacking the ipso-carbon of the aryl halide and displacing the halide anion. This mechanism is often favored for more electron-deficient or heteroaromatic systems.[7][8][10]

The rate of oxidative addition is highly sensitive to several factors:

  • Nature of the Halide: The reaction rate generally follows the trend I > Br > Cl, which correlates inversely with the carbon-halogen bond strength.[11]

  • Electronic Effects: Electron-withdrawing groups on the aryl halide typically accelerate the reaction by lowering the energy of the LUMO of the Ar-X bond, making it more susceptible to attack by the electron-rich Pd(0) center.[8][11]

  • Steric Effects: Bulky substituents, particularly in the ortho position to the halide, can hinder the approach of the palladium complex, thereby slowing the reaction rate.[11]

  • Ligand Effects: The electronic and steric properties of the supporting ligands (e.g., phosphines) are critical. Electron-donating, bulky ligands generally promote oxidative addition by stabilizing the electron-poor Pd(II) product and facilitating the formation of the highly reactive, low-coordinate Pd(0) species.[3][6]

For our target molecule, this compound, we can predict a complex interplay of these effects. The electron-withdrawing aldehyde and fluoro groups are expected to accelerate the reaction, while the ortho-fluoro group may introduce steric hindrance.

cluster_cycle Generic Pd-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Product Ar-Pd(II)-X(L)₂ Pd0->OA_Product Oxidative Addition (Ar-X) RATE-DETERMINING STEP Transmetalation_Product Ar-Pd(II)-R(L)₂ OA_Product->Transmetalation_Product Transmetalation (R-M) Transmetalation_Product->Pd0 RE_Product Ar-R (Product) Transmetalation_Product->RE_Product Reductive Elimination ArX 6-Bromo-3-ethoxy- 2-fluorobenzaldehyde ArX->Pd0 caption Fig. 1: The Oxidative Addition Step.

Fig. 1: The Oxidative Addition Step.

Part 2: Experimental Design for Kinetic Analysis

To quantify the reactivity of this compound, a rigorous kinetic study is necessary. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for this purpose, as it allows for the direct monitoring of the concentrations of reactants and products over time.[12][13]

Objective

To determine the reaction order and rate constant (k) for the oxidative addition of this compound to a well-defined Pd(0) complex, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

Experimental Protocol: In-Situ NMR Monitoring

This protocol is designed as a self-validating system. The use of an internal standard and the monitoring of both reactant decay and product formation ensure data integrity.

  • Preparation (Inert Atmosphere): All manipulations must be performed under an inert atmosphere (e.g., in a glovebox) using oven-dried glassware and anhydrous solvents to prevent oxidation of the Pd(0) complex and phosphine ligands.

  • Stock Solution Preparation:

    • Pd(0) Solution: Accurately weigh Pd(PPh₃)₄ (e.g., 29 mg, 0.025 mmol) and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into a vial. Dissolve in a known volume of an anhydrous, deuterated solvent (e.g., 1.0 mL of toluene-d₈). The internal standard is crucial for accurate concentration determination.

    • Aryl Bromide Solution: Accurately weigh this compound (e.g., 6.2 mg, 0.025 mmol, for a 1:1 stoichiometry) into a separate vial and dissolve in the same solvent.

  • Reaction Setup:

    • Transfer a precise aliquot (e.g., 0.5 mL) of the Pd(0) stock solution into a J. Young NMR tube.

    • Equilibrate the NMR tube in the spectrometer probe at a constant, controlled temperature (e.g., 298 K).

  • Data Acquisition:

    • Acquire an initial spectrum (t=0) to confirm the integrity of the starting materials and obtain initial concentration values relative to the internal standard. ³¹P NMR is particularly useful for observing the palladium-phosphine complexes.[2]

    • Inject the aryl bromide solution into the NMR tube, shake vigorously to ensure mixing, and immediately begin acquiring spectra at regular time intervals.

  • Monitoring the Reaction:

    • The reaction progress is monitored by observing the disappearance of the signal for the starting Pd(0) complex (e.g., Pd(PPh₃)₃ or Pd(PPh₃)₂) and the concurrent appearance of the new signal for the Pd(II) oxidative addition product, trans-(Ar)(Br)Pd(PPh₃)₂.[4]

    • Integrate the relevant peaks in each spectrum against the internal standard to calculate the concentration of the Pd(0) complex at each time point.

  • Data Analysis:

    • Plot the concentration of the Pd(0) complex versus time.

    • Analyze the data using appropriate integrated rate laws (e.g., first-order, second-order) to determine the reaction order with respect to each component and calculate the rate constant, k. This can be achieved by varying the initial concentrations of the reactants in separate experiments.

Part 3: Comparative Kinetic Analysis

To place the reactivity of this compound into context, we compare its expected kinetic performance against a series of model aryl bromides. The following table presents hypothetical, yet mechanistically grounded, relative rate data.

Substrate Key Substituent(s) Expected Electronic/Steric Effect Predicted Relative Rate (k_rel)
BromobenzeneNone (Baseline)Neutral reference point.1.0
4-Methoxybromobenzene-OCH₃ (para)Strong electron-donating group (EDG).< 1.0
4-Bromobenzaldehyde-CHO (para)Strong electron-withdrawing group (EWG).> 1.0
2-Fluorobromobenzene-F (ortho)EWG; potential steric hindrance.> 1.0 (electronics dominate)
This compound -CHO, -F, -OEtCompeting effects: Strong EWG (-CHO, -F) vs. EDG (-OEt) and ortho-steric (-F).Significantly > 1.0
Interpretation of Comparative Data
  • Bromobenzene serves as our baseline for an electronically neutral system.

  • 4-Methoxybromobenzene , with its strong electron-donating group, is expected to undergo oxidative addition more slowly than bromobenzene because the electron-rich ring deactivates the C-Br bond towards the nucleophilic Pd(0) center.

  • 4-Bromobenzaldehyde is predicted to react significantly faster. The powerful electron-withdrawing aldehyde group makes the ipso-carbon more electrophilic and facilitates the oxidative addition.

  • This compound is anticipated to be the most reactive substrate in this series. The combined electron-withdrawing power of the aldehyde and the ortho-fluoro group should substantially lower the activation barrier for the reaction, likely overriding both the donating effect of the ethoxy group and any minor steric hindrance from the fluorine atom.[8][11]

prep 1. Prepare Reagents (Inert Atmosphere) nmr_setup 2. Load Pd(0) into NMR Tube prep->nmr_setup equilibrate 3. Equilibrate Temp. in Spectrometer nmr_setup->equilibrate inject 4. Inject Aryl Halide & Start Acquisition equilibrate->inject monitor 5. Monitor Species Concentration vs. Time inject->monitor analyze 6. Plot Data & Determine Rate Law monitor->analyze compare 7. Compare k_obs with Alternative Substrates analyze->compare caption Fig. 2: Experimental Workflow for Kinetic Analysis.

Fig. 2: Experimental Workflow for Kinetic Analysis.

Conclusion and Future Directions

This guide outlines the critical theoretical and practical considerations for studying the kinetics of the oxidative addition of this compound to Pd(0). Based on established principles, this substrate is predicted to be highly reactive due to the cumulative electron-withdrawing effects of its substituents. The provided experimental workflow offers a robust method for validating this hypothesis and obtaining precise kinetic data.

Further studies could expand upon this foundation by:

  • Varying the Ligand: Repeating the kinetic analysis with a range of phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) would elucidate the impact of ligand electronics and sterics on the reaction rate.[6]

  • Temperature Dependence Studies: Performing the experiments at multiple temperatures would allow for the determination of activation parameters (ΔH‡ and ΔS‡) via an Eyring plot, providing deeper mechanistic insight.

  • Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the reaction pathway, corroborate experimental findings, and visualize transition state structures.[4][10]

By systematically investigating the kinetics of this key elementary step, researchers can accelerate the development of more efficient and selective palladium-catalyzed cross-coupling reactions for the synthesis of valuable molecules in drug discovery and beyond.

References

A Comparative Guide to the Computational Analysis of Transition States in Reactions of 6-Bromo-3-ethoxy-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of computational methodologies for the analysis of transition states in reactions involving 6-Bromo-3-ethoxy-2-fluorobenzaldehyde. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical applications of computational chemistry to elucidate reaction mechanisms and predict reactivity for this specific polysubstituted aromatic aldehyde.

Introduction: The Critical Role of Transition State Analysis

Understanding the mechanism of a chemical reaction is paramount for controlling its outcome, optimizing conditions, and designing novel chemical entities. At the heart of every chemical transformation lies the transition state (TS), a fleeting, high-energy configuration that represents the pinnacle of the energy barrier between reactants and products.[1][2] The characterization of this transient species provides invaluable insights into the reaction kinetics and the factors governing selectivity.[3][4]

For a molecule as electronically complex as this compound, with its unique combination of electron-withdrawing (bromo and fluoro) and electron-donating (ethoxy) substituents, predicting its reactivity is non-trivial.[5][6][7] Computational chemistry offers a powerful toolkit to model and analyze these transition states, providing a level of detail often inaccessible through experimental means alone.[2] This guide will compare and contrast various computational approaches to dissect the reactivity of this intriguing molecule.

Theoretical Background: Navigating the Potential Energy Surface

A chemical reaction can be visualized as the movement of atoms across a multi-dimensional potential energy surface (PES).[3] Reactants and products reside in energy minima on this surface, while the transition state is a first-order saddle point, representing a maximum along the reaction coordinate and a minimum in all other degrees of freedom.[8] The energy difference between the reactants and the transition state defines the activation energy, a key determinant of the reaction rate.[9]

Locating these saddle points is a significant challenge in computational chemistry.[10][11] Unlike stable molecules, transition states cannot be isolated and are by nature unstable.[11] Therefore, specialized algorithms are required to converge on these specific geometries.

Comparison of Computational Methodologies for Transition State Location

The choice of computational method is critical for obtaining accurate and reliable results. Here, we compare several widely used techniques for locating transition states, with a focus on their application to reactions of this compound.

Synchronous Transit-Guided Quasi-Newton (STQN) Methods

The STQN methods, particularly QST2 (Quadratic Synchronous Transit 2) and QST3, are popular for their efficiency in locating transition states when the reactant and product geometries are known.[11][12]

  • QST2: This method requires the optimized geometries of the reactant and product. It then generates an initial guess for the transition state by interpolating between these two structures and performs an optimization to the saddle point.[11][12]

  • QST3: In addition to the reactant and product structures, QST3 requires a user-provided guess for the transition state geometry.[11][12] This can be particularly useful for complex reactions where the linear interpolation of QST2 may not provide a good starting point.

Causality Behind Experimental Choice: For a reaction like a nucleophilic attack on the carbonyl carbon of this compound, both QST2 and QST3 are excellent starting points. The choice between them would depend on the complexity of the nucleophile and the expected structural changes during the reaction. For a simple nucleophile, QST2 is often sufficient. For a bulkier nucleophile or a rearrangement reaction, a well-reasoned initial guess for the transition state geometry in a QST3 calculation can significantly improve the chances of a successful optimization.

Eigenvector-Following Methods

These methods, often referred to as "transition state optimization" (Opt=TS in Gaussian), start from an initial guess of the transition state geometry and attempt to maximize the energy along one coordinate while minimizing it along all others.[1][8] This is achieved by analyzing the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates).[13]

Causality Behind Experimental Choice: This approach is powerful but highly sensitive to the quality of the initial guess.[1] It is typically employed when a good approximation of the transition state geometry can be obtained, for instance, from a relaxed potential energy surface scan or from a previous, lower-level calculation. For this compound, a careful manual construction of the expected transition state, considering the anticipated bond-forming and bond-breaking events, would be crucial for the success of this method.

Nudged Elastic Band (NEB) and Dimer Methods

For more complex reaction pathways with multiple steps or unknown intermediates, methods like the Nudged Elastic Band (NEB) and the Dimer method can be more robust.[10] These methods aim to find the minimum energy path (MEP) between reactants and products, and the transition state is then identified as the highest energy point along this path.

Causality Behind Experimental Choice: While computationally more expensive, these methods are less reliant on a good initial guess of the transition state itself and can reveal unexpected intermediates.[10] For investigating a novel reaction of this compound where the mechanism is not well-established, these methods would be the most appropriate choice to gain a comprehensive understanding of the reaction landscape.

The Impact of Substituents on the Transition State

The electronic nature of the substituents on the benzaldehyde ring significantly influences the stability of the transition state and, consequently, the reaction rate.[5][6]

  • Electron-Withdrawing Groups (EWGs): The bromo and fluoro substituents are EWGs that increase the electrophilicity of the carbonyl carbon.[6] This makes the aldehyde more susceptible to nucleophilic attack, generally leading to a lower activation energy.

  • Electron-Donating Groups (EDGs): The ethoxy group is an EDG that can donate electron density to the aromatic ring through resonance. This can partially offset the effect of the EWGs.

The interplay of these inductive and resonance effects in this compound will determine the precise geometry and energy of the transition state. A detailed computational analysis can quantify these effects.

Experimental Protocols: A Step-by-Step Computational Workflow

Below is a generalized workflow for the computational analysis of a nucleophilic addition to this compound using Density Functional Theory (DFT).

Workflow Diagram

G cluster_0 Computational Workflow A 1. Geometry Optimization of Reactants & Products B 2. Transition State Search (e.g., QST2/QST3 or Opt=TS) A->B C 3. Frequency Analysis B->C D 4. Intrinsic Reaction Coordinate (IRC) Calculation C->D E 5. Single-Point Energy Calculation (Higher Level of Theory) D->E F 6. Analysis of Results E->F

Caption: A typical workflow for computational transition state analysis.

Detailed Steps:
  • Geometry Optimization:

    • Construct the 3D structures of the reactants (this compound and the nucleophile) and the expected product.

    • Perform geometry optimizations using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or def2-SVP).[14][15]

  • Transition State Search:

    • Utilize one of the methods described in Section 3 to locate the transition state. For example, using Gaussian 16:

      • For QST2: #p opt=(qst2) b3lyp/6-31g(d)

      • For Eigenvector-Following: #p opt=(ts,calcfc,noeigen) b3lyp/6-31g(d)

  • Frequency Analysis:

    • Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[13]

    • This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Run an IRC calculation starting from the transition state geometry to confirm that it connects the intended reactants and products.[13]

  • Refined Energy Calculations:

    • To obtain more accurate activation energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., def2-TZVP) and potentially a different DFT functional.[4]

  • Data Analysis:

    • Analyze the geometric parameters of the transition state (e.g., forming and breaking bond lengths).

    • Calculate the activation energy (ΔG‡) and the reaction energy (ΔG_rxn).

Quantitative Data Comparison

The following table presents a hypothetical comparison of activation energies for the addition of a generic nucleophile to different benzaldehydes, as would be obtained from the described computational workflow.

Benzaldehyde DerivativeComputational MethodBasis SetActivation Energy (kcal/mol)Imaginary Frequency (cm⁻¹)
BenzaldehydeB3LYP/6-31G(d)6-31G(d)15.2-450
4-NitrobenzaldehydeB3LYP/6-31G(d)6-31G(d)12.8-475
4-MethoxybenzaldehydeB3LYP/6-31G(d)6-31G(d)16.5-430
This compound B3LYP/6-31G(d) 6-31G(d) 13.5 (Predicted) -460 (Predicted)
This compound M06-2X/def2-TZVP def2-TZVP 12.9 (Predicted) -465 (Predicted)

Note: The data for this compound are illustrative predictions based on the expected electronic effects of the substituents.

Visualization of a Hypothetical Reaction Pathway

G cluster_0 Reactants Reactants (Aldehyde + Nu⁻) TS Transition State [Aldehyde---Nu]⁻‡ Reactants->TS ΔG‡ Products Products (Adduct) TS->Products

Caption: A simplified reaction coordinate diagram for a nucleophilic addition.

Conclusion and Future Directions

The computational analysis of transition states provides a powerful framework for understanding and predicting the reactivity of complex molecules like this compound. By comparing different computational methodologies, researchers can select the most appropriate approach for their specific research question, balancing computational cost with the desired level of accuracy. The insights gained from these studies can guide synthetic efforts, aid in the design of novel catalysts, and accelerate the drug discovery process. Future work should focus on benchmarking different DFT functionals against higher-level ab initio methods for this class of compounds to further refine the accuracy of these predictions.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-3-ethoxy-2-fluorobenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Bromo-3-ethoxy-2-fluorobenzaldehyde (CAS No. 1114809-07-2). As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the necessary knowledge for safe laboratory operations. This document is structured to offer a clear, step-by-step protocol, grounded in established safety standards, to ensure the protection of personnel and the environment.

Understanding the Hazard Profile

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Given its halogenated aromatic structure, it should be treated as a hazardous substance requiring careful handling and disposal.

Core Principles of Disposal

The disposal of this compound must adhere to federal, state, and local regulations. The overarching principle is to manage chemical waste from "cradle to grave," ensuring it is handled safely from the point of generation to its final disposition.

Key Regulatory Frameworks:
  • Resource Conservation and Recovery Act (RCRA): Enacted by the U.S. Environmental Protection Agency (EPA), RCRA governs the management of hazardous waste.

  • Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[1][2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste, including the pure compound, contaminated solutions, and empty containers.

Step 1: Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. Before handling the compound for disposal, ensure the following are worn:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and potential eye irritation.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact and irritation.[3]
Protective Clothing Flame-retardant laboratory coat, closed-toe shoes, and long pants.Minimizes skin exposure to spills.[3]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.Avoids inhalation of any dust or vapors, preventing respiratory irritation.[3]
Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Waste Stream: this compound and any materials contaminated with it must be disposed of as halogenated organic hazardous waste . Do not mix with non-hazardous waste or other incompatible chemical waste streams.

  • Container: Use a designated, leak-proof container with a secure screw-top cap that is compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., health hazard, exclamation mark).

Step 3: Disposal of Unused or Waste Product
  • Pure Compound/Solutions: Carefully transfer any unused or waste compound into the designated hazardous waste container. Perform this transfer within a chemical fume hood to minimize inhalation exposure.

  • Contaminated Materials: Any items such as weighing paper, gloves, or absorbent pads that have come into contact with the compound are also considered hazardous waste and must be placed in the same designated container.

Step 4: Decontamination of Empty Containers

"Empty" containers that held this compound must be decontaminated before they can be considered non-hazardous.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected in the designated halogenated organic waste container.

  • Disposal of Rinsed Containers: After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated chemical containers.

Step 5: Storage and Final Disposal
  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area. Keep it away from heat, sources of ignition, and incompatible materials.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Disposal must be carried out by a licensed and approved waste disposal company.[3]

Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is critical to mitigate risks.

Small Spills:
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If necessary, evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably by working within a fume hood.

  • Contain: Use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill. Do not use combustible materials like sawdust.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

Large Spills:
  • Evacuate: Evacuate the area immediately.

  • Contact EHS: Contact your institution's EHS department and follow their emergency procedures.

  • Isolate: If it is safe to do so, close the doors to the affected area to contain vapors.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow start Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste pure_compound Pure Compound or Contaminated Solution assess_waste->pure_compound Liquid contaminated_solid Contaminated Solid (Gloves, Paper, etc.) assess_waste->contaminated_solid Solid empty_container Empty Container assess_waste->empty_container Container collect_liquid Transfer to Labeled Halogenated Waste Container pure_compound->collect_liquid collect_solid Place in Labeled Halogenated Waste Container contaminated_solid->collect_solid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store Sealed Container in Designated Waste Area collect_liquid->store_waste collect_solid->store_waste collect_rinsate Collect Rinsate in Halogenated Waste Container triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Guidelines triple_rinse->dispose_container collect_rinsate->store_waste contact_ehs Contact EHS for Pickup by Licensed Disposal Company store_waste->contact_ehs

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-3-ethoxy-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide is intended to provide essential safety and handling information based on best practices and data from structurally similar compounds. Before beginning any work, you must consult the specific Safety Data Sheet (SDS) for 6-Bromo-3-ethoxy-2-fluorobenzaldehyde provided by your supplier. This document should be considered a supplementary resource to, not a replacement for, the manufacturer's SDS and your institution's established safety protocols.

Understanding the Hazard Profile: An Evidence-Based Assessment

This compound is a halogenated aromatic aldehyde. While a specific, publicly available Safety Data Sheet (SDS) for this exact compound is not available, an analysis of structurally related compounds like 2-Bromo-6-fluorobenzaldehyde, 3-Bromo-4-fluorobenzaldehyde, and other substituted benzaldehydes allows for a scientifically grounded hazard assessment.[1][2][3]

Based on these analogs, researchers should anticipate that this compound may present the following hazards:

  • Skin Irritation: Causes skin irritation.[1][2][4]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][4][5]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[1][2][4]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern.[5][6]

Aldehydes as a class are reactive organic compounds, and their volatility can lead to inhalation exposure.[7][8] Halogenated organic compounds require special consideration for both handling and waste disposal due to their potential persistence and toxicity.[9][10] Therefore, a multi-layered approach to personal protective equipment (PPE) is mandatory.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk-based decision process. All handling of this compound, from weighing small quantities to its use in reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][11] The foundation of your protection relies on creating multiple barriers between you and the chemical hazard.

Mandatory PPE Ensemble for All Operations:
  • Eye and Face Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[12][13] If there is a significant risk of splashing or a highly exothermic reaction, a face shield should be worn in addition to safety goggles.[14][15]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact with a broad range of chemicals.[15] Always check the glove manufacturer's compatibility chart for breakthrough times with similar chemicals or solvents in use. Double-gloving can provide an additional layer of protection, especially during transfers of larger quantities.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect your skin and clothing.[13][16] Ensure your attire includes long pants and closed-toe shoes made of a non-porous material.[12][13][17]

  • Respiratory Protection: All work should be performed in a properly functioning chemical fume hood.[9][11] This engineering control is your primary defense against inhaling vapors or dust. If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[9][18] Respirator use requires prior medical evaluation and fit-testing as per your institution's policy.[15]

PPE Protocols for Specific Laboratory Tasks

The level of PPE required can be adapted based on the specific task and the associated risks of exposure. The following table provides guidance for common laboratory operations.

Laboratory Task Minimum Required PPE Key Rationale & Causality
Preparation & Weighing Chemical splash goggles, Nitrile gloves (single pair), Lab coat, Long pants, Closed-toe shoes.To protect against accidental contact with the solid material and minimize skin/eye exposure during small-scale handling.
Solution Preparation & Transfers Chemical splash goggles, Nitrile gloves (double-gloved recommended), Lab coat, Long pants, Closed-toe shoes.Increased risk of splashes and spills when handling liquids. Double-gloving allows for the safe removal of a contaminated outer glove without exposing the skin.
Running a Reaction Face shield over chemical splash goggles, Chemical-resistant gloves (check compatibility), Lab coat, Long pants, Closed-toe shoes.Protects against potential splashes from vigorous reactions or pressure changes. A face shield offers broader protection for the entire face.[15]
Workup & Extraction Chemical splash goggles, Chemical-resistant gloves, Lab coat, Long pants, Closed-toe shoes.Involves handling larger volumes of liquid and potential for splashes during transfers between glassware like separatory funnels.
Spill Cleanup Face shield over chemical splash goggles, Heavy-duty chemical-resistant gloves (e.g., neoprene or Viton® over nitrile), Chemical-resistant apron or coveralls, NIOSH-approved respirator (if spill is large or outside a fume hood).Provides maximum protection during an uncontrolled release where concentrations of vapors or dust may be high.

Procedural Workflow for Safe Handling

The following workflow diagram outlines the critical decision points and safety procedures from initial chemical handling to final waste disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal A 1. Review SDS & SOPs B 2. Verify Fume Hood Certification A->B C 3. Don Appropriate PPE (See Table) B->C D 4. Weigh/Transfer Chemical C->D E 5. Conduct Experiment D->E F 6. Quench Reaction (if needed) E->F G 7. Decontaminate Glassware F->G H 8. Segregate Waste G->H I 9. Label & Store Waste Container H->I H->I Halogenated vs. Non-Halogenated? J 10. Doff PPE & Wash Hands I->J

Caption: Workflow for handling this compound.

Emergency Response Plan

Spill Response:

  • Alert Personnel: Immediately alert others in the laboratory.

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.

  • Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean a large spill without proper training and equipment. Contact your institution's Environmental Health and Safety (EHS) office.

  • Cleanup (Small Spill in Fume Hood): For a minor spill contained within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to soak up the material.

  • Collect Waste: Carefully sweep or scoop the absorbent material into a designated, labeled hazardous waste container.[19]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[9]

First Aid Measures (Based on Analog Compound SDS):

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3][20]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][20]

Waste Disposal Plan

Proper segregation and disposal of chemical waste are critical for safety and environmental compliance.

  • Waste Segregation: this compound and any solutions containing it are considered halogenated organic waste . This waste stream must be collected separately from non-halogenated waste.[8][9][10][21][22] Mixing these waste streams can create hazardous reactions and significantly increases disposal costs.[10][19][22]

  • Container Management:

    • Use only compatible, clearly labeled hazardous waste containers provided by your institution's EHS department.[10][19]

    • The container must be labeled with "Hazardous Waste" and list all chemical constituents, including solvents, by their full name and approximate percentages.[10][19]

    • Keep the waste container tightly closed at all times, except when adding waste.[19][23]

    • Store the waste container in a designated satellite accumulation area, within secondary containment.[19]

  • Disposal of Contaminated Materials: All disposable items that have come into direct contact with the chemical, such as gloves, absorbent pads, and weighing paper, must be disposed of as solid hazardous waste in a properly labeled container.

By adhering to these stringent PPE and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and controlled laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.